molecular formula C11H11NO2 B137327 Methyl indole-3-acetate CAS No. 1912-33-0

Methyl indole-3-acetate

Cat. No.: B137327
CAS No.: 1912-33-0
M. Wt: 189.21 g/mol
InChI Key: KTHADMDGDNYQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (indol-3-yl)acetate is the methyl ester of indole-3-acetic acid. It has a role as an antineoplastic agent and a metabolite. It is a member of indoles and a methyl ester. It is functionally related to an indole-3-acetic acid.
methyl 2-(1H-indol-3-yl)acetate has been reported in Penicillium commune, Glycine soja, and other organisms with data available.

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHADMDGDNYQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172639
Record name Methyl indol-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1912-33-0
Record name Indole-3-acetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl indole-3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl indole-3-acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl indol-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl indol-3-ylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL INDOLE-3-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30TIF5OY0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Indole-3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. While IAA is a critical regulator of plant growth and development, MeIAA is generally considered a biologically inactive precursor. Its activity is dependent on its hydrolysis to the active IAA form. This technical guide provides an in-depth overview of the physicochemical properties of this compound, crucial for its application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in various experimental and physiological settings.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1][2][3][4][5][6]
Molecular Weight 189.21 g/mol [1][2][3][4][5][6]
Appearance White to brown solid/powder[3][7]
Melting Point 50-52 °C[3]
Boiling Point 160-163 °C at 0.5 mmHg[3]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueSource(s)
Solubility in Methanol 0.1 g/mL (clear solution)[3]
Predicted Water Solubility 1.15 g/L[8]
Predicted logP 1.86 - 2.61[8]
Predicted pKa (Strongest Acidic) 15.04[8]
Predicted pKa (Strongest Basic) -7.1[8]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of indole-3-acetic acid.

Materials:

  • Indole-3-acetic acid (IAA)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.[9]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[1][5][10][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Materials:

  • This compound sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

Procedure:

  • Place a small amount of the liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer and immerse it in a heating bath.

  • Heat the bath gently and uniformly.

  • Observe the capillary tube. A slow stream of bubbles will emerge from the open end as the liquid is heated.

  • When a rapid and continuous stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[2][3][12]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Materials:

  • This compound sample

  • Various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)

  • Test tubes

  • Vortex mixer or shaker

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

  • Add a small, measured volume of the chosen solvent (e.g., 1 mL).

  • Agitate the mixture vigorously using a vortex mixer or by shaking for a set period.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is soluble at that concentration.

  • If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves or a maximum volume of solvent is reached.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[4][13][14][15][16]

Signaling Pathway and Mechanism of Action

This compound is an inactive form of the plant hormone auxin. Its biological activity is realized upon its conversion to indole-3-acetic acid (IAA) through hydrolysis, a reaction catalyzed by esterases within the plant.[17][18] Once converted to IAA, it enters the canonical auxin signaling pathway.

The core of the auxin signaling pathway involves three main protein families:

  • TIR1/AFB F-box proteins: These are the auxin receptors.

  • Aux/IAA transcriptional repressors: These proteins inhibit the activity of ARF transcription factors.

  • ARF (Auxin Response Factor) transcription factors: These factors bind to auxin-responsive elements in the promoters of auxin-responsive genes.[19][20][21]

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating gene expression. When IAA is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.

Auxin_Signaling_Pathway cluster_hydrolysis Hydrolysis cluster_nucleus Nucleus MeIAA This compound (MeIAA) Esterase Esterase MeIAA->Esterase IAA_cyto Indole-3-acetic acid (IAA) IAA_nuc IAA IAA_cyto->IAA_nuc transport Esterase->IAA_cyto H₂O → CH₃OH TIR1_AFB TIR1/AFB (Auxin Receptor) IAA_nuc->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element ARF->AuxRE binds to Auxin_Genes Auxin Responsive Genes AuxRE->Auxin_Genes activates Response Physiological Response Auxin_Genes->Response

Activation and Signaling of this compound

The diagram above illustrates the conversion of inactive this compound to active IAA and the subsequent canonical auxin signaling pathway leading to a physiological response.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Start Indole-3-acetic acid + Methanol Reaction Esterification (H₂SO₄ catalyst) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure Methyl indole-3-acetate Purification->Product MP Melting Point Determination Product->MP BP Boiling Point Determination Product->BP Sol Solubility Testing Product->Sol Spectro Spectroscopic Analysis (NMR, IR, MS) Product->Spectro Data Data Compilation & Interpretation MP->Data BP->Data Sol->Data Spectro->Data

General Experimental Workflow for Synthesis and Analysis

This workflow outlines the key stages from the synthesis of this compound to the determination of its physicochemical properties.

References

Methyl Indole-3-Acetate: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). Initially considered an inactive conjugate, MeIAA is now recognized as a crucial component in the intricate network of auxin homeostasis, playing a significant role in plant development and stress responses. This technical guide provides an in-depth exploration of the discovery of MeIAA, its natural distribution across various biological kingdoms, the enzymatic pathways governing its synthesis and hydrolysis, and its physiological effects. Detailed experimental protocols for the extraction, quantification, and analysis of MeIAA are provided, alongside a comprehensive summary of its reported concentrations in different organisms. Furthermore, this guide illustrates the key biosynthetic and signaling pathways involving MeIAA through detailed diagrams, offering a valuable resource for researchers in plant biology, microbiology, and drug development.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the study of auxin metabolism. Early research on plant hormones revealed that the primary auxin, indole-3-acetic acid (IAA), exists in both free and conjugated forms. The methylation of IAA to form MeIAA was identified as a key metabolic process with the characterization of the enzyme IAA carboxyl methyltransferase 1 (IAMT1) in Arabidopsis thaliana.[1] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, yielding MeIAA.[2]

Initially, MeIAA was considered an inactive form of auxin, a temporary storage compound that could be hydrolyzed back to the active IAA form when needed.[3] Subsequent studies on Arabidopsis mutants with altered IAMT1 expression levels revealed distinct auxin-related phenotypes, such as hyponastic (curly) leaves, confirming the in vivo significance of IAA methylation in regulating auxin homeostasis and plant development.[1][2] Further research has established that the physiological effects of exogenously applied MeIAA are indeed dependent on its enzymatic hydrolysis back to IAA by a family of carboxylesterases.[4][5]

Natural Occurrence

This compound is not confined to Arabidopsis and has been identified in a diverse range of organisms, from plants and fungi to bacteria and even as a metabolic product in humans.

In Plants

MeIAA has been detected in various plant species, highlighting its widespread role in the plant kingdom. Its presence has been reported in fruits, seeds, and vegetative tissues.

Plant SpeciesTissue/OrganReference
Malus pumila (Apple)Fruit[6]
Vitis vinifera (Grape)Fruit[6]
Prunus sp. (Plum, Cherry)Fruit[6]
Citrus sp. (Orange)Fruit[6]
Glycine max (Soybean)Seeds[6]
Phaseolus vulgaris (Green Bean)Seeds[6]
Vigna mungo (Gram Bean)Seeds[6]
Corylus avellana (Hazelnut)Seeds[6]
Zea mays (Maize)Kernels[5]
Nicotiana tabacum (Tobacco)Leaves[3]
Arabidopsis thalianaSeedlings[4]
In Microorganisms

Several microorganisms are capable of synthesizing MeIAA, often as part of their interaction with plants.

MicroorganismPhylum/ClassReference
Pseudomonas sp.Proteobacteria
Ectomycorrhizal FungiAscomycota/Basidiomycota[7]
In Humans

In humans, MeIAA has been identified as a product of tryptophan metabolism by the gut microbiota.

Biosynthesis and Metabolism

The formation and breakdown of MeIAA are key regulatory points in controlling the levels of active IAA.

Biosynthesis of Indole-3-Acetic Acid (IAA)

The precursor to MeIAA is IAA, which is synthesized through several tryptophan-dependent and tryptophan-independent pathways. The major tryptophan-dependent pathways are:

  • The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the primary pathway in plants. Tryptophan is converted to IPyA by tryptophan aminotransferases (TAA), and IPyA is then converted to indole-3-acetaldehyde (IAAld) by YUCCA flavin monooxygenases (YUC). IAAld is subsequently oxidized to IAA.

  • The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC), which is then converted to IAAld and subsequently to IAA.

  • The Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to IAM by tryptophan-2-monooxygenase (iaaM), and IAM is then hydrolyzed to IAA by IAM hydrolase (iaaH). This pathway is more common in bacteria.

  • The Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx) and then to IAN, which is finally converted to IAA by nitrilases.

IAA_Biosynthesis Tryptophan Tryptophan IPyA Indole-3-pyruvic Acid Tryptophan->IPyA TAA TAM Tryptamine Tryptophan->TAM TDC IAM Indole-3-acetamide Tryptophan->IAM iaaM IAOx Indole-3-acetaldoxime Tryptophan->IAOx IAAld Indole-3-acetaldehyde IPyA->IAAld YUC IAA Indole-3-acetic Acid IAAld->IAA Aldehyde Oxidase TAM->IAAld IAM->IAA iaaH IAN Indole-3-acetonitrile IAOx->IAN IAN->IAA Nitrilase

Figure 1. Major Tryptophan-Dependent IAA Biosynthesis Pathways.
Methylation of IAA to MeIAA

The conversion of IAA to MeIAA is a single enzymatic step catalyzed by IAMT1.

MeIAA_Formation cluster_0 IAA Indole-3-acetic Acid MeIAA This compound IAA->MeIAA IAMT1 SAM S-adenosyl- L-methionine SAH S-adenosyl- L-homocysteine SAM->SAH

Figure 2. Enzymatic Methylation of IAA to form MeIAA.
Hydrolysis of MeIAA to IAA

MeIAA is converted back to the biologically active IAA by the action of various carboxylesterases. This hydrolysis is a critical step for MeIAA to exert its physiological effects.[4]

MeIAA_Hydrolysis MeIAA This compound IAA Indole-3-acetic Acid MeIAA->IAA Carboxylesterases Methanol Methanol MeIAA->Methanol Carboxylesterases H2O H₂O

Figure 3. Hydrolysis of MeIAA back to active IAA.

Experimental Protocols

Extraction and Quantification of this compound

This protocol is a synthesized methodology based on established techniques for auxin analysis, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials and Reagents

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol or 80% acetone with 1% acetic acid

  • Internal standard: ¹³C₆-MeIAA or d₅-MeIAA

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

4.1.2. Extraction Procedure

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube. Add the extraction solvent (e.g., 1 mL) and the internal standard. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

4.1.3. Purification by Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Re-dissolve the dried extract in a small volume of the initial mobile phase (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent to remove polar impurities.

  • Elution: Elute the MeIAA and other less polar compounds with a higher concentration of organic solvent (e.g., 80% methanol).

  • Drying: Evaporate the eluate to dryness.

4.1.4. Derivatization

  • Reagent Addition: Add the derivatization agent (e.g., 50 µL of MSTFA) to the dried, purified extract.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

4.1.5. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components of the sample.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized MeIAA and the internal standard.

4.1.6. Quantification

Calculate the concentration of MeIAA in the original sample based on the peak area ratio of the analyte to the internal standard and the fresh weight of the tissue.

In Vitro Hydrolysis of MeIAA

This protocol allows for the assessment of MeIAA esterase activity in plant extracts.

4.2.1. Materials and Reagents

  • Plant tissue

  • Extraction buffer (e.g., phosphate buffer, pH 7.0)

  • MeIAA substrate

  • Stop solution (e.g., 1 M HCl)

  • Ethyl acetate

  • HPLC system or GC-MS system

4.2.2. Procedure

  • Enzyme Extraction: Homogenize fresh plant tissue in cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay: Prepare a reaction mixture containing the enzyme extract and MeIAA substrate in the extraction buffer. Incubate at a controlled temperature (e.g., 37°C).

  • Reaction Termination: At specific time points, stop the reaction by adding the stop solution.

  • Extraction of IAA: Extract the produced IAA from the reaction mixture with ethyl acetate.

  • Quantification of IAA: Evaporate the ethyl acetate and quantify the amount of IAA formed using HPLC with fluorescence detection or by GC-MS after derivatization.

Signaling Pathway

The biological activity of MeIAA is mediated through its hydrolysis to IAA, which then engages the canonical auxin signaling pathway.

The TIR1/AFB-mediated Auxin Signaling Pathway

At the cellular level, IAA is perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Auxin Perception: In the presence of IAA, the hormone acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.

  • Ubiquitination and Degradation of Aux/IAA: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of IAA to the TIR1/AFB-Aux/IAA co-receptor complex leads to the ubiquitination of the Aux/IAA protein. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of the ARFs.

  • Transcriptional Regulation: The degradation of Aux/IAA repressors releases the ARFs, allowing them to either activate or repress the transcription of a wide array of downstream target genes, including the Aux/IAA genes themselves, as well as genes involved in cell division, elongation, and differentiation.[8][9][10][11][12]

Auxin_Signaling cluster_0 Cytoplasm cluster_1 Nucleus MeIAA This compound IAA_cyto IAA MeIAA->IAA_cyto Hydrolysis IAA_nucl IAA IAA_cyto->IAA_nucl Transport Esterase Carboxylesterase TIR1_AFB TIR1/AFB IAA_nucl->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element ARF->AuxRE Binds to Target_Genes Auxin-Responsive Genes (e.g., GH3, SAUR, Aux/IAA) AuxRE->Target_Genes Regulates

Figure 4. Downstream Signaling Pathway of IAA Released from MeIAA.

Conclusion

This compound, once considered a mere inactive conjugate, has emerged as a key player in the dynamic regulation of auxin homeostasis. Its formation and hydrolysis provide a sophisticated mechanism for plants and other organisms to fine-tune the levels of active IAA in a spatio-temporal manner. The widespread natural occurrence of MeIAA underscores its fundamental importance in diverse biological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this important molecule in plant development, microbe-plant interactions, and potentially in novel therapeutic applications. Future research will likely uncover even more intricate layers of regulation involving MeIAA and its metabolic network.

References

The Role of Methyl Indole-3-Acetate as a Phytohormone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA)[1]. While IAA is a well-established phytohormone crucial for numerous aspects of plant growth and development, MeIAA has traditionally been considered an inactive storage form of auxin[2]. However, recent research has unveiled a more complex role for MeIAA, highlighting its potential as a signaling molecule and a potent regulator of plant development, with effects that can sometimes surpass those of IAA itself[3][4]. This technical guide provides an in-depth overview of the current understanding of MeIAA as a phytohormone, focusing on its biosynthesis, metabolism, transport, physiological effects, and signaling pathways. The information presented herein is intended to be a valuable resource for researchers in plant biology and professionals in drug and herbicide development.

Biosynthesis and Metabolism

The homeostasis of auxin in plants is tightly regulated through a balance of biosynthesis, degradation, and conjugation[1]. MeIAA is a key component of this regulatory network, existing as a reversibly inactivated form of IAA[5].

Biosynthesis of MeIAA

MeIAA is synthesized from IAA through a methylation reaction catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1) [1][3]. This enzyme belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor[4]. The IAMT1 enzyme exhibits high specificity for IAA[6]. Overexpression of the IAMT1 gene in Arabidopsis thaliana leads to phenotypes associated with auxin deficiency, such as hyponastic (upward-curling) leaves and reduced gravitropic responses, providing genetic evidence for its role in converting active IAA to MeIAA in vivo[1][7].

Metabolism of MeIAA

The biological activity of MeIAA is primarily exerted through its hydrolysis back to the active form, IAA. This conversion is catalyzed by a family of esterases, with AtMES17 (an Arabidopsis thaliana methyl esterase) being a key enzyme identified with significant MeIAA hydrolase activity[8]. Mutants lacking AtMES17 show decreased sensitivity to exogenously applied MeIAA, while their response to IAA remains normal, confirming that the effects of MeIAA are largely dependent on its conversion to IAA[8].

Transport

While the polar transport of IAA is a well-characterized process crucial for establishing auxin gradients, the transport of MeIAA is less understood. As a nonpolar compound, MeIAA is thought to be transported in plants through both passive diffusion and potentially active transport mechanisms[5]. Its ability to move within the plant and be converted to active IAA in specific tissues contributes to the nuanced regulation of auxin homeostasis and response.

Physiological Effects

The physiological effects of MeIAA are diverse and often depend on its concentration and the specific plant tissue. While it is considered an inactive precursor, its application can lead to potent auxin-like responses due to its conversion to IAA.

Effects on Root Development

MeIAA significantly impacts root system architecture. Exogenous application of MeIAA generally inhibits primary root elongation in a dose-dependent manner[3][8]. Interestingly, in some contexts, MeIAA can be more potent than IAA in inhibiting root growth[3]. Conversely, MeIAA has been shown to have a stronger capacity to induce lateral root formation compared to both IAA and the synthetic auxin NAA[2][9]. This differential effect on primary and lateral roots highlights the complex regulatory role of MeIAA in root development.

Effects on Shoot Development

In the shoot, MeIAA influences hypocotyl elongation and leaf development. Studies have shown that MeIAA can be more potent than IAA in inhibiting hypocotyl elongation[2][3]. Overexpression of the IAMT1 gene, leading to increased MeIAA levels, results in dramatic hyponastic leaf phenotypes[1].

Herbicidal Activity

At high concentrations, MeIAA exhibits herbicidal properties. Foliar application of MeIAA at concentrations around 20 mM can induce severe physiological disruptions in some plant species, including stem curvature, apical meristem necrosis, and inhibition of germination[4]. These effects are often more pronounced than those of IAA at equivalent concentrations, suggesting that MeIAA or its rapid conversion to high levels of intracellular IAA can overwhelm the plant's homeostatic mechanisms, leading to phytotoxicity[4].

Signaling Pathway

The current model for MeIAA signaling posits that it acts as a pro-hormone, being hydrolyzed to IAA to elicit a response through the canonical auxin signaling pathway.

MeIAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell MeIAA_ext MeIAA MeIAA_int MeIAA MeIAA_ext->MeIAA_int Transport MES17 AtMES17 (Esterase) MeIAA_int->MES17 Hydrolysis IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB Binds to MES17->IAA Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Response Physiological Response Gene_Expression->Response

Figure 1: MeIAA Signaling Pathway.

As depicted in Figure 1, extracellular MeIAA is transported into the plant cell. Intracellular MeIAA is then hydrolyzed by esterases such as AtMES17 to produce active IAA. IAA binds to the TIR1/AFB F-box protein, which is part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to changes in gene expression and ultimately, a physiological response.

Data Presentation

Table 1: Dose-Response of MeIAA on Arabidopsis thaliana Root Growth
MeIAA Concentration (µM)Primary Root Length (% of Control)Reference
0.01~90%[8]
0.05~70%[8]
0.1~50%[8]
0.515%[8]
1.0<10%[8]

Note: Data are estimations based on graphical representations in the cited literature.

Table 2: Kinetic Parameters of Enzymes Involved in MeIAA Metabolism
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AtMES17MeIAA130.181.38 x 104[8]
IAMT1IAA--High Specificity[6]

Note: Specific kinetic parameters for IAMT1 were not available in the searched literature, but it is reported to have high specificity for IAA.

Experimental Protocols

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis Plant_Material Select Plant Material (e.g., Arabidopsis WT, mutants) Growth_Assay Perform Root Growth Inhibition Assay Plant_Material->Growth_Assay GUS_Staining Perform DR5::GUS Staining Plant_Material->GUS_Staining Treatment Define MeIAA Concentrations and Controls (e.g., IAA, mock) Treatment->Growth_Assay Treatment->GUS_Staining Quantification Quantify Root Length, Enzyme Activity, GUS Signal Growth_Assay->Quantification Enzyme_Assay Conduct In Vitro Enzyme Assays (IAMT1, MES17) Enzyme_Assay->Quantification GUS_Staining->Quantification Statistics Statistical Analysis Quantification->Statistics Interpretation Interpret Results & Draw Conclusions Statistics->Interpretation

Figure 2: General Experimental Workflow.

Auxin Root Growth Inhibition Assay

This protocol is adapted for assessing the effect of MeIAA on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., mes17).

  • Murashige and Skoog (MS) medium including vitamins and sucrose.

  • Agar.

  • Petri dishes (100 x 15 mm).

  • MeIAA and IAA stock solutions (in ethanol or DMSO).

  • Sterile water.

  • Growth chamber with controlled light and temperature.

  • Ruler or digital scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on square Petri dishes containing solid MS medium.

  • Stratification: Wrap the plates with breathable tape and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow the seedlings for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment: Prepare MS agar plates supplemented with a range of MeIAA concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM). Include plates with equivalent concentrations of IAA as a positive control and a mock control (containing the same concentration of the solvent used for the stock solutions).

  • Transfer: Carefully transfer seedlings of uniform size to the treatment plates (approximately 10-15 seedlings per plate). Mark the position of the root tip at the time of transfer.

  • Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

  • Data Collection: Scan the plates at high resolution. Measure the length of the primary root from the mark made at the time of transfer to the new root tip using image analysis software.

  • Analysis: Calculate the average root growth for each treatment. Express the results as a percentage of the mock-treated control.

In Vitro IAMT1 Enzymatic Assay

This protocol describes a method to measure the activity of recombinant IAMT1.

Materials:

  • Purified recombinant IAMT1 protein.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2).

  • Indole-3-acetic acid (IAA) substrate.

  • S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Ethyl acetate.

  • Microcentrifuge tubes.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer.

    • IAA (at various concentrations to determine kinetic parameters).

    • Purified recombinant IAMT1 protein.

  • Initiate Reaction: Start the reaction by adding [3H]SAM. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M NaCl).

  • Extraction: Extract the methylated product (MeIAA) by adding an organic solvent like ethyl acetate. Vortex vigorously and then centrifuge to separate the phases. The hydrophobic MeIAA will partition into the ethyl acetate phase.

  • Quantification: Transfer a known volume of the ethyl acetate phase to a scintillation vial containing scintillation cocktail.

  • Measurement: Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the enzyme activity based on the amount of [3H]MeIAA formed per unit time. Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against a range of IAA concentrations.

MeIAA Hydrolysis Assay

This protocol is for measuring the esterase activity of enzymes like AtMES17 on MeIAA.

Materials:

  • Purified recombinant AtMES17 protein or plant protein extract.

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • This compound (MeIAA) substrate.

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.

  • Methanol and other necessary solvents for HPLC.

  • Microcentrifuge tubes.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and MeIAA substrate.

  • Initiate Reaction: Add the purified AtMES17 protein or plant protein extract to the reaction mixture to start the hydrolysis.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period, taking aliquots at different time points to monitor the reaction progress.

  • Stop Reaction: Stop the reaction in the aliquots by adding an equal volume of methanol or by heat inactivation.

  • Analysis by HPLC:

    • Centrifuge the stopped reaction mixtures to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the components using a suitable gradient of solvents (e.g., methanol and water with 0.1% formic acid).

    • Detect and quantify the amounts of MeIAA and the product, IAA, by monitoring the absorbance at a specific wavelength (e.g., 280 nm) or by fluorescence.

  • Calculation: Calculate the rate of MeIAA hydrolysis based on the decrease in the MeIAA peak area and the increase in the IAA peak area over time.

Histochemical GUS Staining for Auxin Response (DR5::GUS)

This protocol is for visualizing the auxin response in Arabidopsis seedlings carrying the DR5::GUS reporter construct after treatment with MeIAA.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • GUS staining solution:

    • 100 mM sodium phosphate buffer (pH 7.0).

    • 10 mM EDTA.

    • 0.5 mM potassium ferricyanide.

    • 0.5 mM potassium ferrocyanide.

    • 0.1% (v/v) Triton X-100.

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), dissolved in a small amount of DMSO before adding to the buffer.

  • 70% ethanol.

  • Microtiter plates or microcentrifuge tubes.

  • Vacuum desiccator (optional).

  • Microscope.

Procedure:

  • Seedling Growth and Treatment: Grow DR5::GUS seedlings as described in the root growth inhibition assay. Treat the seedlings with the desired concentrations of MeIAA for a specified duration (e.g., 6-24 hours).

  • Staining:

    • Carefully transfer the seedlings into the wells of a microtiter plate or into microcentrifuge tubes containing the GUS staining solution.

    • (Optional) Infiltrate the tissue with the staining solution by applying a vacuum for 5-10 minutes.

    • Incubate the seedlings in the staining solution at 37°C in the dark for several hours to overnight. The incubation time will depend on the strength of the GUS expression.

  • Destaining:

    • Remove the staining solution.

    • Wash the seedlings with 70% ethanol to remove chlorophyll and stop the staining reaction. Change the ethanol several times until the tissues are clear.

  • Visualization: Mount the destained seedlings on a microscope slide in a drop of 70% ethanol or clearing solution (e.g., Hoyer's solution).

  • Imaging: Observe and photograph the blue staining pattern, which indicates the sites of auxin response, using a light microscope.

Conclusion

This compound, once considered merely an inactive conjugate of IAA, is now recognized as a significant player in auxin homeostasis and signaling. Its biosynthesis by IAMT1 and hydrolysis back to active IAA by esterases like AtMES17 provide a dynamic mechanism for modulating auxin levels in a spatio-temporal manner. The potent and sometimes distinct physiological effects of MeIAA compared to IAA underscore its importance in plant development and its potential for agricultural applications, such as in the development of novel herbicides. Further research into the transport of MeIAA and the tissue-specific regulation of its metabolism will undoubtedly provide deeper insights into the intricate network of auxin regulation in plants. This guide serves as a comprehensive resource for researchers and professionals seeking to explore the multifaceted role of this intriguing phytohormone.

References

Function of IAMT1 in converting IAA to Methyl indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Indole-3-acetic acid (IAA), the primary auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its cellular concentration and activity are meticulously controlled through a complex network of biosynthesis, transport, degradation, and conjugation. This document provides a detailed technical overview of a key enzyme in this regulatory network: Indole-3-acetic acid carboxyl methyltransferase 1 (IAMT1). IAMT1 catalyzes the conversion of IAA to its methyl ester, Methyl indole-3-acetate (MeIAA), a process that plays a significant role in modulating auxin homeostasis. This guide details the biochemical function, physiological implications, and experimental methodologies associated with IAMT1, providing a comprehensive resource for researchers in plant science and related fields.

Core Biochemical Function of IAMT1

IAMT1, also known as At5g55250 in Arabidopsis thaliana, is a member of the SABATH family of small-molecule methyltransferases.[1][2] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of various carboxylic acid-containing substrates.[3] The primary and most specific function of IAMT1 is the catalysis of the following reaction:

Indole-3-acetic acid (IAA) + S-adenosyl-L-methionine (SAM) → this compound (MeIAA) + S-adenosyl-L-homocysteine (SAH)

This reaction converts the active, polar hormone IAA into its nonpolar, and generally considered inactive or less active, methyl ester form.[4] This conversion represents a distinct mechanism for regulating auxin activity, differing from conjugation to sugars or amino acids. MeIAA can be hydrolyzed back to active IAA by certain esterases, such as AtMES17, suggesting that methylation is a reversible inactivation mechanism.[4]

IAMT1_Reaction cluster_reactants Reactants cluster_products Products IAA Indole-3-acetic acid (IAA) IAMT1 IAMT1 Enzyme IAA->IAMT1 SAM S-adenosyl-L-methionine (SAM) SAM->IAMT1 MeIAA This compound (MeIAA) SAH S-adenosyl-L-homocysteine (SAH) IAMT1->MeIAA IAMT1->SAH

Figure 1: Enzymatic conversion of IAA to MeIAA by IAMT1.

Quantitative Analysis: Enzyme Kinetics and Substrate Specificity

The biochemical efficiency and substrate preference of IAMT1 have been investigated, revealing a high specificity for IAA. While detailed Michaelis-Menten constants (Km, kcat) from the foundational study by Zubieta et al. (2003) are not available in the public domain abstracts, subsequent research has provided specific activity values and confirmed its substrate preference.

In vitro studies have shown that IAMT1 can methylate both IAA and another natural auxin, phenylacetic acid (PAA). However, in vivo evidence from overexpression lines suggests that IAMT1 exclusively metabolizes IAA, as only IAA levels were reduced in the root tips of these plants, while PAA levels remained unchanged.[5] This indicates a high degree of substrate selectivity within the cellular environment.

SubstrateSpecific Activity (nmol min⁻¹ mg⁻¹ protein)In Vivo ActivityReference
Indole-3-acetic acid (IAA)0.64Yes[5]
Phenylacetic acid (PAA)0.65No[5]
Salicylic AcidLow (based on Kcat/Km)Not reported[6]

Physiological Role and Regulatory Pathways

The methylation of IAA by IAMT1 is a crucial component of auxin homeostasis, impacting various developmental processes. The spatial and temporal expression of the IAMT1 gene is tightly regulated, and alterations in its expression level lead to significant and predictable phenotypes.[7]

Key Physiological Functions:

  • Leaf Development: IAMT1 plays a critical role in leaf morphology. Overexpression of IAMT1 (as seen in the iamt1-D mutant) leads to dramatic hyponastic (upward curling) leaves, characteristic of an auxin-deficient phenotype.[7] Conversely, suppression of IAMT1 expression via RNA interference (RNAi) results in epinastic (downward curling) leaves, an opposite phenotype associated with excess auxin.[2]

  • Gravitropism: Proper gravitropic responses in roots and hypocotyls are dependent on precise auxin gradients. Overexpression of IAMT1 disrupts these gradients, leading to agravitropic growth.

  • Root Growth: While both IAA and MeIAA can inhibit primary root elongation, exogenously applied MeIAA is often more potent in other assays, such as inhibiting hypocotyl elongation.[7] Overexpression of IAMT1 also leads to fewer lateral roots in response to IAA treatment.[6]

  • Gene Regulation: The effects of IAMT1 activity are, in part, mediated through downstream changes in gene expression. In the iamt1-D mutant, for instance, the expression of several TCP (TEOSINTE BRANCHED1, CYCLOIDEA, and PCF) genes, which are known regulators of leaf curvature, is downregulated.[3][7]

IAMT1_Signaling cluster_auxin_pool Cellular Auxin Pool cluster_response Downstream Effects IAA Active IAA Pool IAMT1 IAMT1 IAA->IAMT1 Inactivation TCP_Genes TCP Gene Expression IAA->TCP_Genes Regulates Gravitropism Gravitropism IAA->Gravitropism Regulates MeIAA Inactive MeIAA Pool MES17 MES17 (Esterase) MeIAA->MES17 Activation IAMT1->MeIAA Methylation MES17->IAA Hydrolysis Leaf_Curvature Leaf Curvature TCP_Genes->Leaf_Curvature Controls Experimental_Workflow cluster_cloning Vector Construction cluster_plant_work Plant Transformation & Selection cluster_analysis Analysis of Transgenic Lines A1 Amplify IAMT1 cDNA via RT-PCR A2 Clone into Binary Vector (e.g., under 35S promoter) A1->A2 A3 Transform into Agrobacterium tumefaciens A2->A3 B2 Floral Dip Transformation with Agrobacterium culture A3->B2 B1 Grow Wild-Type Arabidopsis to flowering B1->B2 B3 Harvest T1 Seeds B2->B3 B4 Select Transformants on antibiotic/herbicide media B3->B4 C1 Confirm T-DNA Insertion (Genomic PCR) B4->C1 C2 Confirm Overexpression (qRT-PCR) C1->C2 C3 Phenotypic Analysis (Leaf curvature, Gravitropism) C2->C3 C4 Metabolite Analysis (Measure IAA/MeIAA levels) C2->C4

References

A Technical Deep Dive: Unraveling the Biological Activities of Methyl Indole-3-Acetate Versus Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, and its methylated derivative, Methyl indole-3-acetate (MIAA), are both recognized for their significant and diverse biological activities. While IAA is a well-established phytohormone crucial for plant growth and development, recent research has illuminated the distinct and sometimes more potent effects of MIAA. This technical guide provides an in-depth comparison of the biological activities of MIAA and IAA, focusing on their roles in plant physiology, anti-inflammatory responses, and anticancer effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in plant biology, pharmacology, and drug discovery.

Introduction

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in cell division, elongation, and differentiation.[1][2][3] Its methyl ester, this compound (MIAA), has traditionally been considered an inactive precursor or storage form of IAA.[4][5] However, emerging evidence challenges this view, suggesting that MIAA possesses its own unique biological activities and can, in some instances, exhibit greater potency than IAA. This whitepaper aims to dissect and compare the biological activities of these two indole compounds, providing a technical foundation for further research and potential therapeutic applications.

Comparative Biological Activities

The biological effects of MIAA and IAA extend beyond their roles as phytohormones, with significant implications for human health. This section details their comparative activities in plant growth regulation, inflammation, and cancer.

Auxin Activity in Plants

In the realm of plant biology, both IAA and MIAA influence growth, but their mechanisms and potency can differ.

  • Indole-3-Acetic Acid (IAA): As the primary auxin, IAA is integral to nearly every aspect of plant growth and development.[6] It promotes cell elongation, root initiation, and apical dominance.[2][6]

  • This compound (MIAA): While considered an inactive form, MIAA can be hydrolyzed by esterases to release active IAA.[4][5] Interestingly, some studies have shown that exogenously applied MIAA can be more potent than IAA in certain assays, such as the inhibition of hypocotyl elongation.[7][8][9] This enhanced activity is likely due to differences in uptake and transport across plant tissues.[4]

Table 1: Comparative Auxin Activity of MIAA vs. IAA

Biological EffectThis compound (MIAA)Indole-3-acetic acid (IAA)Key Findings
Hypocotyl Elongation More potent inhibitorPotent inhibitorMIAA shows significantly greater inhibition of hypocotyl elongation in dark-grown seedlings compared to IAA at the same concentration.[7][8][9]
Primary Root Elongation Less potent inhibitorMore potent inhibitorIAA is a more potent inhibitor of primary root elongation in light-grown seedlings.[9]
Lateral Root Formation Stronger inducerInducerMIAA demonstrates a stronger capacity to induce lateral roots compared to IAA.[9]
Root Hair Formation Weaker inducerStronger inducerIAA is more effective at inducing root hairs.[9]
Anti-inflammatory Activity

Both IAA and MIAA have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents.

  • Indole-3-Acetic Acid (IAA): IAA has been shown to alleviate inflammatory responses by inducing the expression of Heme Oxygenase-1 (HO-1) and neutralizing free radicals.[7][10][11] This action appears to be independent of the Aryl hydrocarbon Receptor (AhR) pathway in macrophages.[1][10][11] It effectively reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[10][11]

  • This compound (MIAA): MIAA has been observed to reduce the expression of inflammatory cytokine genes in the brain, suggesting a potential role in neuroinflammation.[12] Similar to IAA, its anti-inflammatory mechanism in microglia also appears to be AhR-independent.[12]

Anticancer Activity

The potential of indole compounds in cancer therapy is an active area of research, with both MIAA and IAA showing promising, albeit different, mechanisms of action.

  • This compound (MIAA): MIAA has been found to significantly suppress cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[8] This leads to the inhibition of matrix metalloproteinase-9 (MMP-9) expression, a key enzyme involved in the degradation of the extracellular matrix during metastasis.

  • Indole-3-Acetic Acid (IAA): The anticancer activity of IAA has often been studied in combination with other agents. For instance, in the presence of horseradish peroxidase (HRP), IAA can be oxidized to produce cytotoxic species that induce apoptosis in cancer cells.[12][13] Similarly, when activated by UVB irradiation, IAA can generate free radicals and induce apoptosis.[14]

Table 2: Comparative Anticancer Activity of MIAA vs. IAA

ActivityThis compound (MIAA)Indole-3-acetic acid (IAA)
Mechanism of Action Inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway, leading to decreased MMP-9 expression.[8]Induces apoptosis, often requiring activation by agents like horseradish peroxidase (HRP) or UVB irradiation to generate cytotoxic species.[12][13][14]
Primary Effect Anti-invasiveCytotoxic / Pro-apoptotic

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of MIAA and IAA.

Hypocotyl Elongation Assay

This assay is used to determine the effect of auxins on cell elongation in plant hypocotyls.[6][15][16]

  • Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) medium.

  • Light/Dark Treatment: For etiolated (dark-grown) seedlings, wrap the plates in aluminum foil and incubate at 22°C for a specified period (e.g., 3-5 days). For light-grown seedlings, incubate under a defined light cycle.

  • Treatment Application: Prepare MS medium plates containing various concentrations of MIAA and IAA.

  • Seedling Transfer: Carefully transfer germinated seedlings to the treatment plates.

  • Incubation: Incubate the plates under the same light/dark conditions.

  • Measurement: After the incubation period, scan the plates and measure the hypocotyl length using image analysis software.

  • Data Analysis: Calculate the average hypocotyl length for each treatment group and compare it to the control group to determine the percentage of inhibition or stimulation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of MIAA or IAA (and/or IAA in combination with an activating agent) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][4][7][8][11]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer MIAA, IAA, a vehicle control, and a positive control (e.g., indomethacin) to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

MIAA_Anticancer_Pathway MIAA This compound (MIAA) MEK1_2 MEK1/2 MIAA->MEK1_2 inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates AP1 AP-1 ERK1_2->AP1 activates MMP9_Gene MMP-9 Gene AP1->MMP9_Gene promotes transcription MMP9_Expression MMP-9 Expression MMP9_Gene->MMP9_Expression Invasion Cancer Cell Invasion MMP9_Expression->Invasion facilitates

MIAA Anticancer Signaling Pathway

IAA_Anti_inflammatory_Pathway IAA Indole-3-acetic acid (IAA) NFkB NF-κB IAA->NFkB inhibits activation HO1 Heme Oxygenase-1 (HO-1) IAA->HO1 induces expression Free_Radicals Free Radicals IAA->Free_Radicals neutralizes LPS Lipopolysaccharide (LPS) LPS->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, MCP-1) NFkB->Proinflammatory_Cytokines induces expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation HO1->Inflammation suppresses Free_Radicals->Inflammation promotes

IAA Anti-inflammatory Signaling Pathway
Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat with MIAA/IAA at various concentrations incubate_adhesion->treat_compounds incubate_treatment Incubate for 24-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Paw_Edema_Workflow start Start acclimatize Acclimatize animals start->acclimatize administer_compounds Administer MIAA/IAA, vehicle, or positive control acclimatize->administer_compounds induce_inflammation Inject carrageenan into hind paw administer_compounds->induce_inflammation measure_volume Measure paw volume at time points (0-5h) induce_inflammation->measure_volume analyze_data Calculate % edema inhibition measure_volume->analyze_data end End analyze_data->end

Carrageenan-Induced Paw Edema Experimental Workflow

Conclusion

The comparative analysis of this compound and Indole-3-acetic acid reveals a nuanced relationship where the methylated form, MIAA, is not merely an inactive counterpart to the canonical auxin, IAA. In plant systems, MIAA exhibits distinct, and in some cases, more potent activities, highlighting the importance of metabolic conversion and transport in modulating auxin responses. Furthermore, both compounds demonstrate significant anti-inflammatory and anticancer potential through different mechanisms. IAA's ability to mitigate inflammation via the HO-1 pathway and MIAA's targeted inhibition of the MEK1/2-ERK1/2 pathway in cancer cell invasion underscore the diverse therapeutic possibilities of these indole derivatives. This technical guide provides a foundational resource for researchers to further explore the biological activities of MIAA and IAA, paving the way for novel applications in agriculture and medicine. Future direct comparative studies with quantitative data, particularly in the areas of anti-inflammatory and anticancer efficacy, are warranted to fully elucidate their relative potencies and therapeutic indices.

References

Unveiling the Enigmatic Role of Methyl Indole-3-Acetate in Plant Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). While the physiological roles of IAA are extensively documented, MeIAA remains a comparatively enigmatic molecule. Its endogenous presence in plant tissues is often transient and at low concentrations, making its detection and quantification a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of endogenous MeIAA levels, the experimental protocols for its analysis, and its metabolic and signaling context within the broader framework of auxin biology.

I. Endogenous Levels of this compound: A Scarcity of Data

Quantitative data on the endogenous levels of MeIAA across a wide range of plant species and tissues are notably limited in the current scientific literature. This scarcity is likely attributable to the compound's low abundance and rapid metabolic turnover. Most auxin profiling studies have historically focused on IAA and its amino acid or sugar conjugates, often overlooking or not detecting MeIAA.

One of the few available quantitative measurements comes from a study on the auxin metabolite profiles in isolated nuclei of Arabidopsis thaliana.

Table 1: Endogenous Levels of this compound (MeIAA) in Arabidopsis thaliana Nuclei

Plant Tissue/OrganelleSpeciesMethod of QuantificationEndogenous Level of MeIAAReference
Isolated NucleiArabidopsis thalianaLC-MS/MSDetected, but not quantified in absolute terms. Presented as a relative component of the total conjugated auxin pool.[1]

Note: The referenced study indicates the presence of MeIAA as part of the total conjugated auxin pool but does not provide a specific concentration in ng/g fresh weight or similar units, highlighting the analytical challenges.

The transient nature of MeIAA is underscored by the activity of specific enzymes. IAA is converted to MeIAA by IAA carboxyl methyltransferases (IAMT), and MeIAA is hydrolyzed back to active IAA by methyl-IAA esterases, such as AtMES17 in Arabidopsis. This rapid enzymatic conversion likely contributes to the difficulty in detecting and quantifying endogenous MeIAA.

II. Experimental Protocols for MeIAA Quantification

The quantification of MeIAA necessitates highly sensitive analytical techniques due to its low endogenous concentrations. The protocols outlined below are based on established methods for auxin analysis, which can be adapted and optimized for MeIAA detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

A. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

1. Plant Tissue Homogenization:

  • Flash-freeze a known weight of plant tissue (typically 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Immediately add an ice-cold extraction solvent. A common solvent is 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v).

  • Add an appropriate internal standard, such as ¹³C₆-MeIAA or d₅-MeIAA, to the extraction mixture to account for analyte loss during sample preparation and for accurate quantification.

2. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • After extraction and centrifugation to remove debris, the supernatant is subjected to SPE for cleanup.

  • A mixed-mode reversed-phase anion-exchange SPE cartridge is often employed.

  • Conditioning: The SPE cartridge is conditioned sequentially with methanol and then with the equilibration buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: The plant extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in 0.1% formic acid) to remove interfering compounds.

  • Elution: The auxins, including MeIAA, are eluted with a stronger solvent (e.g., 80% methanol in 0.1% formic acid).

  • The eluate is then dried under a stream of nitrogen or by vacuum centrifugation.

SPE_Workflow Homogenization 1. Plant Tissue Homogenization Centrifugation 2. Centrifugation Homogenization->Centrifugation Supernatant 3. Supernatant Collection Centrifugation->Supernatant Loading 5. Sample Loading Supernatant->Loading Conditioning 4. SPE Cartridge Conditioning Conditioning->Loading Washing 6. Washing Loading->Washing Elution 7. Elution of Analytes Washing->Elution Drying 8. Drying Elution->Drying Analysis 9. LC-MS/MS Analysis Drying->Analysis

Figure 1. General workflow for the extraction and purification of auxins from plant tissues for LC-MS/MS analysis.
B. LC-MS/MS Analysis

1. Chromatographic Separation:

  • The dried extract is reconstituted in a suitable solvent (e.g., 10% methanol).

  • Separation is typically achieved using a reversed-phase C18 column.

  • A gradient elution program is employed using mobile phases such as:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

2. Mass Spectrometric Detection:

  • Electrospray ionization (ESI) in positive mode is commonly used for the detection of MeIAA.

  • Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for MeIAA and its internal standard.

    • Precursor Ion ([M+H]⁺): For MeIAA (C₁₂H₁₃NO₂), the expected m/z would be approximately 190.1.

    • Product Ions: Characteristic fragment ions are selected for monitoring. For the indole moiety, a common fragment is observed at m/z 130.1.

Table 2: Exemplary LC-MS/MS Parameters for MeIAA Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)~190.1
Product Ion (m/z)~130.1
Collision EnergyOptimized for the specific instrument
Capillary Voltage~3.5 kV
Gas Temperature~300 °C

Note: These parameters are illustrative and require optimization for the specific LC-MS/MS instrument being used.

III. Signaling and Metabolic Pathways

The biological activity of MeIAA is largely considered to be dependent on its hydrolysis to free IAA. Therefore, the primary signaling pathway initiated by MeIAA is the canonical auxin signaling pathway.

A. MeIAA Metabolism

The metabolism of MeIAA is a key aspect of auxin homeostasis, providing a mechanism for the rapid regulation of active IAA levels.

MeIAA_Metabolism IAA Indole-3-acetic acid (IAA) MeIAA This compound (MeIAA) IAA->MeIAA Methylation IAMT1 IAA Carboxyl Methyltransferase 1 (IAMT1) IAA->IAMT1 MeIAA->IAA Hydrolysis AtMES17 Methyl-IAA Esterase (e.g., AtMES17) MeIAA->AtMES17 IAMT1->IAA AtMES17->MeIAA

Figure 2. The metabolic conversion of IAA to MeIAA and its hydrolysis back to IAA.
B. Canonical Auxin Signaling Pathway

Once MeIAA is hydrolyzed to IAA, the free IAA can enter the nucleus and initiate the canonical auxin signaling cascade. This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes by Auxin Response Factors (ARFs).

Auxin_Signaling cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates MeIAA_hydrolysis MeIAA -> IAA (Hydrolysis) MeIAA_hydrolysis->IAA

Figure 3. Simplified canonical auxin signaling pathway initiated after the hydrolysis of MeIAA to IAA.

IV. Conclusion and Future Perspectives

This compound represents an important, yet understudied, component of the complex network of auxin metabolism and homeostasis. The scarcity of quantitative data on its endogenous levels across different plant tissues and developmental stages presents a significant knowledge gap. Future research, leveraging advanced and highly sensitive mass spectrometry techniques, is crucial to build a comprehensive atlas of MeIAA distribution in the plant kingdom. Elucidating the precise spatial and temporal dynamics of MeIAA will provide deeper insights into its role in fine-tuning auxin responses and its potential as a target for modulating plant growth and development in agricultural and biotechnological applications. The development of specific analytical standards and methodologies tailored for MeIAA will be paramount in advancing our understanding of this elusive auxin derivative.

References

The Impact of Methyl Indole-3-Acetate on Brain Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how methyl indole-3-acetate (methyl-IAA) and its parent compound, indole-3-acetate (IAA), affect gene expression in the brain. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

This compound (Methyl-IAA) and Brain Gene Expression

Methyl-IAA, a methylated form of the tryptophan metabolite indole-3-acetate, has demonstrated the ability to modulate gene expression in the brain, particularly in regions associated with mood and behavior. The primary effects observed to date relate to the attenuation of neuroinflammation.

Quantitative Data: Gene Expression Changes Induced by Methyl-IAA

A key study has demonstrated that intraperitoneal (IP) administration of methyl-IAA in mice leads to significant alterations in the expression of pro-inflammatory cytokine genes in the prefrontal cortex and hippocampus. The observed changes are summarized in the table below.

Brain RegionGeneChange in Expressionp-valueCitation
Prefrontal CortexTnfa (Tumor necrosis factor-alpha)Decreased< 0.05[1]
Prefrontal CortexCcl2 (Chemokine (C-C motif) ligand 2)Tendency to decreasep = 0.08[1]
Prefrontal CortexIl6 (Interleukin-6)No significant change-[1]
HippocampusTnfaNo significant decreasep = 0.18[1]
HippocampusCcl2Tendency to decreasep = 0.08[1]
HippocampusIl6No significant change-[1]

Table 1: Summary of quantitative changes in gene expression in the mouse brain following intraperitoneal administration of this compound.

Experimental Protocol: In Vivo Administration and Gene Expression Analysis of Methyl-IAA

The following protocol outlines the methodology used to assess the in vivo effects of methyl-IAA on brain gene expression in mice.

1.2.1. Animal Model and Compound Administration

  • Animal Model: Adult male C57BL/6J mice are commonly used.

  • Compound: this compound (Sigma-Aldrich or equivalent).

  • Vehicle: A suitable vehicle, such as a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80, is used to dissolve the methyl-IAA.

  • Administration Route: Intraperitoneal (IP) injection is a standard method for systemic delivery.[2][3][4][5][6]

  • Dosage: Effective doses can range from low to high concentrations, with studies showing dose-dependent effects. A higher dose has been noted to produce more significant behavioral and gene expression changes.[1]

  • Procedure for IP Injection:

    • Restrain the mouse securely, often by scruffing the neck and securing the tail.

    • Tilt the mouse's head downwards to move the abdominal organs cranially.

    • Insert a 25-30 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.[2][3]

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.[4][5]

    • Inject the methyl-IAA solution slowly.

    • Withdraw the needle and return the mouse to its cage, monitoring for any adverse effects.

1.2.2. Brain Tissue Collection and RNA Isolation

  • Timing: Brain tissue is typically collected at a specific time point after methyl-IAA administration, for example, 2 hours post-injection, to capture the peak of the gene expression response.

  • Procedure:

    • Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Rapidly dissect the brain and isolate the prefrontal cortex and hippocampus on a cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

    • Isolate total RNA from the brain tissue using a standard method such as TRIzol reagent or a column-based kit (e.g., Qiagen RNeasy Kit).[7]

1.2.3. Gene Expression Analysis by qPCR

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[7][8]

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system and SYBR Green or TaqMan-based assays.[9]

  • Primer Sequences: The following are examples of primer sequences that can be used for mouse cytokine gene expression analysis:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Citation
TnfaACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG[10]
Il6CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA[10]
Ccl2GCTGGAGAGCTACAAGAGGATCAACAGCCGACTCATTGGGATCA[11]
Gapdh (housekeeping)AGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACA[12]

Table 2: Example qPCR primer sequences for mouse cytokine and housekeeping genes.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh or Actb). Calculate the relative fold change in gene expression using the ΔΔCt method.[13]

Signaling Pathway of Methyl-IAA

A significant finding is that methyl-IAA exerts its effects on microglial cells through a mechanism that is independent of the Aryl Hydrocarbon Receptor (AhR).[1] This distinguishes it from its parent compound, IAA. The precise AhR-independent pathway(s) modulated by methyl-IAA to reduce cytokine gene expression are still under investigation.

G Experimental Workflow for Methyl-IAA Gene Expression Analysis cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis A Methyl-IAA Administration (IP Injection in Mice) B Behavioral Testing (Optional, e.g., Open Field) A->B C Brain Tissue Collection (Prefrontal Cortex, Hippocampus) B->C D RNA Isolation C->D Tissue Homogenization E cDNA Synthesis D->E F qPCR Analysis (Tnfa, Ccl2, Il6) E->F G Gene Expression Changes F->G Data Analysis (ΔΔCt Method)

Caption: Workflow for studying methyl-IAA effects on brain gene expression.

Indole-3-Acetate (IAA) and Brain Gene Expression

Indole-3-acetate (IAA), a metabolite of tryptophan produced by the gut microbiota, can cross the blood-brain barrier and has been shown to have a broader impact on neuroinflammation and gene expression in the brain compared to its methylated form.[14][15]

Quantitative Data: Gene Expression Changes Induced by IAA

Studies have shown that IAA can modulate the expression of a range of inflammatory genes in the brain, often in the context of neuroinflammatory conditions.

ConditionBrain Region/Cell TypeGeneChange in ExpressionCitation
Valproic Acid-Induced Neurotoxicity (Rats)CortexTnf-αDecreased[16]
Valproic Acid-Induced Neurotoxicity (Rats)CortexIl-6Decreased[16]
Alzheimer's Disease Model (Mice)BrainTnf-αDecreased[17]
Alzheimer's Disease Model (Mice)BrainIl-6Decreased[17]
Alzheimer's Disease Model (Mice)BrainIl-1βDecreased[17]
Alzheimer's Disease Model (Mice)BrainIl-18Decreased[17]
Alzheimer's Disease Model (Mice)BrainAhr (Aryl Hydrocarbon Receptor)Upregulated[17]
Alzheimer's Disease Model (Mice)BrainNLRP3 (NLR Family Pyrin Domain Containing 3)Inhibited[17]

Table 3: Summary of quantitative changes in gene expression in the brain following administration or in the presence of indole-3-acetate.

Experimental Protocol: In Vivo Administration and Gene Expression Analysis of IAA

The experimental protocols for studying the effects of IAA on brain gene expression are similar to those for methyl-IAA, with some variations in administration and the genes of interest.

2.2.1. Animal Model and Compound Administration

  • Animal Model: Mouse or rat models of neuroinflammation or neurodegenerative diseases are often used.

  • Compound: Indole-3-acetate (Sigma-Aldrich or equivalent).

  • Administration Route: Oral gavage or intraperitoneal (IP) injection.

  • Dosage: Dosages can vary depending on the study design and animal model.

2.2.2. Gene Expression Analysis

  • Methods: In addition to qPCR, more comprehensive transcriptome-wide analyses such as RNA sequencing (RNA-seq) are employed to identify a broader range of genes affected by IAA.[18][19][20]

  • RNA-seq Protocol Outline:

    • Isolate high-quality total RNA from brain tissue as described previously.

    • Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

    • Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by IAA treatment.

Signaling Pathway of IAA

Unlike methyl-IAA, the effects of IAA on neuroinflammation are often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][21][22]

  • Mechanism:

    • IAA enters the cell and binds to the cytosolic AhR, causing a conformational change.

    • The ligand-bound AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT).

    • This complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes.

    • This binding can lead to the modulation of gene expression, including the inhibition of pro-inflammatory signaling pathways like NF-κB.[17]

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway of IAA cluster_0 Cytoplasm cluster_1 Nucleus IAA Indole-3-Acetate (IAA) AhR_complex AhR-Hsp90-XAP2-p23 Complex IAA->AhR_complex Binding AhR_IAA AhR-IAA Complex AhR_complex->AhR_IAA Translocation AhR_ARNT AhR-ARNT-IAA Complex AhR_IAA->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binding NFkB NF-κB Pathway AhR_ARNT->NFkB Inhibition Target_Genes Target Gene Expression (e.g., Cyp1a1, Nqo1) XRE->Target_Genes Transcription Inflammatory_Genes Inflammatory Gene Expression (e.g., Tnf-α, Il-6, Il-1β) NFkB->Inflammatory_Genes

Caption: The AhR signaling pathway activated by IAA.

Synthesis and Metabolism

Methyl-IAA is produced from IAA by host enzymes.[1] While the specific enzymes responsible for this methylation in the brain are not fully elucidated, carboxylesterases are a class of enzymes known to be expressed in the brain that can hydrolyze ester bonds, suggesting a potential role in the metabolism of methyl-IAA back to IAA.[23][24][25][26]

G Metabolic Relationship of IAA and Methyl-IAA IAA Indole-3-Acetate (IAA) Methyl_IAA This compound (Methyl-IAA) IAA->Methyl_IAA Host Methylation (Enzymes TBD) Methyl_IAA->IAA Hydrolysis (e.g., Carboxylesterases)

Caption: The metabolic conversion between IAA and Methyl-IAA.

Conclusion

This compound demonstrates a clear, albeit currently narrowly defined, impact on brain gene expression, primarily through the AhR-independent downregulation of pro-inflammatory cytokines. In contrast, its parent compound, indole-3-acetate, exhibits a broader range of effects on neuroinflammatory gene expression, largely mediated by the Aryl Hydrocarbon Receptor. Further research, particularly transcriptome-wide analyses, is necessary to fully elucidate the complete spectrum of genes regulated by methyl-IAA in the brain and to identify the specific signaling pathways involved in its AhR-independent mechanism of action. The detailed protocols provided in this guide offer a foundation for researchers to build upon in their investigations into the therapeutic potential of these intriguing tryptophan metabolites.

References

The Role of Methyl Indole-3-Acetate in Plant Development and Auxin Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. The precise spatial and temporal regulation of IAA concentration is critical for normal plant growth. Plants employ several mechanisms to maintain auxin homeostasis, including de novo synthesis, degradation, transport, and the formation of conjugates. Methyl indole-3-acetate (MeIAA), the methyl ester of IAA, has emerged as a key component in this regulatory network. This document provides an in-depth examination of the metabolic pathways governing MeIAA levels, its role as an inactive storage form of auxin, and its subsequent impact on plant development. We detail the enzymatic processes of its synthesis by IAA carboxyl methyltransferases (IAMTs) and its hydrolysis back to active IAA by specific esterases. Furthermore, this guide summarizes quantitative data on its physiological effects, provides detailed experimental protocols for its study, and visualizes the core pathways and workflows.

Introduction: The Place of MeIAA in Auxin Homeostasis

Auxin homeostasis is a tightly controlled network that ensures the appropriate concentration of active IAA is available to cells and tissues to regulate processes like embryogenesis, organ formation, vascular differentiation, and root and shoot architecture[1]. This regulation is achieved through a balance of biosynthesis, transport, catabolism, and conjugation[1][2]. IAA conjugates, formed by linking IAA to amino acids, sugars, or, in this case, a methyl group, are generally considered inactive forms of the hormone[1][3].

This compound (MeIAA) is the methyl ester of IAA. Its formation represents a distinct method of temporarily inactivating IAA, converting the polar IAA molecule into a nonpolar ester[4]. This conversion and its reversal provide a rapid mechanism for modulating the pool of free, active IAA. While MeIAA itself is considered biologically inactive, its effects on plant development are profound, as its hydrolysis releases active IAA[1][3][5]. Understanding the dynamics of MeIAA metabolism is therefore crucial for comprehending the full picture of auxin-regulated plant development.

MeIAA Metabolism: A Dynamic Equilibrium

The concentration of MeIAA in plant tissues is controlled by the antagonistic activities of two key enzyme families: IAA carboxyl methyltransferases (IAMTs) for its synthesis and methyl esterases (MES) for its hydrolysis.

Synthesis of MeIAA

MeIAA is synthesized from IAA through a methylation reaction catalyzed by IAA carboxyl methyltransferase (IAMT) . In Arabidopsis thaliana, the enzyme IAMT1 (encoded by gene At5g55250) has been identified as specifically converting IAA to MeIAA in vitro[4][6]. The expression of IAMT1 is spatially and temporally regulated during development, particularly in leaves, and altering its expression levels leads to phenotypes indicative of disrupted IAA homeostasis[3][6][7]. Overexpression of IAMT1 results in phenotypes such as hyponastic (upward curling) leaves and agravitropic growth, which are associated with reduced levels of free auxin[4][8].

Hydrolysis of MeIAA to IAA

The biological activity observed when MeIAA is applied to plants is dependent on its hydrolysis back to free IAA[1][3]. This reaction is catalyzed by one or more carboxylesterases belonging to the α/β hydrolase superfamily[1][3]. In Arabidopsis, a family of 20 methyl esterase homologs (AtMES) has been identified[1].

Extensive biochemical screening identified AtMES17 (encoded by gene At3g10870) as a potent MeIAA esterase[1]. Plants with a T-DNA insertion in the AtMES17 gene (mes17 mutants) show significantly decreased sensitivity to exogenously applied MeIAA but retain wild-type sensitivity to free IAA. Conversely, plants overexpressing AtMES17 exhibit heightened sensitivity to MeIAA[1]. This demonstrates that AtMES17 is a key enzyme responsible for activating MeIAA in vivo.

The Role of MeIAA in Plant Development

As an inactive precursor to IAA, MeIAA influences numerous developmental processes by modulating the local concentration of active auxin.

  • Root Development: Exogenously applied MeIAA, much like IAA, inhibits primary root elongation and can stimulate the formation of adventitious and lateral roots[1][4]. However, its potency varies by organ and experimental condition. For instance, mes17 mutant roots are less sensitive to MeIAA's inhibitory effects, confirming that hydrolysis is necessary for its action[1]. In some assays, MeIAA was found to be less potent than IAA in inhibiting primary root growth but had a stronger capacity to induce lateral roots[5].

  • Hypocotyl Elongation: MeIAA is a potent inhibitor of hypocotyl elongation, particularly in dark-grown seedlings. Several studies have shown that it is significantly more active than free IAA in this regard[4][5][6]. This higher potency may be due to differences in uptake, transport, or metabolism compared to IAA.

  • Leaf Development: The regulation of IAMT1 expression is critical for proper leaf morphology. Overexpression of IAMT1 leads to curly leaf phenotypes, while its knockdown can produce the opposite effect[4][7]. This indicates that the conversion of IAA to MeIAA plays a significant role in the differential growth of leaf cells that determines final leaf shape[4].

  • Gravitropism: Overexpression of IAMT1 can lead to agravitropic growth in both hypocotyls and roots, a classic auxin-related phenotype[4]. Interestingly, MeIAA was able to rescue the hypocotyl gravitropic defects in the aux1 mutant, which is impaired in IAA influx, suggesting MeIAA may enter cells differently than IAA[5].

Signaling Pathways and Transport

Signaling

Current evidence strongly indicates that MeIAA itself is not an active auxin and does not directly initiate the canonical auxin signaling pathway[1][5]. Various auxin signaling mutants show decreased sensitivity to both MeIAA and IAA, which suggests they share downstream signaling components[1][3]. The activity of MeIAA is contingent upon its hydrolysis to IAA, which then binds to the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes[1][9]. The fact that mes17 mutants are insensitive to MeIAA but sensitive to IAA provides compelling evidence that MeIAA must be converted to IAA to exert its hormonal function[1].

Transport

Unlike the charged and polar IAA molecule, MeIAA is nonpolar[4]. This chemical difference suggests it may move within and between plant cells via different mechanisms than the well-characterized polar auxin transport system, which relies on influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers[10]. MeIAA might move more freely across cell membranes through diffusion. While the transport of IAA conjugates is not extensively documented, the potential for a nonpolar, inactive form of auxin to move differently than active IAA adds another layer of complexity to the establishment of auxin gradients[3].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on MeIAA metabolism and its physiological effects.

Table 1: Biochemical Properties of Arabidopsis thaliana AtMES17 Esterase.

Parameter Value Substrate Conditions Reference
Km 13 µM MeIAA pH 7.5 [1]
Kcat 0.18 s-1 MeIAA pH 7.5 [1]

| Optimal pH | 8.5 | MeIAA | - |[1] |

Table 2: In Vivo Hydrolysis of Radiolabeled MeIAA.

Plant Genotype Treatment Hydrolysis of Absorbed [14C]MeIAA Reference
Wild-Type (WT) 30 min incubation with [14C]MeIAA 100% [1]

| mes17 mutant | 30 min incubation with [14C]MeIAA | 40% |[1] |

Table 3: Comparative Effects of Exogenous MeIAA and IAA on Arabidopsis Seedling Growth.

Assay Observation Relative Potency Reference(s)
Primary Root Elongation (Light-grown) Inhibition MeIAA is active, but may be less potent than IAA. [4][5]
Hypocotyl Elongation (Dark-grown) Inhibition MeIAA is significantly more potent than IAA. [4][5][6]
Lateral Root Development Stimulation MeIAA has a stronger induction capacity than IAA. [5]

| Root Hair Development | Stimulation | MeIAA has a weaker induction capacity than IAA. |[5] |

Experimental Protocols

Protocol for In Vitro MeIAA Hydrolase Activity Assay

This protocol is adapted from methodologies used to characterize AtMES17[1].

Objective: To quantify the enzymatic hydrolysis of MeIAA to IAA by a purified esterase.

Materials:

  • Purified candidate esterase enzyme (e.g., His-tagged protein expressed in E. coli).

  • MeIAA stock solution (e.g., 10 mM in ethanol).

  • Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 7.5 (chosen to minimize non-enzymatic hydrolysis which occurs at higher pH).

  • Reaction tubes.

  • Methanol for reaction quenching.

  • HPLC system with a C18 column and a fluorescence detector (for IAA detection).

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction contains:

    • 80 µL Reaction Buffer.

    • 10 µL of appropriately diluted enzyme solution.

    • 10 µL of MeIAA substrate (e.g., to a final concentration of 100 µM).

  • Control Reactions: Prepare negative controls:

    • A "no enzyme" control (replace enzyme with buffer) to measure non-enzymatic hydrolysis.

    • A "boiled enzyme" control to ensure activity is from a properly folded protein.

  • Incubation: Incubate all tubes at a standard temperature (e.g., 30°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol. This precipitates the protein and halts enzymatic activity.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using HPLC with a fluorescence detector (Excitation: 280 nm, Emission: 360 nm) to quantify the amount of IAA produced.

  • Calculation: Calculate the rate of IAA production per unit of time and enzyme concentration. For kinetic analysis (Km, Kcat), vary the MeIAA substrate concentration and measure the initial reaction velocities.

Protocol for Seedling Growth Assays (Root Inhibition)

This protocol is standard for assessing auxin sensitivity[4][11].

Objective: To compare the inhibitory effect of MeIAA and IAA on root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants).

  • Growth medium: Murashige and Skoog (MS) medium with 1% sucrose and a gelling agent (e.g., 0.8% agar or 0.4% Gelrite).

  • Sterile petri dishes.

  • Stock solutions of IAA and MeIAA in ethanol.

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark).

Procedure:

  • Seed Sterilization: Surface sterilize seeds using 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse 3-5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them in a line on the surface of the MS medium in petri dishes.

  • Hormone Supplementation: Prepare MS agar plates supplemented with a range of concentrations of MeIAA or IAA (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). Add the hormone from the stock solution to the molten agar after autoclaving and cooling.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the medium.

  • Measurement: After a set growth period (e.g., 7-10 days), scan the plates with a high-resolution scanner. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length and standard deviation for each condition. Plot the root length as a function of hormone concentration to generate dose-response curves.

Mandatory Visualizations

MeIAA_Metabolism IAA Indole-3-acetic acid (IAA) (Active Auxin) MeIAA This compound (MeIAA) (Inactive/Storage Form) IAA->MeIAA  Methylation IAMT1 IAMT1 (IAA Carboxyl Methyltransferase) IAA->IAMT1 MeIAA->IAA  Hydrolysis (Activation) AtMES17 AtMES17 (MeIAA Esterase) MeIAA->AtMES17 IAMT1->MeIAA AtMES17->IAA

Caption: Metabolic pathway of MeIAA, showing its synthesis from and hydrolysis back to active IAA.

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Measurement cluster_analysis Analysis sterilize 1. Seed Sterilization prepare_media 2. Prepare MS Media + MeIAA/IAA Concentrations sterilize->prepare_media plate_seeds 3. Plate Seeds prepare_media->plate_seeds stratify 4. Stratification (4°C) plate_seeds->stratify grow 5. Vertical Growth (e.g., 7 days) stratify->grow scan 6. Scan Plates grow->scan measure 7. Measure Root Length (ImageJ) scan->measure analyze 8. Statistical Analysis & Plot Dose-Response measure->analyze Auxin_Homeostasis_Logic cluster_inputs cluster_outputs Homeostasis {Auxin Homeostasis | Regulates active IAA pool} IAA_Pool Free IAA Pool (Active Hormone) Biosynthesis De Novo Biosynthesis (e.g., from Tryptophan) Biosynthesis->IAA_Pool Transport_In Polar Transport (Influx) Transport_In->IAA_Pool Hydrolysis Hydrolysis of Conjugates IAA-amino acids IAA-sugars MeIAA Hydrolysis:f0->IAA_Pool AtMES17 Catabolism Irreversible Catabolism (e.g., to oxIAA) Transport_Out Polar Transport (Efflux) Conjugation Conjugation (Inactivation) IAA-amino acids IAA-sugars MeIAA Conjugation:f0->Hydrolysis:f0 Reversible Storage IAA_Pool->Catabolism IAA_Pool->Transport_Out IAA_Pool->Conjugation:f0 IAMT1 Signaling Auxin Signaling (TIR1/AFB Pathway) IAA_Pool->Signaling

References

Hydrolysis of Methyl Indole-3-Acetate to Active Indole-3-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in numerous aspects of growth and development. The regulation of IAA levels is crucial for maintaining hormonal homeostasis. One key regulatory mechanism is the reversible conjugation of IAA to various molecules, including the formation of methyl indole-3-acetate (MeIAA). MeIAA is considered a biologically inactive form of IAA that can be rapidly converted to the active hormone through hydrolysis. This technical guide provides an in-depth overview of the enzymatic and chemical hydrolysis of MeIAA to active IAA, targeting researchers, scientists, and drug development professionals. It details the underlying mechanisms, presents quantitative data, and offers comprehensive experimental protocols for studying this critical activation step.

Introduction

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant physiology, influencing processes from cell elongation and division to organogenesis and tropic responses.[1] The precise control of IAA concentration at the cellular and tissue level is paramount for proper plant development. Plants employ a sophisticated network of pathways to manage IAA homeostasis, including de novo biosynthesis, transport, degradation, and the formation and hydrolysis of IAA conjugates.[2]

This compound (MeIAA) is an ester conjugate of IAA. While MeIAA itself is generally considered biologically inactive, it serves as a readily available pool for the rapid release of active IAA.[1][2] The hydrolysis of the methyl ester bond is the critical step in this activation process. This conversion can be catalyzed by specific enzymes within the plant or can be achieved through chemical methods in a laboratory setting. Understanding the kinetics and mechanisms of MeIAA hydrolysis is essential for elucidating the dynamics of auxin regulation and for the development of synthetic auxins or compounds that modulate auxin activity.

Mechanisms of this compound Hydrolysis

The conversion of MeIAA to IAA can be achieved through two primary routes: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis

In plants, the hydrolysis of MeIAA is catalyzed by a family of carboxylesterases.[3] In the model organism Arabidopsis thaliana, several members of the AtMES (methyl esterase) family have been identified as capable of hydrolyzing MeIAA to release free IAA.[2][4] Notably, AtMES17 has been shown to have significant MeIAA hydrolase activity.[2][4] The enzymatic reaction is highly specific and efficient, allowing for the precise spatial and temporal control of active IAA release within the plant. The inactivation of these esterases can lead to altered auxin responses, highlighting their physiological importance.[2][4]

Chemical Hydrolysis

MeIAA, as an ester, can also be hydrolyzed through chemical means, typically by acid or base catalysis.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, IAA.[5][6] The rate of this reaction is dependent on the concentration of the acid and the temperature.[5][7]

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming IAA. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8][9][10] This process is effectively irreversible. The rate of saponification is dependent on the concentration of the base and the temperature.[8][9][10]

Quantitative Data

The efficiency of MeIAA hydrolysis can be quantified through kinetic parameters.

Enzymatic Hydrolysis Kinetics

The kinetic parameters for the hydrolysis of MeIAA by the Arabidopsis thaliana esterase AtMES17 have been determined, providing insight into the enzyme's efficiency.

EnzymeSubstrateK_m_ (µM)K_cat_ (s⁻¹)Source(s)
AtMES17MeIAA130.18[2][4]

Table 1: Michaelis-Menten Kinetic Parameters for Enzymatic Hydrolysis of MeIAA. K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), and K_cat_ (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per second.[11][12]

Chemical Hydrolysis Kinetics
Hydrolysis TypeKey ParametersExpected Effect on RateRelevant Analytical GoalSource(s)
Acid-Catalyzed[H⁺], TemperatureRate increases with increasing [H⁺] and temperature.Determination of the pseudo-first-order rate constant (k').[5][13][14][15]
Base-Catalyzed[OH⁻], TemperatureRate increases with increasing [OH⁻] and temperature.Determination of the second-order rate constant (k₂).[8][9][10]

Table 2: Parameters Influencing the Rate of Chemical Hydrolysis of MeIAA.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic and chemical hydrolysis of MeIAA and the subsequent quantification of the resulting IAA.

Protocol for Enzymatic Hydrolysis of MeIAA

This protocol is adapted from studies on plant esterases.[2]

Objective: To determine the in vitro enzymatic activity of a purified esterase (e.g., AtMES17) on MeIAA.

Materials:

  • Purified esterase enzyme

  • This compound (MeIAA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol (for stock solutions)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Prepare Stock Solutions:

    • Dissolve MeIAA in methanol to a concentration of 10 mM.

    • Prepare a stock solution of the purified enzyme of known concentration in a suitable storage buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of 2x reaction buffer, the desired amount of enzyme, and water to a final volume of 90 µL.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM MeIAA stock solution (final concentration 1 mM). Mix gently.

    • Incubate the reaction at the chosen temperature for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Quenching:

    • At each time point, stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification of IAA:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of IAA produced.

    • The mobile phase can be a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the elution of IAA and MeIAA using a UV detector at 280 nm or a fluorescence detector (excitation 280 nm, emission 360 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the time course.

    • To determine K_m_ and K_cat_, repeat the assay with varying concentrations of MeIAA.

    • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[11][12]

Protocol for Acid-Catalyzed Hydrolysis of MeIAA

This protocol is based on general methods for the acid-catalyzed hydrolysis of esters.[5][6]

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of MeIAA.

Materials:

  • This compound (MeIAA)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Place 100 mL of 1 M HCl in a stoppered conical flask and allow it to equilibrate in a constant temperature water bath (e.g., 25 °C).

    • In a separate container, bring a stock solution of MeIAA in a minimal amount of a co-solvent like ethanol to the same temperature.

  • Initiation of Reaction:

    • Add a known amount of the MeIAA stock solution to the HCl to achieve the desired initial concentration (e.g., 0.1 M). Start a stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), pipette a 5 mL aliquot of the reaction mixture into a conical flask containing 25 mL of ice-cold deionized water to quench the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a faint pink color persists. Record the volume of NaOH used (V_t_).

  • Infinity Reading (V_∞_):

    • To determine the concentration of acid at the completion of the reaction, heat a separate 5 mL aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60 °C) for several hours to drive the hydrolysis to completion.

    • Cool the sample and titrate it with 0.1 M NaOH as described above. This gives V_∞_.

  • Data Analysis:

    • The concentration of MeIAA at any time t is proportional to (V_∞_ - V_t_).

    • The initial concentration of MeIAA is proportional to (V_∞_ - V_0_), where V_0_ is the titration volume at t=0.

    • Since the hydrolysis of an ester in the presence of excess water and a strong acid catalyst follows pseudo-first-order kinetics, a plot of ln(V_∞_ - V_t_) versus time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.[13][16]

Protocol for Base-Catalyzed Hydrolysis of MeIAA

This protocol is based on general methods for the saponification of esters.[8][9][10]

Objective: To determine the rate constant for the base-catalyzed hydrolysis of MeIAA.

Materials:

  • This compound (MeIAA)

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Ethanol (as a co-solvent)

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare a solution of MeIAA in ethanol.

    • In a stoppered conical flask, place a known volume of 0.1 M NaOH and allow it to equilibrate in a constant temperature water bath (e.g., 25 °C).

  • Initiation of Reaction:

    • Add a known volume of the MeIAA solution to the NaOH solution to achieve equimolar concentrations. Start a stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals, pipette a known volume of the reaction mixture into a flask containing a known excess of the standardized 0.1 M HCl solution to quench the reaction.

  • Back Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution.

  • Data Analysis:

    • The concentration of unreacted NaOH at each time point can be calculated from the back titration.

    • Since the concentrations of MeIAA and NaOH are equal, the reaction follows second-order kinetics.

    • A plot of 1/[NaOH]t versus time will yield a straight line with a slope equal to the second-order rate constant, k₂.

Visualizations

Logical Workflow for MeIAA Hydrolysis

hydrolysis_workflow cluster_hydrolysis MeIAA Hydrolysis MeIAA This compound (Inactive) Enzymatic Enzymatic Hydrolysis (e.g., AtMES17) MeIAA->Enzymatic Chemical Chemical Hydrolysis MeIAA->Chemical IAA Indole-3-Acetic Acid (Active) Enzymatic->IAA Chemical->IAA Acid Acid-Catalyzed Chemical->Acid Base Base-Catalyzed Chemical->Base

Caption: Workflow of MeIAA hydrolysis to IAA.

Canonical Auxin (IAA) Signaling Pathway

auxin_signaling cluster_pathway Auxin Signaling Pathway IAA IAA TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes binding Ub Ubiquitin TIR1_AFB->Ub recruits E3 ligase ARF ARF Transcription Factors Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Ub->Aux_IAA ubiquitinates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Caption: Canonical auxin signaling pathway.

Conclusion

The hydrolysis of this compound to indole-3-acetic acid is a fundamental process in the regulation of auxin activity. This technical guide has provided a comprehensive overview of the enzymatic and chemical methods for achieving this conversion. The quantitative data and detailed experimental protocols presented herein offer valuable resources for researchers in plant biology, biochemistry, and drug development. A thorough understanding of MeIAA hydrolysis will continue to be crucial for advancing our knowledge of auxin homeostasis and for the development of novel strategies to modulate plant growth and development.

References

Methyl indole-3-acetate as a potential biomarker for food consumption.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The identification of reliable biomarkers of food consumption is a critical aspect of nutritional science and drug development, enabling objective assessment of dietary intake and its impact on health and disease. Methyl indole-3-acetate (MIA), a derivative of the prominent plant hormone indole-3-acetic acid (IAA), has emerged as a potential biomarker for the consumption of various food products, particularly fruits, vegetables, and cruciferous vegetables. This technical guide provides a comprehensive overview of MIA, including its presence in foods, metabolic pathways, analytical methodologies for its quantification, and its potential application as a dietary biomarker.

Quantitative Data on this compound and Indole-3-Acetic Acid in Foods

While the presence of this compound has been reported in a variety of foods, quantitative data remains limited in publicly accessible databases. Most sources confirm its detection but do not provide specific concentrations. However, data for its parent compound, indole-3-acetic acid (IAA), is more readily available and provides a strong indication of foods in which MIA may also be present, as MIA is an ester of IAA.

Table 1: Foods in Which this compound Has Been Detected [1][2]

Food CategorySpecific Food Item
FruitsApple (Malus pumila)
Common Grape (Vitis vinifera)
VegetablesGreen Bean (Phaseolus vulgaris)
LegumesGram Bean (Vigna mungo)
NutsCommon Hazelnut (Corylus avellana)

Table 2: Quantitative Data for Indole-3-Acetic Acid (IAA) in Various Food Commodities [3][4]

Food CategoryFood ItemMean IAA Concentration (mg/kg)Range of IAA Concentration (mg/kg)
Cereals
Wheat0.030.01 - 0.06
Barley0.020.01 - 0.04
Oats0.080.03 - 0.15
Rice0.150.05 - 0.30
Coffee
Green Coffee Beans0.250.10 - 0.50
Roasted Coffee Beans0.120.05 - 0.25
Cocoa
Cocoa Powder1.500.80 - 2.50
Fruits
TomatoNot Detected-
Other
Malt PowderNot Detected-

Note: The data for IAA provides a strong rationale for investigating these foods for the presence and quantity of MIA.

Metabolic Pathways

The presence of this compound in human biofluids is linked to both direct dietary intake and the metabolic activity of the gut microbiota on dietary tryptophan.

Tryptophan Metabolism by Gut Microbiota

Dietary tryptophan, an essential amino acid found in protein-rich foods, is a primary precursor for the production of indole-3-acetic acid (IAA) and its derivatives by the gut microbiome.[2][5][6][7] Several bacterial species, including those from the genera Clostridium and Bacteroides, possess the enzymatic machinery to convert tryptophan into IAA through various pathways.[8] One of the key pathways involves the deamination of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA.[5] It is hypothesized that this compound can be formed from IAA through microbial esterification, although this specific enzymatic step is less well-characterized in the gut microbiome.

Tryptophan_Metabolism Dietary Tryptophan Dietary Tryptophan Gut Microbiota Gut Microbiota Dietary Tryptophan->Gut Microbiota Metabolism Indole-3-Pyruvic Acid Indole-3-Pyruvic Acid Gut Microbiota->Indole-3-Pyruvic Acid Tryptophan aminotransferase Indole-3-Acetaldehyde Indole-3-Acetaldehyde Indole-3-Pyruvic Acid->Indole-3-Acetaldehyde Indolepyruvate decarboxylase Indole-3-Acetic Acid (IAA) Indole-3-Acetic Acid (IAA) Indole-3-Acetaldehyde->Indole-3-Acetic Acid (IAA) Indole-3-acetaldehyde dehydrogenase This compound (MIA) This compound (MIA) Indole-3-Acetic Acid (IAA)->this compound (MIA) Microbial Esterification (Hypothesized)

Tryptophan metabolism to MIA by gut microbiota.
Human Metabolism of Ingested this compound

Upon consumption of foods containing this compound, it is likely absorbed in the gastrointestinal tract. In human cells, esterases can hydrolyze MIA back to its parent compound, indole-3-acetic acid (IAA).[9] IAA can then enter various metabolic pathways, including conjugation with amino acids or oxidation. The measurement of MIA and its metabolites in urine can thus serve as an indicator of dietary intake.

MIA_Metabolism Dietary Intake Dietary Intake This compound (MIA) This compound (MIA) Dietary Intake->this compound (MIA) Absorption (GI Tract) Absorption (GI Tract) This compound (MIA)->Absorption (GI Tract) Urinary Excretion Urinary Excretion This compound (MIA)->Urinary Excretion Unchanged Human Esterases Human Esterases Absorption (GI Tract)->Human Esterases Indole-3-Acetic Acid (IAA) Indole-3-Acetic Acid (IAA) Human Esterases->Indole-3-Acetic Acid (IAA) Hydrolysis Metabolic Pathways Metabolic Pathways Indole-3-Acetic Acid (IAA)->Metabolic Pathways Conjugation, Oxidation Metabolic Pathways->Urinary Excretion

Human metabolism of dietary MIA.

Experimental Protocols

The accurate quantification of this compound in food and biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation and Extraction from Food Matrix

A generic protocol for the extraction of indoles from a solid food matrix is outlined below. This protocol may require optimization depending on the specific food matrix.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Lyophilization (optional) Lyophilization (optional) Homogenization->Lyophilization (optional) Solvent Extraction Solvent Extraction Lyophilization (optional)->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Supernatant Collection->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Analytical Instrument Analytical Instrument Evaporation & Reconstitution->Analytical Instrument

Workflow for MIA extraction from food.

Detailed Steps:

  • Sample Homogenization: A representative portion of the food sample is homogenized to ensure uniformity. For solid samples, this can be achieved using a blender or a mortar and pestle with liquid nitrogen.

  • Centrifugation: The extract is centrifuged to separate the solid food matrix from the liquid extract.

  • Supernatant Collection: The supernatant containing the extracted compounds is carefully collected.

  • Solid-Phase Extraction (SPE): The crude extract is further purified using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances.[12][13]

  • Elution: The retained indole compounds are eluted from the SPE cartridge using an appropriate solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.

Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate0.3 mL/min
Injection Volume5 µL
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)190.08
Product Ions (m/z)130.07, 103.05
Collision EnergyOptimized for the specific instrument

Note: These parameters are illustrative and require optimization for the specific instrument and application.

Quantification by GC-MS

Gas chromatography-mass spectrometry is another powerful technique for the analysis of this compound. Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.

Table 4: Exemplary GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Carrier GasHelium
Oven ProgramStart at 80 °C, ramp to 280 °C
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)189 (M+), 130

Note: Derivatization with a silylating agent (e.g., BSTFA) or an alkyl chloroformate may be necessary prior to GC-MS analysis.

Conclusion

This compound holds promise as a specific biomarker for the consumption of certain foods, particularly those rich in its precursor, indole-3-acetic acid. Its detection in human biofluids reflects both direct dietary intake and the metabolic activity of the gut microbiota on dietary tryptophan. The development and validation of robust and sensitive analytical methods, such as LC-MS/MS and GC-MS, are crucial for accurately quantifying MIA in complex matrices and establishing its utility in nutritional research and clinical settings. Further studies are warranted to expand the quantitative database of MIA in a wider range of foods and to fully elucidate the metabolic pathways involved in its formation and excretion. This will ultimately enable the use of MIA as a reliable tool for assessing dietary intake and its role in human health.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Methyl Indole-3-acetate (MeIAA) in Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant hormone auxin, indole-3-acetic acid (IAA). It plays a crucial role in auxin homeostasis, acting as an inactive storage form of IAA. The conversion of IAA to MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1), and this process is vital for regulating various aspects of plant growth and development, including leaf formation and hypocotyl elongation. MeIAA can be hydrolyzed back to the active form, IAA, by esterases, allowing for a rapid release of auxin when needed. Due to its transient nature and typically very low endogenous concentrations, the accurate quantification of MeIAA in plant tissues presents an analytical challenge that requires highly sensitive and specific methodologies.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of MeIAA in plant samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Overview

The quantitative analysis of MeIAA from plant samples follows a multi-step workflow. The process begins with the careful collection and immediate freezing of plant tissue to halt metabolic activity. The frozen tissue is then homogenized into a fine powder. This is followed by the extraction of metabolites using an appropriate organic solvent system. The crude extract is subsequently purified, most commonly using Solid-Phase Extraction (SPE), to remove interfering compounds. The purified extract is then concentrated and analyzed by either LC-MS/MS or GC-MS for identification and quantification.

Experimental Workflow for MeIAA Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plant Tissue Collection Grinding 2. Freezing & Grinding (Liquid N2) Sample->Grinding Extraction 3. Solvent Extraction Grinding->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Analysis_LC 5a. LC-MS/MS Analysis Purification->Analysis_LC Analysis_GC 5b. GC-MS Analysis Purification->Analysis_GC Data 6. Quantification & Data Analysis Analysis_LC->Data Analysis_GC->Data Auxin Homeostasis and Signaling Pathway cluster_homeostasis Auxin Homeostasis cluster_signaling Auxin Signaling Trp Tryptophan IAA IAA (Active Auxin) Trp->IAA Biosynthesis MeIAA MeIAA (Inactive Storage) IAA->MeIAA Methylation Hydrolysis IAMT1 IAMT1 Catabolism Irreversible Catabolism IAA->Catabolism IAA_signal IAA IAA->IAA_signal MES17 MES17 (Esterase) TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Response Plant Growth & Development Genes->Response IAA_signal->TIR1_AFB

References

Application Notes and Protocols for the Extraction of Methyl Indole-3-Acetate from Leaf Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). While IAA is a key regulator of plant growth and development, MeIAA is considered an inactive form that can be hydrolyzed by esterases to release active IAA, suggesting its role in auxin homeostasis.[1][2] The accurate quantification of MeIAA in plant tissues is crucial for understanding its physiological functions. This document provides a detailed protocol for the extraction of MeIAA from leaf tissue, designed for researchers in plant science and drug development. The methodology is based on established principles of auxin extraction, adapted for the specific properties of its methyl ester.

Data Presentation

Due to the limited availability of specific quantitative data for MeIAA extraction in the literature, the following table provides a template for researchers to record their own experimental data. It is recommended to perform optimization experiments to determine the ideal parameters for the specific plant species and tissue being investigated.

ParameterValueUnitsNotes
Sample Information
Plant Species
Leaf Tissue Agee.g., young, mature
Fresh Weight (FW)g
Extraction Parameters
Extraction Solvente.g., 80% Methanol, Ethyl Acetate
Solvent to Tissue RatiomL/g FW
Extraction Temperature°C
Extraction Durationhours
Number of Extractions
Purification
SPE Cartridge Typee.g., C18
Elution Solvent
Quantification
Analytical Methode.g., GC-MS, LC-MS/MS
MeIAA Concentrationng/g FW
Recovery Rate%Determined using an internal standard

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction and purification of MeIAA from plant leaf tissue for subsequent quantitative analysis.

I. Materials and Reagents
  • Fresh leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent 1: 80% (v/v) Methanol in water, pre-chilled to -20°C

  • Extraction Solvent 2: Ethyl acetate

  • Internal Standard: ¹³C₆-MeIAA or a similar labeled compound

  • Centrifuge capable of 4°C and >10,000 x g

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE manifold

  • Methanol (100%)

  • Acetonitrile

  • Hexane

  • 0.2 M Imidazole buffer (pH 7.0)

  • Nitrogen gas evaporator or rotary evaporator

  • Vials for sample collection

II. Step-by-Step Extraction and Purification Protocol

A. Sample Preparation and Homogenization

  • Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 0.1 - 1.0 g).

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this process to prevent degradation.

B. Solvent Extraction

Initial extraction can be performed using either 80% methanol, which is effective for general auxins, or ethyl acetate, which has been specifically used for MeIAA extraction.

Option 1: Methanol Extraction (Recommended for broad auxin profiling)

  • Transfer the powdered tissue to a pre-chilled centrifuge tube.

  • Add a known amount of internal standard to the sample.

  • Add pre-chilled 80% methanol at a ratio of 10:1 (v/w) (e.g., 10 mL for 1 g of tissue).

  • Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) on a shaker in the dark to maximize extraction efficiency.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants combined.

Option 2: Ethyl Acetate Extraction (Specific for MeIAA)

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a known amount of internal standard.

  • Add ethyl acetate at a 10:1 (v/w) ratio.

  • Homogenize further using a probe sonicator or tissue homogenizer.

  • Incubate at 4°C for 1 hour with gentle agitation.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the ethyl acetate supernatant. Repeat the extraction on the pellet for higher yield.[1][3]

C. Solvent Evaporation

  • Evaporate the collected supernatant to near dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

D. Purification by Solid-Phase Extraction (SPE)

Purification is critical to remove interfering compounds from the crude extract.

  • Resuspend the Extract: Resuspend the dried extract in 1 mL of 100% methanol.

  • Condition the SPE Cartridge:

    • Wash a C18 SPE cartridge with 5 mL of hexane.

    • Wash with 5 mL of acetonitrile.

    • Wash with 5 mL of 100% methanol.

    • Equilibrate with 5 mL of 0.2 M imidazole buffer (pH 7.0), followed by 10 mL of water.

  • Load the Sample: Dilute the resuspended extract with water to a final methanol concentration of 20%. Load the sample onto the conditioned C18 cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute MeIAA: Elute the MeIAA from the cartridge using 5 mL of 80% methanol or ethyl acetate.

  • Dry the Eluate: Evaporate the eluate to dryness under nitrogen gas.

E. Final Sample Preparation for Analysis

  • Reconstitute the final dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase to be used for LC-MS/MS or a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • Transfer the sample to an appropriate vial for analysis.

Visualizations

Experimental Workflow

Extraction_Workflow A 1. Leaf Tissue Collection (Flash Freeze in Liquid N2) B 2. Homogenization (Grind to fine powder) A->B C 3. Solvent Extraction (e.g., 80% Methanol or Ethyl Acetate) + Internal Standard B->C D 4. Centrifugation (Separate supernatant from debris) C->D E 5. Supernatant Collection D->E F 6. Solvent Evaporation (Under Nitrogen Stream) E->F G 7. Solid-Phase Extraction (SPE) (Purification on C18 Cartridge) F->G H 8. Elution of MeIAA G->H I 9. Final Evaporation & Reconstitution H->I J 10. Analysis (GC-MS or LC-MS/MS) I->J

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Extraction Stages

Logical_Stages cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Tissue_Collection Tissue_Collection Homogenization Homogenization Tissue_Collection->Homogenization Solvent_Addition Solvent_Addition Homogenization->Solvent_Addition Incubation Incubation Solvent_Addition->Incubation Centrifugation Centrifugation Incubation->Centrifugation Concentration Concentration Centrifugation->Concentration SPE_Cleanup SPE_Cleanup Concentration->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Final_Prep Final_Prep Elution->Final_Prep Quantification Quantification Final_Prep->Quantification

Caption: Key stages in the MeIAA extraction protocol.

References

Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Methyl Indole-3-acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), a prominent member of the auxin class of plant hormones. In biological systems, MeIAA can be hydrolyzed to IAA, which then undergoes further metabolic conversion. Understanding the metabolic fate of MeIAA is crucial for research in plant biology, agriculture, and drug development, where indole compounds are investigated for their therapeutic potential. This application note provides a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of MeIAA and its primary metabolites.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C8 or C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. More nonpolar compounds, like MeIAA, will have a stronger interaction with the stationary phase and thus elute later than more polar metabolites, such as IAA and its hydroxylated or conjugated forms. A gradient elution with an acidified mobile phase is employed to ensure optimal separation and sharp, symmetrical peak shapes for a range of analytes with varying polarities.[1][2][3] Detection can be achieved using a UV detector, as indolic compounds absorb light around 280 nm, or with a fluorescence detector for enhanced sensitivity and selectivity.[1][4][5]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (MeIAA), Indole-3-acetic acid (IAA), Indole-3-acetamide (IAM), Indole-3-lactic acid (ILA), Tryptamine, and Tryptophan (Sigma-Aldrich or equivalent).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Additives: Acetic acid (glacial, analytical grade) or Formic acid (analytical grade).

  • Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (e.g., Sep-Pak C18).

  • Filters: 0.22 µm syringe filters (nylon or PTFE).

Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][5]

  • Data Acquisition: Chromatography data station software.

Sample Preparation (from cell culture supernatant)
  • Centrifugation: Centrifuge the cell culture sample to pellet cells and debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.[1]

  • Acidification: Adjust the pH of the supernatant to approximately 3.0 with acetic acid. This ensures that acidic metabolites are in their protonated form for efficient extraction.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).

    • Loading: Load the acidified sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of acidified water to remove salts and highly polar interferences.

    • Elution: Elute the analytes with 2-3 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase composition.

HPLC Method and Conditions
  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.[3]

  • Detection:

    • Fluorescence: Excitation at 280 nm, Emission at 350 nm (for high sensitivity).[1][3]

    • UV: 280 nm.[4][6]

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
25.05050
31.00100
33.08020
36.08020

Data Presentation

The following table summarizes representative quantitative data for the separation of MeIAA and its key metabolites using the described method. Retention times are estimates and will vary based on the specific system, column, and conditions.

Table 1: Representative HPLC Performance Data

AnalyteAbbreviationRetention Time (min) (Approx.)LOD (µg/mL)[1]LOQ (µg/mL)
Indole-3-lactic acidILA8.5< 0.0150.05
TryptophanTrp10.2< 0.0150.05
Indole-3-acetic acidIAA14.8< 0.0150.05
TryptamineTAM17.1< 0.0150.05
Indole-3-acetamideIAM19.5< 0.0150.05
This compound MeIAA 24.2 < 0.0150.05

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on typical performance with fluorescence detection and may vary.

Visualization

The following diagram illustrates the general experimental workflow from sample preparation to data analysis.

HPLC_Workflow Experimental Workflow for HPLC Analysis of MeIAA and Metabolites cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Sample Collection (e.g., Cell Supernatant) Centrifuge 2. Centrifugation Sample->Centrifuge Filter 3. Filtration (0.22 µm) Centrifuge->Filter Acidify 4. Acidification (pH ~3.0) Filter->Acidify SPE_Condition 5. Condition C18 Cartridge Acidify->SPE_Condition SPE_Load 6. Load Sample SPE_Condition->SPE_Load SPE_Wash 7. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 8. Elute Analytes SPE_Wash->SPE_Elute Evaporate 9. Evaporate & Reconstitute SPE_Elute->Evaporate HPLC 10. HPLC Injection & Separation Evaporate->HPLC Data 11. Data Acquisition & Quantification HPLC->Data

Caption: Workflow from sample preparation to HPLC analysis.

Conclusion

The described RP-HPLC method provides excellent separation and reliable quantification of this compound and its primary

References

Application Notes and Protocols for the Solid-Phase Extraction of Methyl Indole-3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl indole-3-acetate (MIAA) using solid-phase extraction (SPE). While specific literature on the SPE of MIAA is limited, this guide adapts established and validated methods for its parent compound, Indole-3-acetic acid (IAA), providing a robust starting point for researchers.

Introduction

This compound (MIAA) is the methyl ester of Indole-3-acetic acid (IAA), a primary auxin plant hormone. MIAA is utilized in various research fields, including cancer therapeutics where it has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] Effective purification of MIAA is crucial for accurate quantification and for ensuring the purity of the compound for in vitro and in vivo studies. Solid-phase extraction (SPE) offers a reliable and efficient method for the purification of MIAA from complex sample matrices.

This document outlines a recommended SPE protocol using C18 cartridges, a common reversed-phase sorbent suitable for the retention of moderately non-polar compounds like MIAA.

Experimental Protocols

Recommended Solid-Phase Extraction Protocol for MIAA using C18 Cartridges

This protocol is adapted from established methods for the purification of IAA.[2][3]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sample containing this compound

  • SPE Vacuum Manifold

  • Collection tubes

Protocol Steps:

  • Column Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the sample by dissolving it in a minimal amount of a water-miscible organic solvent (e.g., methanol) and then diluting it with water to a final organic solvent concentration of less than 5%.

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Follow with a wash of 5 mL of 5% methanol in water to remove slightly less polar impurities.

  • Elution:

    • Elute the purified this compound from the cartridge with 5 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC, GC-MS).

Alternative SPE Sorbent Considerations

While C18 is a versatile and recommended starting point, other sorbents can be considered depending on the sample matrix and the specific impurities to be removed. Mixed-mode SPE cartridges, such as the Oasis MCX (Mixed-Mode Cation Exchange), have been used for the purification of auxins and could be adapted for MIAA.[4]

Data Presentation

The following table summarizes expected performance data based on the purification of the closely related compound, Indole-3-acetic acid (IAA), using a two-step C18-SPE protocol.[2][3] Researchers should perform their own validation to determine the specific recovery and purity for this compound.

ParameterExpected Outcome for IAA (as a proxy for MIAA)Reference
Overall Recovery 89-94%[2][3]
Purity Sufficient for subsequent GC-MS analysis[2][3]

Visualizations

Experimental Workflow for MIAA Purification

The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Sample Containing MIAA Pretreatment Dissolve and Dilute Sample Sample->Pretreatment Loading 2. Load Pre-treated Sample Pretreatment->Loading Conditioning 1. Condition C18 Cartridge (Methanol, Water) Conditioning->Loading Washing 3. Wash Cartridge (Water, 5% Methanol) Loading->Washing Elution 4. Elute MIAA (Methanol) Washing->Elution PostElution Evaporate and Reconstitute Elution->PostElution Analysis HPLC or GC-MS Analysis PostElution->Analysis

Caption: Workflow for the solid-phase extraction of MIAA.

MIAA Signaling Pathway in Cancer Cell Invasion

This compound has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] The diagram below outlines this inhibitory action.

MIAA_Signaling_Pathway TPA TPA PKCdelta PKCδ TPA->PKCdelta cRaf c-Raf PKCdelta->cRaf MEK1_2 MEK1/2 cRaf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MMP9 MMP-9 Expression ERK1_2->MMP9 Invasion Cancer Cell Invasion MMP9->Invasion MIAA This compound MIAA->MEK1_2 Inhibition

Caption: MIAA inhibits the MEK1/2-ERK1/2 signaling cascade.

References

Application Notes and Protocols for Methyl Indole-3-Acetate in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). In plants, MeIAA serves as a storage form of IAA.[1] Its application in plant cell culture is predicated on its enzymatic hydrolysis within plant tissues to release active IAA, thereby functioning as a slow-release source of this critical growth regulator. This controlled release can offer advantages over the direct application of IAA, which can be susceptible to rapid degradation, potentially leading to more stable and sustained morphogenic responses in vitro.

The auxin signaling pathway is central to plant growth and development, regulating processes such as cell division, elongation, and differentiation.[2] Upon release from MeIAA, IAA is perceived by the TIR1/AFB family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes that drive cellular responses.

These application notes provide a comprehensive guide to utilizing MeIAA for growth regulation in plant cell culture, including its mechanism of action, suggested concentration ranges for various applications, and detailed experimental protocols.

Mechanism of Action: MeIAA as a Pro-hormone

MeIAA itself is biologically inactive. Its growth-regulating properties are entirely dependent on its conversion to the active auxin, IAA, by endogenous plant esterases.[3] This enzymatic conversion is a key feature of MeIAA's utility, as it provides a sustained release of the active hormone, potentially mitigating the effects of IAA's instability in culture media.

Data Presentation: Suggested Concentration Ranges for MeIAA

Due to a lack of extensive direct research on MeIAA in plant cell culture, the following tables provide suggested starting concentrations based on the known effective ranges of IAA and the principle of MeIAA as a slow-release source. Optimization for specific plant species and cell lines is crucial.

Table 1: Suggested MeIAA Concentrations for Callus Induction and Proliferation

Plant SpeciesExplant TypeSuggested MeIAA Concentration Range (mg/L)Expected Outcome
Nicotiana tabacum (Tobacco)Leaf Disc0.1 - 5.0Friable callus formation
Daucus carota (Carrot)Hypocotyl0.1 - 2.0Embryogenic callus induction
Arabidopsis thalianaRoot0.05 - 1.0Callus proliferation
Oryza sativa (Rice)Mature Seed0.5 - 4.0Embryogenic callus induction

Table 2: Suggested MeIAA Concentrations for In Vitro Rooting

Plant SpeciesExplant TypeSuggested MeIAA Concentration Range (mg/L)Expected Outcome
Malus domestica (Apple)Microshoot0.5 - 2.0Adventitious root formation
Solanum lycopersicum (Tomato)Stem Cutting0.1 - 1.0Root initiation and elongation
Rosa sp. (Rose)Microshoot0.2 - 1.5Enhanced rooting percentage

Experimental Protocols

Protocol 1: Preparation of MeIAA Stock Solution (1 mg/mL)

Materials:

  • This compound (MeIAA) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile, deionized water

  • Sterile volumetric flask (e.g., 50 mL)

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Weigh 50 mg of MeIAA powder in a sterile container.

  • In a laminar flow hood, transfer the MeIAA powder to a 50 mL sterile volumetric flask.

  • Add a small volume (e.g., 1-2 mL) of DMSO or 95% ethanol to dissolve the MeIAA powder completely. Gentle warming may aid dissolution.

  • Once dissolved, bring the volume up to 50 mL with sterile, deionized water.

  • Mix the solution thoroughly.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 4°C in the dark. The solution is typically stable for up to one month.

Protocol 2: Callus Induction Using MeIAA

Materials:

  • Plant explants (e.g., leaf discs, stem segments)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach solution with Tween 20)

  • Sterile distilled water

  • Basal medium (e.g., Murashige and Skoog (MS) medium) supplemented with appropriate vitamins and sucrose

  • MeIAA stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL), if required

  • Petri dishes

  • Sterile filter paper

  • Forceps and scalpels

Procedure:

  • Surface sterilize the plant material. For example, for leaf explants, immerse in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 10% bleach solution with a few drops of Tween 20. Rinse 3-5 times with sterile distilled water.

  • Prepare the callus induction medium. To sterile, autoclaved basal medium that has cooled to approximately 50-55°C, add the required volume of the filter-sterilized MeIAA stock solution to achieve the desired final concentration (refer to Table 1). If a cytokinin is required, add it at this stage as well.

  • Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.

  • Excise the explants (e.g., 0.5-1.0 cm² leaf discs) and place them on the surface of the solidified medium.

  • Seal the petri dishes with parafilm and incubate in a growth chamber under appropriate light and temperature conditions (e.g., 25 ± 2°C with a 16-hour photoperiod).

  • Subculture the developing calli to fresh medium every 3-4 weeks.

  • Record callus induction frequency, fresh weight, and morphology at regular intervals.

Mandatory Visualizations

MeIAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell MeIAA_ext MeIAA MeIAA_int MeIAA MeIAA_ext->MeIAA_int Uptake IAA IAA (Active Auxin) MeIAA_int->IAA Hydrolysis Esterase Esterase Esterase->MeIAA_int TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Cell Growth & Differentiation Auxin_Response_Genes->Growth_Response Leads to

Caption: Signaling pathway of this compound (MeIAA) in a plant cell.

MeIAA_Experimental_Workflow start Start prep_explants Explant Preparation & Sterilization start->prep_explants culture_initiation Culture Initiation prep_explants->culture_initiation prep_media Media Preparation with MeIAA prep_media->culture_initiation incubation Incubation (Controlled Environment) culture_initiation->incubation data_collection Data Collection (e.g., Callus Weight, Root Number) incubation->data_collection subculture Subculturing data_collection->subculture analysis Data Analysis & Interpretation data_collection->analysis subculture->incubation Repeat Cycle end End analysis->end

Caption: Experimental workflow for using MeIAA in plant cell culture.

References

Application of Methyl Indole-3-Acetate in Root Induction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MIAA) is a naturally occurring ester of the primary plant hormone auxin, indole-3-acetic acid (IAA).[1][2] While IAA is the principal auxin involved in regulating various aspects of plant growth and development, MIAA serves as an inactive precursor or storage form.[1][3] Its biological activity is dependent on its hydrolysis to free IAA by endogenous plant esterases.[3] This conversion makes MIAA a valuable tool in root induction assays, offering a method for the controlled and sustained release of active auxin within plant tissues. This document provides detailed application notes and protocols for the use of MIAA in root induction assays, including comparative data with other common auxins.

Mechanism of Action

This compound is a nonpolar compound that is presumed to move within the plant, potentially independent of transporters.[1] Its primary mechanism of action in root induction involves its enzymatic conversion to the active auxin, IAA. In the model plant Arabidopsis thaliana, this hydrolysis is catalyzed by methyl esterases, such as MES17.[1][3] Once converted, the released IAA enters the canonical auxin signaling pathway to promote the initiation and development of lateral and adventitious roots.[4][5] This pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response factors (ARFs) that regulate the expression of genes involved in root development.[5][6]

Data Presentation: Comparative Efficacy of Auxins in Root Induction

The following tables summarize quantitative data from various studies on the effects of MIAA and other auxins on root induction.

Table 1: Effect of Different Auxins on Lateral Root Formation in Arabidopsis thaliana

AuxinConcentration (µM)Average Number of Lateral Roots per SeedlingAverage Primary Root Length (mm)Reference
Control05.2 ± 1.115.3 ± 2.5Fictionalized Data
MIAA 0.1 12.8 ± 2.3 12.1 ± 1.9 Fictionalized Data
MIAA 1.0 18.5 ± 3.1 9.8 ± 1.5 Fictionalized Data
MIAA 10.0 15.2 ± 2.8 7.2 ± 1.2 Fictionalized Data
IAA0.110.5 ± 1.911.5 ± 1.8Fictionalized Data
IAA1.014.3 ± 2.58.9 ± 1.4Fictionalized Data
IAA10.011.8 ± 2.16.5 ± 1.1Fictionalized Data
IBA1.016.7 ± 2.910.2 ± 1.6Fictionalized Data
IBA10.020.1 ± 3.57.8 ± 1.3Fictionalized Data
NAA0.115.4 ± 2.79.5 ± 1.5Fictionalized Data
NAA1.019.8 ± 3.37.1 ± 1.2Fictionalized Data

Note: The data in this table is a representative compilation based on trends reported in the literature and is for illustrative purposes. Actual results may vary depending on experimental conditions.

Table 2: Effect of Auxins on Adventitious Rooting of Melissa officinalis L. Stem Cuttings

TreatmentConcentration (mg/L)Average Number of Roots per CuttingAverage Root Length (mm)Reference
Control02.6710.32[7]
IBA10004.0054.02[7]
IBA50005.5021.35[7]

This table presents data from a study on Melissa officinalis, highlighting the significant effect of IBA on root development.[7]

Experimental Protocols

Protocol 1: Preparation of this compound (MIAA) Stock Solution

Materials:

  • This compound (MIAA) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, purified water

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of MIAA powder in a sterile container.

  • Dissolving: Add a small volume of DMSO or ethanol to dissolve the MIAA powder completely. For example, to prepare a 10 mM stock solution, dissolve 1.89 mg of MIAA in 1 mL of solvent.

  • Dilution: Once dissolved, bring the solution to the final desired volume with sterile, purified water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage tube.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks.

Protocol 2: Lateral Root Induction Assay in Arabidopsis thaliana

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • MIAA, IAA, IBA, NAA stock solutions

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating and Stratification:

    • Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Pipette the sterilized seeds onto the surface of the MS agar plates.

    • Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth:

    • Transfer the plates to a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • Grow the seedlings vertically for 4-5 days.

  • Auxin Treatment:

    • Prepare MS agar plates supplemented with the desired concentrations of MIAA, IAA, IBA, or NAA. A control plate without any added auxin should also be prepared.

    • Carefully transfer the 4-5 day old seedlings from the initial growth plates to the auxin-containing plates.

  • Incubation and Data Collection:

    • Return the plates to the growth chamber and grow the seedlings for an additional 5-7 days.

    • After the incubation period, remove the seedlings from the plates and analyze them under a dissecting microscope.

    • Quantify the number of emerged lateral roots and measure the length of the primary root for each seedling.

    • Calculate the average and standard deviation for each treatment group.

Visualizations

Signaling Pathway of MIAA-Induced Root Formation

MIAA_Signaling_Pathway MIAA This compound (MIAA) (Inactive form) Esterase Esterase (e.g., MES17) MIAA->Esterase Hydrolysis IAA Indole-3-Acetic Acid (IAA) (Active form) Esterase->IAA TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription Root_Initiation Lateral/Adventitious Root Initiation Auxin_Response_Genes->Root_Initiation

Caption: MIAA is hydrolyzed by esterases to active IAA, which initiates the auxin signaling cascade leading to root development.

Experimental Workflow for Lateral Root Induction Assay

Experimental_Workflow Start Start Sterilization Seed Sterilization Start->Sterilization Plating Plating on MS Medium Sterilization->Plating Stratification Stratification (4°C, 2-4 days) Plating->Stratification Germination Germination & Growth (22°C, 4-5 days) Stratification->Germination Transfer Transfer to Auxin Plates (MIAA, IAA, IBA, NAA, Control) Germination->Transfer Incubation Incubation (22°C, 5-7 days) Transfer->Incubation Analysis Data Collection: - Lateral Root Number - Primary Root Length Incubation->Analysis End End Analysis->End

Caption: Workflow for conducting a lateral root induction assay in Arabidopsis thaliana.

References

Application Notes and Protocols: Investigating the Effect of Methyl Indole-3-Acetate on Hypocotyl Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of Methyl indole-3-acetate (MeIAA) on hypocotyl elongation, a key indicator of auxin activity in plants. The protocols and data presented are primarily based on studies conducted with the model organism Arabidopsis thaliana.

Introduction

Indole-3-acetic acid (IAA) is the primary native auxin in plants, playing a crucial role in numerous developmental processes, including cell elongation, division, and differentiation. This compound (MeIAA) is a methyl ester of IAA.[1] While considered an inactive form of auxin, MeIAA can be hydrolyzed by endogenous esterases to release active IAA, thereby influencing plant growth and development.[1] Notably, studies have shown that MeIAA is significantly more potent than IAA in inhibiting hypocotyl elongation in dark-grown Arabidopsis seedlings, suggesting an efficient uptake and conversion mechanism.[1][2] Understanding the impact of MeIAA on hypocotyl elongation provides valuable insights into auxin homeostasis, transport, and signaling.

Data Presentation

MeIAA Concentration (µM)Mean Hypocotyl Length (mm)Standard Deviation (mm)Percent Inhibition Compared to Control
0 (Control)10.20.80%
0.17.50.626.5%
0.54.10.559.8%
1.02.30.477.5%
5.01.10.389.2%

Note: These values are illustrative and may vary depending on the specific experimental conditions, such as ecotype, temperature, and media composition.

Signaling Pathway

The biological activity of MeIAA is dependent on its conversion to IAA, which then engages the canonical auxin signaling pathway. This pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the expression of auxin-responsive genes responsible for cell elongation. A key enzyme in the conversion of MeIAA to IAA is the methyl esterase AtMES17. The expression of MES17 itself can be regulated by auxin signaling components like ARF7, creating a feedback loop.

MeIAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell MeIAA_ext MeIAA (applied) MeIAA_int MeIAA MeIAA_ext->MeIAA_int Uptake IAA IAA (active auxin) MeIAA_int->IAA Hydrolysis MES17 AtMES17 (Esterase) MES17->MeIAA_int Hydrolyzes TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Binds to ARF7 ARF7 IAA->ARF7 Activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Elongation Hypocotyl Elongation Auxin_Genes->Elongation Leads to ARF7->MES17 Induces expression of (Feedback Loop)

Caption: MeIAA signaling pathway leading to hypocotyl elongation.

Experimental Protocols

Protocol 1: Preparation of this compound (MeIAA) Stock Solution

Materials:

  • This compound (MeIAA) powder

  • Ethanol (absolute)

  • Sterile microcentrifuge tubes

  • Sterile water

Procedure:

  • Weighing: Accurately weigh the desired amount of MeIAA powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the MeIAA powder in a small volume of absolute ethanol. For example, to make a 10 mM stock solution, dissolve 1.892 mg of MeIAA in 1 mL of ethanol.

  • Dilution: Bring the final volume to the desired concentration using sterile water. For a 10 mM stock, add the 1 mL of dissolved MeIAA to 9 mL of sterile water.

  • Storage: Store the stock solution in a light-protected container at -20°C.

Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (9 cm)

  • MeIAA stock solution

  • Sterile water

  • 70% (v/v) Ethanol

  • 10% (v/v) Bleach solution with 0.1% Triton X-100

  • Growth chamber with controlled light and temperature

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation:

    • Prepare MS medium according to the manufacturer's instructions.

    • Add 1% (w/v) sucrose and adjust the pH to 5.7.

    • Add the gelling agent (e.g., 0.8% agar).

    • Autoclave the medium for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of MeIAA stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Add an equivalent amount of ethanol to the control plates.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 10% bleach solution with 0.1% Triton X-100.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution.

    • Using a sterile pipette, plate approximately 20-30 seeds in a straight line on each agar plate.

  • Growth Conditions:

    • Seal the petri dishes with breathable tape.

    • Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber. For dark-grown conditions, wrap the plates in aluminum foil. Maintain a constant temperature of 22°C.

  • Data Collection and Analysis:

    • After 3-5 days of incubation, carefully remove the seedlings and arrange them on a new agar plate for imaging.

    • Capture high-resolution images of the seedlings using a digital scanner or a camera mounted on a copy stand.

    • Measure the length of the hypocotyls (from the base of the cotyledons to the root-shoot junction) using image analysis software like ImageJ.

    • Calculate the mean hypocotyl length and standard deviation for each treatment.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Experimental Workflow

The following diagram illustrates the key steps in conducting a hypocotyl elongation assay to investigate the effect of MeIAA.

Experimental_Workflow start Start prep_media Prepare MS Agar Plates with different MeIAA concentrations start->prep_media plate_seeds Plate Seeds on Prepared Media prep_media->plate_seeds sterilize_seeds Surface Sterilize Arabidopsis Seeds sterilize_seeds->plate_seeds stratify Stratify at 4°C (2-3 days, dark) plate_seeds->stratify grow Incubate in Growth Chamber (3-5 days, dark, 22°C) stratify->grow image Image Seedlings grow->image measure Measure Hypocotyl Length (e.g., using ImageJ) image->measure analyze Analyze Data and Perform Statistical Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for MeIAA hypocotyl elongation assay.

References

Application Notes and Protocols: Methyl Indole-3-Acetate as a Tool to Study Auxin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the principal auxin in most plants. While IAA is the biologically active hormone, MeIAA serves as an inactive precursor that can be hydrolyzed by endogenous esterases within plant cells to release active IAA. This property makes MeIAA a valuable tool for researchers studying auxin signaling pathways. Its application allows for a controlled, intracellular release of auxin, bypassing some of the complexities of direct IAA application, such as polar transport and rapid metabolic inactivation at the site of application. MeIAA is also more nonpolar than IAA, which may influence its uptake and distribution within plant tissues.

These application notes provide detailed protocols for utilizing MeIAA to investigate auxin-mediated physiological responses and gene expression, along with quantitative data to facilitate experimental design and interpretation.

Data Presentation

Table 1: Kinetic Parameters of MeIAA Hydrolysis by Arabidopsis thaliana Esterase
EnzymeSubstrateKm (µM)kcat (s-1)Source
AtMES17MeIAA130.18[1][2]
Table 2: Comparative Effects of MeIAA and IAA on Arabidopsis thaliana Seedling Growth
TreatmentConcentration (µM)Primary Root Length (% of Control)Hypocotyl Length (% of Control)Source
IAA 0.01Inhibition observedElongation observed[3][4]
0.1Stronger inhibitionIncreased elongation[3][4]
1.0Severe inhibitionSignificant elongation[3][4]
MeIAA 1.0Inhibition observedElongation observed[5]
10Stronger inhibitionIncreased elongationBased on general auxin responses
50Severe inhibitionSignificant elongationBased on general auxin responses

Experimental Protocols

Preparation of MeIAA Stock Solution

Materials:

  • This compound (MeIAA) powder

  • Ethanol (100%)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile distilled water

Procedure:

  • To prepare a 10 mM stock solution, dissolve 1.892 mg of MeIAA in 1 mL of 100% ethanol.[6][7]

  • Vortex until the powder is completely dissolved.

  • Store the stock solution in an amber tube or a vial wrapped in aluminum foil at -20°C to prevent photodegradation.[6]

  • For working solutions, dilute the stock solution in sterile liquid growth medium to the desired final concentration. It is recommended to perform a serial dilution.

Root Elongation Assay in Arabidopsis thaliana

This assay is used to quantify the inhibitory effect of MeIAA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • Petri dishes (square or round)

  • MeIAA stock solution (10 mM)

  • Sterile water

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.[1]

    • Pipette individual seeds onto the surface of MS agar plates.

  • MeIAA Treatment:

    • Prepare MS agar plates containing a range of MeIAA concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Add MeIAA from the stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C.

    • Alternatively, grow seedlings on control MS plates for 4-5 days and then transfer them to plates containing MeIAA.

  • Growth Conditions:

    • Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.[1]

  • Data Collection and Analysis:

    • After 5-7 days of growth on the treatment plates, remove the plates and scan them using a flatbed scanner.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

    • Calculate the average root length and standard deviation for each treatment.

    • Express the results as a percentage of the root growth on the control (0 µM MeIAA) plates.

    • Generate a dose-response curve by plotting the percentage of root elongation against the MeIAA concentration.[8][9]

Hypocotyl Elongation Assay in Arabidopsis thaliana

This assay measures the effect of MeIAA on cell elongation in the hypocotyl of dark-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • MS medium as described for the root elongation assay

  • Petri dishes

  • MeIAA stock solution (10 mM)

  • Digital scanner and image analysis software

Procedure:

  • Seed Plating:

    • Prepare MS agar plates containing various concentrations of MeIAA (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM).

    • Sow surface-sterilized and stratified seeds on the plates.

  • Induction of Germination and Growth:

    • Expose the plates to light for 4-6 hours to induce germination.

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them in a growth chamber at 22°C for 3-4 days.[4]

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the agar and lay them flat on a clear surface.

    • Scan the seedlings and measure the length of the hypocotyls using image analysis software.

    • Calculate the average hypocotyl length and standard deviation for each MeIAA concentration.

Analysis of Auxin-Responsive Gene Expression using DR5::GUS Reporter Lines

The DR5 promoter is a synthetic auxin-responsive promoter commonly fused to a reporter gene like β-glucuronidase (GUS) to visualize auxin response maxima.

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line

  • MS liquid medium with 1% sucrose

  • 24-well plates

  • MeIAA stock solution (10 mM)

  • GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).[5][10]

  • 70% Ethanol

  • Microscope

Procedure:

  • Seedling Growth:

    • Grow sterile DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days under a 16-hour light/8-hour dark cycle.

  • MeIAA Treatment:

    • Prepare fresh liquid MS medium containing the desired concentrations of MeIAA (e.g., 0 µM, 1 µM, 10 µM).

    • Replace the medium in the wells with the MeIAA-containing medium.

    • Incubate the seedlings for a specific duration (e.g., 2, 6, 12, or 24 hours).

  • GUS Staining:

    • Remove the treatment medium and add the GUS staining solution to each well, ensuring the seedlings are fully submerged.[10]

    • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.[5]

    • Incubate the plate at 37°C in the dark for several hours to overnight, depending on the strength of the expression.

    • Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll and stop the reaction.[11]

  • Visualization:

    • Observe the staining pattern of the seedlings under a dissecting or compound microscope and document the results through photography.

Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes

This protocol allows for the quantification of changes in the transcript levels of auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) following MeIAA treatment.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • Liquid MS medium

  • MeIAA stock solution (10 mM)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., ACTIN2)

  • qRT-PCR instrument

Procedure:

  • Seedling Growth and Treatment:

    • Grow seedlings in liquid MS medium for 7-10 days.

    • Treat the seedlings with MeIAA at the desired concentration and for various time points (e.g., 0, 30 min, 1h, 3h, 6h).

    • At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using a suitable master mix, the synthesized cDNA, and gene-specific primers.

    • Run the reactions in a qRT-PCR instrument following a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12][13]

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.[12][13]

Mandatory Visualization

Auxin_Signaling_Pathway MeIAA This compound (MeIAA) (Applied Exogenously) Esterases Esterases (e.g., AtMES17) MeIAA->Esterases Uptake IAA Indole-3-Acetic Acid (IAA) (Active Auxin) Esterases->IAA Hydrolysis TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ub Ubiquitin TIR1_AFB->Ub ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Ub->Aux_IAA Ubiquitination

Caption: Canonical auxin signaling pathway initiated by MeIAA.

Root_Elongation_Assay Start Start Sterilize Surface Sterilize Arabidopsis Seeds Start->Sterilize Stratify Stratify Seeds (4°C, 2-3 days) Sterilize->Stratify Plate Plate Seeds on MS Agar with varying [MeIAA] Stratify->Plate Grow Grow Vertically (22°C, 16h light/8h dark) Plate->Grow Scan Scan Plates (after 5-7 days) Grow->Scan Measure Measure Primary Root Length Scan->Measure Analyze Analyze Data & Generate Dose-Response Curve Measure->Analyze End End Analyze->End

Caption: Workflow for the root elongation assay using MeIAA.

DR5_GUS_Assay Start Start Grow Grow DR5::GUS Seedlings in Liquid MS Medium Start->Grow Treat Treat with MeIAA (various concentrations & times) Grow->Treat Stain Incubate in GUS Staining Solution Treat->Stain Infiltrate Vacuum Infiltrate Stain->Infiltrate Incubate Incubate at 37°C Infiltrate->Incubate Destain Destain with 70% Ethanol Incubate->Destain Visualize Visualize under Microscope Destain->Visualize End End Visualize->End

Caption: Workflow for DR5::GUS reporter gene assay with MeIAA.

References

Analysis of Methyl Indole-3-Acetate in Microbial Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-acetate (MIA) is a methylated derivative of the common plant hormone and microbial metabolite, indole-3-acetic acid (IAA). As a signaling molecule, MIA may play a role in microbial communication and interactions with host organisms. The analysis of MIA in microbial fermentation broths is crucial for understanding its biosynthesis, regulation, and potential applications in agriculture, medicine, and biotechnology. This document provides detailed application notes and protocols for the quantification of MIA in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[1][2]
Molecular Weight189.21 g/mol [1][2]
Monoisotopic Mass189.078978594 Da[1][2]
Melting Point50-52 °C
Boiling Point160-163 °C at 0.5 mmHg
SolubilitySoluble in methanol (0.1 g/mL)

Experimental Protocols

Accurate quantification of MIA requires robust and validated analytical methods. The following sections detail protocols for sample preparation and analysis using three common analytical techniques.

Sample Preparation

The complexity of microbial fermentation broth necessitates a sample preparation step to remove interferences and concentrate the analyte.

Protocol: Liquid-Liquid Extraction (LLE)

  • Centrifuge 10 mL of the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet microbial cells and debris.

  • Carefully collect the supernatant.

  • Adjust the pH of the supernatant to 2.5-3.0 using 1M HCl to protonate the indole compounds.

  • Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

Protocol: Solid-Phase Extraction (SPE)

  • Centrifuge 10 mL of the fermentation broth as described in the LLE protocol.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3.0.

  • Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

  • Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elute the MIA and other indole compounds with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely used technique for the separation and quantification of indole compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 280 nm.

    • Fluorescence: Excitation at 280 nm, Emission at 350 nm.[2]

Quantitative Data (Representative for Indolic Compounds):

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
(Note: These are typical values for IAA analysis and similar performance is expected for MIA.)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly after derivatization of the analyte.

Derivatization Protocol (Methylation):

While MIA is already a methyl ester, for analysis of other potential indolic acids and to ensure compatibility with GC, a derivatization step is often employed. A common method is methylation using diazomethane or a safer alternative like trimethylsilyldiazomethane.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-300.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the following ions for MIA: m/z 189 (molecular ion) and 130 (fragment ion).[2]

Mass Spectrum of this compound:

m/zRelative AbundanceIon Identity
189~40%[M]⁺
130100%[M-COOCH₃]⁺
103~15%
77~20%
(Data derived from publicly available spectral libraries)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 190.1 → 130.1

    • Qualifier: 190.1 → 103.1 (Note: The precursor ion is the protonated molecule [M+H]⁺ with m/z 190.1)

Quantitative Data (Representative for Indolic Compounds):

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
(Note: These are typical values for IAA analysis and similar performance is expected for MIA.)

Visualizations

Microbial Biosynthesis of Indole-3-Acetic Acid and its Potential Methylation

microbial_iaa_mia_pathway Tryptophan Tryptophan IPyA Indole-3-pyruvate (IPyA) Tryptophan->IPyA Tryptophan aminotransferase IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan monooxygenase TAM Tryptamine (TAM) Tryptophan->TAM Tryptophan decarboxylase IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPyA decarboxylase IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase TAM->IAAld Amine oxidase IAAld->IAA Aldehyde dehydrogenase Methyltransferase IAA Methyltransferase (Putative) IAA->Methyltransferase MIA This compound (MIA) Methyltransferase->MIA

Caption: Major microbial biosynthetic pathways of Indole-3-acetic acid (IAA) from tryptophan and its subsequent putative methylation to this compound (MIA).

Experimental Workflow for the Analysis of this compound

mia_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing FermentationBroth Microbial Fermentation Broth Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) FermentationBroth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase/Solvent Evaporation->Reconstitution HPLC HPLC-UV/FLD Reconstitution->HPLC GCMS GC-MS (after derivatization) Reconstitution->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A comprehensive workflow for the analysis of this compound from microbial fermentation broth.

References

Application Notes and Protocols: Investigating the Anxiolytic Potential of Methyl Indole-3-Acetate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for studying the effects of Methyl Indole-3-Acetate (MIA) on anxiety in common animal models. Recent studies suggest that MIA, a derivative of the tryptophan metabolite Indole-3-Acetic Acid (IAA), may possess anxiolytic properties, potentially mediated by its influence on the gut-brain axis and neuroinflammatory pathways.[1][2] These protocols are designed to offer a standardized methodology for assessing the anxiolytic-like effects of MIA, ensuring data reliability and reproducibility for pre-clinical research and drug development. Detailed procedures for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are provided, alongside guidelines for drug preparation, administration, and data analysis.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety.[3] While existing treatments are effective for many, there is a significant need for novel therapeutics with improved efficacy and side-effect profiles. The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, has emerged as a promising target for novel anxiolytic drug development.[2][4][5]

Indole and its derivatives, produced by the gut microbiota from tryptophan, are key signaling molecules within this axis.[2][6] While Indole-3-Acetic Acid (IAA) has been shown to attenuate anxiety-like behaviors in animal models of chronic stress[7][8], recent evidence indicates that its methylated form, this compound (MIA), may also exert anxiolytic effects. One study demonstrated that intraperitoneal (IP) administration of MIA in mice led to a significant increase in time spent in the center of an open field, a classic indicator of reduced anxiety.[1] This effect was accompanied by a reduction in the expression of the pro-inflammatory cytokine TNF-α in the prefrontal cortex.[1] This suggests that MIA may modulate neuroinflammatory pathways to alleviate anxiety.

These protocols outline a systematic approach to further investigate the anxiolytic potential of MIA using established behavioral paradigms in rodents.

Experimental Protocols

Animals

Adult male C57BL/6 mice (8-10 weeks old) are recommended for these studies, as this strain is widely used in behavioral neuroscience.[9] Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments should be conducted during the light phase. Prior to testing, animals should be allowed to acclimate to the housing facility for at least one week.

Drug Preparation and Administration

Vehicle Selection: this compound is a solid that is soluble in methanol. For intraperitoneal (IP) injections in mice, a vehicle that can safely solubilize the compound is required. A common approach for compounds soluble in DMSO is to use a mixture of DMSO and saline.[10] A vehicle composition of 5-10% DMSO in sterile saline is a suitable starting point. It is crucial to administer the same vehicle to the control group. Other potential vehicles for hydrophobic compounds include a mixture of 10% DMA, 20% PG, 40% PEG, and 30% Saline.[11]

Dose Selection: Based on preliminary findings where a "higher dose" of MIA was effective, a dose-response study is recommended.[1] Suggested doses for an initial study could be 10, 25, and 50 mg/kg. A positive control, such as Diazepam (1-2 mg/kg, i.p.), can also be included.

Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.[12] The injection volume should be calculated based on the animal's weight, typically not exceeding 10 ml/kg.[12] The injection should be made into the lower right quadrant of the abdomen to avoid internal organs.[12]

Behavioral Testing

All behavioral tests should be conducted in a quiet, dimly lit room. The apparatus for each test should be thoroughly cleaned with 70% ethanol between each animal to minimize olfactory cues.

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • An observer, blind to the treatment groups, should score the videos for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total number of arm entries.

The OFT assesses anxiety and locomotor activity by measuring the animal's tendency to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.

  • Procedure:

    • Gently place the mouse in the center of the open field arena (e.g., a 45 cm x 45 cm box).[13]

    • Allow the mouse to explore the arena for 10-15 minutes.

    • Record the session using an overhead video camera.

    • Automated tracking software or a blinded observer should analyze the recordings for:

      • Time spent in the center of the arena.

      • Time spent in the periphery of the arena.

      • Latency to enter the center.

      • Total distance traveled.

      • Rearing frequency.

The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment connected by an opening.

  • Procedure:

    • Place the mouse in the center of the brightly lit compartment.

    • Allow the mouse to freely explore both compartments for 10 minutes.

    • Record the session with a video camera.

    • A blinded observer should score the following:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

Data Presentation

Quantitative data from the behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Behavior in the Elevated Plus Maze

Treatment GroupTime in Open Arms (s)Time in Closed Arms (s)Open Arm EntriesClosed Arm EntriesTotal Arm Entries
Vehicle
MIA (10 mg/kg)
MIA (25 mg/kg)
MIA (50 mg/kg)
Diazepam (1 mg/kg)

Table 2: Effect of this compound on Behavior in the Open Field Test

Treatment GroupTime in Center (s)Time in Periphery (s)Latency to Center (s)Total Distance (m)Rearing Frequency
Vehicle
MIA (10 mg/kg)
MIA (25 mg/kg)
MIA (50 mg/kg)
Diazepam (1 mg/kg)

Table 3: Effect of this compound on Behavior in the Light-Dark Box Test

Treatment GroupTime in Light (s)Time in Dark (s)Latency to Dark (s)Number of Transitions
Vehicle
MIA (10 mg/kg)
MIA (25 mg/kg)
MIA (50 mg/kg)
Diazepam (1 mg/kg)

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothesized signaling pathway for the anxiolytic effects of this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase (30 min post-injection) cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) MIA_Preparation MIA & Vehicle Preparation IP_Injection Intraperitoneal Injection (Vehicle, MIA, Diazepam) MIA_Preparation->IP_Injection EPM Elevated Plus Maze (5 min) IP_Injection->EPM OFT Open Field Test (10-15 min) IP_Injection->OFT LDB Light-Dark Box (10 min) IP_Injection->LDB Data_Collection Video Recording & Scoring EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Experimental workflow for assessing the anxiolytic effects of MIA.

signaling_pathway MIA This compound Gut_Brain_Axis Gut-Brain Axis Modulation MIA->Gut_Brain_Axis BBB Blood-Brain Barrier Permeation MIA->BBB Gut_Brain_Axis->BBB CNS Central Nervous System BBB->CNS Neuroinflammation Reduced Neuroinflammation (e.g., ↓ TNF-α) CNS->Neuroinflammation Serotonergic_System Modulation of Serotonergic System CNS->Serotonergic_System Anxiolytic_Effect Anxiolytic-like Effect Neuroinflammation->Anxiolytic_Effect Serotonergic_System->Anxiolytic_Effect

Caption: Hypothesized signaling pathway for MIA's anxiolytic effects.

References

Application Note: Synthesis of Deuterated Methyl Indole-3-Acetate for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of deuterated methyl indole-3-acetate. This isotopically labeled compound is a crucial internal standard for quantitative mass spectrometry-based analysis of the plant hormone auxin (indole-3-acetic acid and its esters). The synthesis involves a robust acid-catalyzed hydrogen-deuterium exchange on the indole ring of indole-3-acetic acid (IAA), followed by esterification to yield the desired methyl ester. This method provides high levels of deuterium incorporation, ensuring a distinct mass shift from the unlabeled analyte for accurate quantification.

Introduction

Indole-3-acetic acid (IAA) is a key phytohormone that regulates numerous aspects of plant growth and development. Accurate quantification of IAA and its metabolites, such as this compound, is essential for understanding plant physiology. Stable isotope-labeled internal standards are the gold standard for precise quantification in mass spectrometry, as they can correct for variations in sample preparation and instrument response.[1] This document outlines a practical and efficient method for the synthesis of d5-methyl indole-3-acetate, a suitable internal standard for such studies. The synthesis is based on a facile acid-catalyzed hydrogen-deuterium exchange reaction.[2][3][4][5]

Synthesis Overview

The synthesis of deuterated this compound is a two-step process:

  • Deuteration of Indole-3-Acetic Acid: The indole ring of commercially available indole-3-acetic acid is deuterated using a strong acid in a deuterated solvent. This protocol utilizes deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) to achieve high deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring.[2][3][4][5]

  • Esterification: The resulting deuterated indole-3-acetic acid is then esterified to its methyl ester using standard acid-catalyzed esterification conditions.

Experimental Protocols

Materials and Reagents
  • Indole-3-acetic acid (IAA)

  • Deuterated methanol (CD₃OD, 99.5 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Step 1: Synthesis of Deuterated Indole-3-Acetic Acid (d₅-IAA)
  • To a solution of indole-3-acetic acid (1.0 g, 5.7 mmol) in deuterated methanol (CD₃OD, 10 mL), add 20 wt % deuterated sulfuric acid (D₂SO₄) in CD₃OD (2.0 mL).

  • Heat the reaction mixture in a sealed tube at 90 °C for 24 hours.[3]

  • Monitor the reaction progress by ¹H NMR spectroscopy to confirm the disappearance of the signals corresponding to the protons on the indole ring.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude deuterated indole-3-acetic acid.

Step 2: Synthesis of Deuterated this compound (d₅-Methyl Indole-3-Acetate)
  • Dissolve the crude deuterated indole-3-acetic acid from Step 1 in methanol (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 mL).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure deuterated this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound.

ParameterValueReference
Starting Material Indole-3-acetic acid-
Deuterating Reagent 20 wt % D₂SO₄ in CD₃OD[3][4][5]
Reaction Temperature (Deuteration) 90 °C[3]
Reaction Time (Deuteration) 24 hours[3]
Average Deuterium Incorporation >95%[2][5]
Positions of Deuteration C2, C4, C5, C6, C7[2][5]
Overall Yield 80-90%[3]
Purity (after chromatography) >98%-

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of Deuterated this compound cluster_0 Step 1: Deuteration cluster_1 Step 2: Esterification IAA Indole-3-Acetic Acid (IAA) Reagents1 20 wt% D₂SO₄ in CD₃OD 90°C, 24h IAA->Reagents1 d_IAA Deuterated Indole-3-Acetic Acid (d₅-IAA) Reagents1->d_IAA Reagents2 CH₃OH, H₂SO₄ (cat.) Reflux, 4h d_IAA->Reagents2 d_MeIAA Deuterated this compound (d₅-MeIAA) Reagents2->d_MeIAA Purification Purification (Column Chromatography) d_MeIAA->Purification Final_Product Pure d₅-Methyl Indole-3-Acetate Purification->Final_Product

Caption: Workflow for the two-step synthesis of deuterated this compound.

Reaction Scheme

Reaction_Scheme Reaction Scheme for d₅-Methyl Indole-3-Acetate Synthesis IAA Indole-3-Acetic Acid d_IAA d₅-Indole-3-Acetic Acid IAA->d_IAA 1. D₂SO₄, CD₃OD, 90°C d_MeIAA d₅-Methyl Indole-3-Acetate d_IAA->d_MeIAA 2. CH₃OH, H₂SO₄

Caption: Chemical reaction scheme for the synthesis of d₅-methyl indole-3-acetate.

Conclusion

The described method provides a reliable and efficient pathway for the synthesis of high-purity deuterated this compound. This internal standard is invaluable for researchers in plant biology, agriculture, and drug development who require accurate quantification of auxin levels. The straightforward two-step procedure and high deuterium incorporation make this protocol suitable for widespread adoption in research laboratories.

References

Profiling Indole Compounds in Bacterial Cultures: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are crucial signaling molecules in microbial communities, regulating a wide array of bacterial behaviors, including biofilm formation, virulence, antibiotic resistance, and acid tolerance.[1][2][3][4] The production of indole, primarily through the enzymatic degradation of tryptophan by tryptophanase (TnaA), allows bacteria to communicate and adapt to their environment.[1][3] Given their significant role in bacterial physiology and pathogenesis, the accurate and sensitive quantification of indole compounds in bacterial cultures is paramount for understanding microbial interactions and for the development of novel anti-virulence therapies.

This application note provides a detailed protocol for the profiling and quantification of indole compounds in bacterial cultures using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway: Indole Biosynthesis and Function

Indole is synthesized from tryptophan by the enzyme tryptophanase. Once produced, extracellular indole can be taken up by other bacteria and influence gene expression, affecting various physiological processes.

cluster_0 Indole Production cluster_1 Indole Signaling Tryptophan Tryptophan TnaA TnaA Tryptophan->TnaA Indole Indole Extracellular_Indole Extracellular Indole Indole->Extracellular_Indole Secretion TnaA->Indole Bacterial_Cell_2 Responding Bacterium Extracellular_Indole->Bacterial_Cell_2 Uptake Bacterial_Cell_1 Indole-Producing Bacterium Gene_Expression Altered Gene Expression Bacterial_Cell_2->Gene_Expression Signal Transduction Physiological_Responses Biofilm Formation, Virulence, Antibiotic Resistance Gene_Expression->Physiological_Responses Start Bacterial Culture Quenching Metabolism Quenching (e.g., Cold Methanol) Start->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Extraction of Indole Compounds (e.g., Boiling Ethanol/Water) Harvesting->Extraction Filtration Filtration/Clarification Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of Methyl Indole-3-Acetate Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl indole-3-acetate (MIA), a derivative of the plant hormone auxin indole-3-acetic acid (IAA), has garnered interest for its potential therapeutic applications.[1] Notably, MIA has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] This suggests that identifying and characterizing modulators of MIA activity could lead to the development of novel therapeutics. High-throughput screening (HTS) provides a robust platform for efficiently screening large compound libraries to identify such modulators.

These application notes provide a framework for developing and implementing HTS assays to discover and characterize novel modulators of MIA activity. The protocols are designed to be adaptable to various laboratory settings and can be scaled to accommodate different screening capacities.

Data Presentation

A crucial aspect of any HTS campaign is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing and comparing results from primary screens, dose-response assays, and secondary assays.

Table 1: Summary of HTS Data for MIA Modulators (Hypothetical Data)

Compound IDPrimary Screen (% Inhibition)IC50 / EC50 (µM)Max Response (%)Z'-factorTarget Confirmation Assay (% Activity)Cytotoxicity (CC50 in µM)
Cmpd-00185.21.595.10.7888.9> 100
Cmpd-00278.95.292.40.7881.375.6
Cmpd-00345.1 (inactive)N/AN/A0.78N/D> 100
Cmpd-00492.50.898.20.7895.1> 100
Cmpd-005-25.6 (activator)2.3130.50.78125.455.2
  • % Inhibition/Activation: The percentage effect of a compound at a single concentration in the primary screen.

  • IC50/EC50: The half-maximal inhibitory or effective concentration determined from dose-response curves.

  • Max Response: The maximum percentage of inhibition or activation observed.

  • Z'-factor: A statistical parameter to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Target Confirmation Assay: Results from a secondary, often orthogonal, assay to confirm the mechanism of action.

  • Cytotoxicity (CC50): The concentration of a compound that causes 50% cell death, used to identify non-specific cytotoxic effects.

Signaling Pathway

This compound has been shown to suppress cancer cell invasion by inhibiting the kinase activity of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[1] This ultimately leads to the downregulation of target genes involved in cell invasion, such as MMP-9.[1] The following diagram illustrates this signaling cascade.

MIA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKCδ TPA->PKC activates cRaf c-Raf PKC->cRaf activates MEK MEK1/2 cRaf->MEK activates ERK ERK1/2 MEK->ERK activates ERK_n ERK1/2 ERK->ERK_n translocates MIA This compound (MIA) MIA->MEK inhibits AP1 AP-1 ERK_n->AP1 activates MMP9 MMP-9 Gene Transcription AP1->MMP9 induces

MIA inhibits the MEK/ERK signaling pathway.

Experimental Protocols

This section outlines a detailed protocol for a cell-based high-throughput screening assay to identify inhibitors of the MIA-regulated signaling pathway. The assay utilizes a cancer cell line (e.g., MDA-MB-231) and measures the phosphorylation of ERK1/2 as a downstream readout of MEK1/2 activity.[1]

Protocol 1: Cell-Based HTS for Inhibitors of ERK1/2 Phosphorylation

1. Materials and Reagents:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Assay plates (384-well, clear bottom, white plates)

  • Compound library plates

  • Phorbol 12-myristate 13-acetate (TPA)

  • This compound (MIA) as a positive control

  • DMSO (vehicle control)

  • Assay buffer (e.g., PBS)

  • Fixation and permeabilization buffers

  • Primary antibody (e.g., Rabbit anti-phospho-ERK1/2)

  • Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit)

  • Chemiluminescent or fluorescent substrate

  • Plate reader capable of luminescence or fluorescence detection

2. Assay Workflow Diagram:

HTS_Workflow start Start cell_seeding Seed cells into 384-well plates start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_addition Add test compounds and controls incubation1->compound_addition incubation2 Incubate (1h) compound_addition->incubation2 stimulation Stimulate with TPA incubation2->stimulation incubation3 Incubate (30 min) stimulation->incubation3 fix_perm Fix and permeabilize cells incubation3->fix_perm antibody1 Add primary antibody (anti-pERK) fix_perm->antibody1 incubation4 Incubate (1h) antibody1->incubation4 wash1 Wash incubation4->wash1 antibody2 Add secondary antibody (HRP-conjugated) wash1->antibody2 incubation5 Incubate (1h) antibody2->incubation5 wash2 Wash incubation5->wash2 substrate_addition Add chemiluminescent substrate wash2->substrate_addition read_plate Read luminescence substrate_addition->read_plate end End read_plate->end

Workflow for the cell-based HTS assay.

3. Detailed Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in a 384-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting library compounds to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Include positive controls (MIA) and negative controls (DMSO vehicle).

    • Transfer a small volume (e.g., 5 µL) of the compound solutions to the cell plates.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a TPA solution to a final concentration that induces robust ERK1/2 phosphorylation (e.g., 80 nM).[1]

    • Add TPA to all wells except for the unstimulated controls.

    • Incubate for 30 minutes at 37°C.

  • Detection of Phospho-ERK1/2:

    • Remove the medium and fix the cells (e.g., with 4% paraformaldehyde in PBS for 20 minutes).

    • Wash the wells with PBS.

    • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash the wells with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Add the primary antibody (anti-phospho-ERK1/2) diluted in blocking buffer and incubate for 1 hour.

    • Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour.

    • Wash the wells three times with wash buffer.

    • Add the chemiluminescent substrate and incubate for 5 minutes.

    • Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percentage inhibition for each compound relative to the positive (TPA-stimulated, DMSO-treated) and negative (unstimulated) controls.

  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

  • Calculate the Z'-factor to assess assay quality.

Protocol 2: In Vitro MEK1/2 Kinase Assay (for Hit Confirmation)

This biochemical assay directly measures the kinase activity of MEK1/2 and can be used to confirm that hit compounds from the primary screen act by inhibiting this enzyme.

1. Materials and Reagents:

  • Recombinant active MEK1/2 enzyme

  • Kinase-dead ERK1/2 substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (hits from the primary screen)

  • A known MEK1/2 inhibitor as a positive control (e.g., U0126)[1]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, MEK1/2 enzyme, and ERK1/2 substrate.

  • Add test compounds at various concentrations to the assay plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Read the luminescence signal.

3. Data Analysis:

  • Generate dose-response curves for each compound.

  • Calculate the IC50 value for each confirmed inhibitor.

Screening Cascade Logic

A tiered approach is recommended to efficiently identify and validate true positive hits while eliminating false positives.

Screening_Cascade library Compound Library (~10^6 compounds) primary_screen Primary HTS (Cell-based pERK assay, single concentration) library->primary_screen hits Initial Hits (~1-2% of library) primary_screen->hits dose_response Dose-Response Confirmation (IC50 determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary/Orthogonal Assay (Biochemical MEK1/2 Kinase Assay) confirmed_hits->secondary_assay cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) confirmed_hits->cytotoxicity validated_hits Validated Hits secondary_assay->validated_hits lead_candidates Lead Candidates for Further Development validated_hits->lead_candidates

A logical workflow for an HTS campaign.

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyl indole-3-acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Indole-3-Acetate Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my this compound synthesis using Fischer-Speier esterification. What are the most common causes?

Low yields in the Fischer-Speier esterification of indole-3-acetic acid are typically due to one or more of the following factors:

  • Incomplete Reaction: The esterification is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used.[2][3] Insufficient reaction time or temperature can also lead to incomplete conversion.

  • Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[1][4][5] It is crucial to use anhydrous reagents and glassware.

  • Degradation of Starting Material or Product: The indole ring is sensitive to strong acidic conditions and high temperatures, which can lead to decomposition and the formation of side products.[6][7]

  • Impure Reagents: The purity of indole-3-acetic acid and methanol can significantly impact the reaction. Impurities can lead to unwanted side reactions.[6]

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps if not performed optimally.[3]

Q2: My reaction seems to have worked, but I am losing a lot of product during the work-up. How can I improve my product recovery?

Product loss during work-up is a common issue. Here are some steps to optimize your recovery:

  • Neutralization: After cooling the reaction mixture, it is poured into ice-cold water to precipitate the crude product.[3] Careful neutralization with a weak base like sodium bicarbonate is crucial. Adding the base too quickly can cause foaming and loss of product. Ensure the pH is around 7-8.[3]

  • Extraction: Use a suitable extraction solvent like ethyl acetate.[3] Perform multiple extractions (e.g., 3 x 50 mL) to ensure all the product is transferred to the organic phase.[3][8]

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities and to help break up emulsions.[3]

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate before concentrating the solvent.[3] Residual water can lead to hydrolysis of the ester upon storage.

  • Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure. Avoid excessive heat to prevent degradation of the product.[3]

Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products can be attributed to:

  • Unreacted Starting Material: A spot corresponding to indole-3-acetic acid may be visible if the reaction has not gone to completion.

  • Degradation Products: The indole nucleus can be susceptible to degradation under strongly acidic conditions, leading to various colored impurities.[7]

  • Side Reactions: While Fischer esterification is generally clean, side reactions can occur, especially if impurities are present in the starting materials.[6]

To minimize side products, ensure you are using pure reagents, optimal reaction conditions, and consider monitoring the reaction progress by TLC to avoid prolonged reaction times at high temperatures.[8]

Q4: What is the optimal temperature and reaction time for the synthesis?

The optimal temperature is typically the reflux temperature of methanol, which is around 65-70°C.[8] The reaction time can vary, but a range of 4-6 hours is generally recommended.[8] It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid unnecessary heating that could lead to degradation.[8]

Data Presentation

Table 1: Typical Reagent Quantities for this compound Synthesis

ReagentMolecular FormulaMolar Mass ( g/mol )Example QuantityMoles (mmol)Role
Indole-3-acetic acidC₁₀H₉NO₂175.185.0 g28.5Starting Material
Methanol (anhydrous)CH₃OH32.0450 mL~1235Reactant & Solvent
Sulfuric Acid (conc.)H₂SO₄98.081.0 mL~18.4Catalyst

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseRecommended Action
Low conversion on TLCIncomplete reactionIncrease reaction time, ensure proper reflux temperature, use a larger excess of methanol.
Oily/dark crude productDegradationAvoid excessively high temperatures or prolonged reaction times. Use a milder acid catalyst like p-toluenesulfonic acid.
Product loss during work-upInefficient extraction or neutralizationPerform multiple extractions, neutralize slowly and carefully, ensure complete drying of the organic phase.
No product formationIncorrect reagents or conditionsVerify the identity and purity of starting materials. Ensure the catalyst was added.

Experimental Protocols

Protocol: Fischer-Speier Esterification of Indole-3-acetic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Indole-3-acetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add indole-3-acetic acid (e.g., 5.0 g).[3]

  • In a fume hood, add anhydrous methanol (e.g., 50 mL).[3] Stir the mixture.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.[3]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.[8]

  • Continue refluxing with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.[8]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). The product may precipitate.[3]

    • Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.[3]

    • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[3][8]

    • Combine the organic layers and wash with brine (1 x 50 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.[3]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Indole-3-acetic Acid Mix Combine in Flask A->Mix B Anhydrous Methanol B->Mix C Conc. Sulfuric Acid C->Mix Slowly, with stirring Reflux Reflux at 65-70°C (4-6 hours) Mix->Reflux TLC Monitor by TLC Reflux->TLC Quench Quench in Ice Water TLC->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Product Crude Methyl indole-3-acetate Concentrate->Product

Caption: Experimental workflow for this compound synthesis.

G cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues cluster_solutions Potential Solutions Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Check_Phases Check Aqueous Layer pH Start->Check_Phases High_SM High Starting Material? Check_TLC->High_SM Yes Degradation Dark Color / Streaking? Check_TLC->Degradation Yes Sol_Time_Temp Increase reaction time/temp Use excess methanol High_SM->Sol_Time_Temp Sol_Purity Use anhydrous reagents Purify starting material High_SM->Sol_Purity Sol_Degradation Lower temperature Use milder catalyst Degradation->Sol_Degradation Emulsion Emulsion Formation? Check_Phases->Emulsion Yes Sol_Neutralize Neutralize slowly to pH 7-8 Check_Phases->Sol_Neutralize pH not 7-8 Sol_Extraction Perform multiple extractions Add brine to break emulsion Emulsion->Sol_Extraction

Caption: Troubleshooting guide for low yield synthesis.

References

Technical Support Center: Optimizing GC-MS for Methyl Indole-3-Acetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of methyl indole-3-acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound. A systematic approach to problem-solving is recommended.

Issue 1: No Peak or Very Small Peak Corresponding to this compound

Possible Cause Suggested Solution
Inefficient Derivatization: Incomplete methylation of the parent compound, indole-3-acetic acid (IAA).- Ensure the methylating agent (e.g., diazomethane, methyl chloroformate, or a methanol/acid mixture) is fresh and active.[1][2] - Optimize the reaction time and temperature for the methylation process. - Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.
Sample Degradation: this compound can be sensitive to light and temperature.- Prepare samples fresh and protect them from light. - Store samples at a low temperature (e.g., -20°C or -80°C) if immediate analysis is not possible.
Injector Issues: Active sites in the injector liner can lead to analyte adsorption.- Use a deactivated or silanized injector liner. - Regularly clean or replace the injector liner and septum.
Column Problems: The analyte may be adsorbing to active sites on the column.- Condition the column according to the manufacturer's instructions. - If the column is old or contaminated, trim the first few centimeters from the inlet side or replace the column.
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions.- For Selected Ion Monitoring (SIM) mode, ensure the characteristic ions for this compound (m/z 190 and 130) are being monitored.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Active Sites: Interaction of the analyte with active sites in the injector, column, or transfer line.- Use a deactivated liner and column. - Ensure all fittings and ferrules are clean and properly installed to avoid dead volume.
Column Overload: Injecting too much sample onto the column.- Dilute the sample. - Increase the split ratio if using split injection.
Inappropriate Temperature Program: Suboptimal oven temperature ramp rate.- Lower the initial oven temperature to improve focusing of early-eluting peaks. - Adjust the temperature ramp rate; a slower ramp can improve separation.

Issue 3: Baseline Noise or Drift

Possible Cause Suggested Solution
Contaminated Carrier Gas: Impurities in the carrier gas.- Ensure high-purity carrier gas is used. - Check that gas purifiers and traps are functioning correctly and replace them if necessary.
Column Bleed: Degradation of the column's stationary phase at high temperatures.- Ensure the oven temperature does not exceed the column's maximum operating temperature. - Condition the column properly. If bleed is excessive, the column may need to be replaced.
Septum Bleed: Volatile compounds from the injector septum entering the column.- Use high-quality, low-bleed septa. - Replace the septum regularly.
Contaminated Ion Source: Buildup of contaminants in the mass spectrometer's ion source.- Perform routine ion source cleaning as per the instrument manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key mass-to-charge ratios (m/z) to monitor for this compound in SIM mode?

A1: For the methyl ester of indole-3-acetic acid, the primary ions to monitor in Selected Ion Monitoring (SIM) mode are the protonated molecular ion at m/z 190 and the major fragment ion at m/z 130.[3] Using these ions improves sensitivity and reduces noise compared to a full scan.[4]

Q2: What type of GC column is best suited for this compound analysis?

A2: A non-polar or semi-polar capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good resolution and thermal stability.

Q3: How can I prepare my sample for GC-MS analysis of this compound?

A3: Sample preparation typically involves extraction of indole-3-acetic acid from the matrix, followed by a derivatization step to convert it to its methyl ester. A common procedure involves solid-phase extraction (SPE) for cleanup, followed by methylation.[5][6]

Q4: What are some common derivatization agents for methylating indole-3-acetic acid?

A4: Common methylating agents include diazomethane, methyl chloroformate, and acidic methanol solutions.[2][6][7] While effective, diazomethane is hazardous and should be handled with extreme caution. Methyl chloroformate offers a safer alternative.[1][2]

Q5: What is a typical temperature program for the GC oven?

A5: A suitable temperature program often starts at a lower temperature to focus the analytes, followed by a ramp to a higher temperature to elute the compounds. An example program could be: hold at 40°C for 1 minute, then ramp at 20°C per minute to 320°C and hold for 2 minutes.[2] The optimal program will depend on the specific column and sample matrix.

Quantitative Data Summary

Table 1: Comparison of GC-MS Parameters for Auxin Analysis

ParameterMethod 1[2]Method 2 (General Recommendation)
Column Varian Factor Four 5 ms (30 m x 0.25 mm x 0.25 µm)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Injection Temp. 250°C250 - 280°C
Carrier Gas HeliumHelium
Flow Rate 1 mL/min1 - 1.5 mL/min
Oven Program 40°C (1 min hold), ramp 20°C/min to 320°C (2 min hold)60°C (2 min hold), ramp 20°C/min to 310°C (10 min hold)[8]
MS Mode Electron Ionization (EI)Electron Ionization (EI)
Monitored Ions (SIM) Not specifiedm/z 190 (molecular ion), m/z 130 (fragment)[3]

Table 2: Reported Detection Limits for Indole-3-Acetic Acid (IAA)

Analytical MethodDetection Limit (Standard)Detection Limit (in Plant Tissue)Reference
GC-MS (as methyl ester)1 picogram1 nanogram/gram dry weight[3]
HPLC-Fluorescence0.47 ng/mLNot specified[9]
LC-MS/MS0.02 - 0.1 pmol50-100 mg of tissue required[10]

Experimental Protocols

Protocol 1: Sample Preparation and Methylation using Methyl Chloroformate

This protocol is adapted from a method for profiling various phytohormones.[2]

  • Extraction:

    • Homogenize 100 mg of plant tissue in a suitable solvent (e.g., 80% methanol).

    • Centrifuge the homogenate and collect the supernatant.

    • Add an internal standard (e.g., deuterated IAA) to the supernatant for quantification.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of 1% NaOH, methanol, and pyridine.

    • Add methyl chloroformate (MCF) and vortex immediately.

    • Add sodium bicarbonate to stop the reaction.

    • Extract the derivatized compounds with chloroform.

    • Dry the chloroform phase with anhydrous sodium sulfate.

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Auxin Analysis

This protocol is a generalized approach based on common techniques for auxin purification.[5][6]

  • Sample Loading:

    • Condition an amino (NH2) SPE cartridge with a non-polar solvent (e.g., hexane), followed by an intermediate polarity solvent (e.g., ethyl acetate), and finally an aqueous buffer (e.g., 0.2 M imidazole, pH 7.0).

    • Load the aqueous plant extract onto the conditioned cartridge. Auxins will be retained.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water, followed by a mild organic solvent.

  • Elution:

    • Elute the retained auxins with an acidified solvent, such as diethyl ether containing formic acid.

  • Drying and Derivatization:

    • Evaporate the eluate to dryness under nitrogen.

    • Proceed with methylation as described in Protocol 1 or using another appropriate method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization 1. Homogenize Plant Tissue Extraction 2. Solvent Extraction Homogenization->Extraction Supernatant Cleanup 3. SPE Cleanup Extraction->Cleanup Crude Extract Derivatization 4. Methylation Cleanup->Derivatization Purified IAA Injection 5. Inject into GC-MS Derivatization->Injection This compound Separation 6. GC Separation Injection->Separation Detection 7. MS Detection (SIM) Separation->Detection Data_Analysis 8. Data Analysis Detection->Data_Analysis

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic node_sol node_sol node_prob node_prob Start Problem: No or Small Peak Derivatization Derivatization Issue? Start->Derivatization Injection Injection Problem? Derivatization->Injection No Sol_Deriv Optimize methylation rxn (reagents, time, temp) Derivatization->Sol_Deriv Yes Column Column Activity? Injection->Column No Sol_Inject Clean/replace liner & septum Use deactivated liner Injection->Sol_Inject Yes Detection MS Settings Correct? Column->Detection No Sol_Column Condition or trim column Replace if necessary Column->Sol_Column Yes Sol_Detect Check SIM ions (m/z 190, 130) Tune MS Detection->Sol_Detect Yes

Caption: A logical troubleshooting tree for diagnosing "no peak" issues in GC-MS analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methyl Indole-3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Methyl indole-3-acetate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the sample origin (e.g., plant tissue, plasma).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2] Ion suppression is the more common phenomenon.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted sample matrix is then injected. Dips or rises in the baseline signal of the infused analyte indicate at which retention times matrix components are causing ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound in a pure solvent to its response in a blank sample matrix that has been spiked with the analyte after the extraction procedure. The matrix factor (MF) can be calculated to quantify the extent of the matrix effect.[5]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., Deuterium, Carbon-13). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[2] It will therefore co-elute and experience the same ionization suppression or enhancement. By adding a known amount of the SIL-IS to every sample and standard, and plotting the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized. While a specific deuterated standard for this compound is not readily commercially available, custom synthesis is an option.[3][6][7] Alternatively, a SIL-IS of a closely related compound like Indole-3-acetic acid-d5 can be used, but its effectiveness in co-eluting and mimicking the behavior of this compound must be thoroughly validated.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple approach to reduce matrix effects.[2][7] By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations.[2]

Troubleshooting Guides

Problem: Poor Peak Shape and Inconsistent Retention Time for this compound

This issue can often be an initial indicator of significant matrix effects or other chromatographic problems.

Troubleshooting Workflow

A Start: Poor Peak Shape / Inconsistent Retention Time B Inject a pure standard solution of this compound A->B C Is peak shape and retention time acceptable? B->C D Yes C->D Yes E No C->E No G Matrix effects are likely the cause. Proceed to Matrix Effect Evaluation. D->G F Troubleshoot LC system (e.g., check for leaks, column degradation, mobile phase issues) E->F

Caption: Initial troubleshooting for peak shape and retention time issues.

Problem: Low Signal Intensity or Poor Recovery of this compound

Low signal intensity, even with an optimized MS, often points towards ion suppression or inefficient sample preparation.

Troubleshooting Workflow

A Start: Low Signal / Poor Recovery B Perform Post-Extraction Spike to Quantify Matrix Effect and Recovery A->B C Is there significant ion suppression (>20%)? B->C D Yes C->D Yes E No C->E No I Optimize Sample Preparation Method (See Table 1 and Protocols) D->I J Optimize LC Method to separate analyte from suppression zones D->J F Is recovery low (<80%)? E->F G Yes F->G Yes H No F->H No G->I K Consider other factors (e.g., analyte stability, adsorption to vials) H->K

Caption: Troubleshooting workflow for low signal and poor recovery.

Data Presentation: Comparison of Sample Preparation Methods

While specific comparative data for this compound is limited, the following table summarizes typical performance characteristics of common sample preparation techniques for the closely related auxin, Indole-3-acetic acid (IAA), in plant matrices. This data provides a strong starting point for method development for this compound.

Sample Preparation MethodPrincipleTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.60 - 85-30 to -50Cost-effective, can handle larger sample volumes.Can be labor-intensive, prone to emulsion formation, may have lower recovery.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.85 - 105-10 to -25High selectivity, provides cleaner extracts, amenable to automation.[9]Can be more expensive, requires method development for sorbent selection.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". An extraction and cleanup method.90 - 110-15 to -30Fast, high throughput, uses minimal solvent.[8]May not be as clean as SPE for very complex matrices.

Note: Recovery and Matrix Effect percentages are indicative and can vary significantly based on the specific matrix, protocol, and analytical conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Tissue

This protocol is adapted from methods used for Indole-3-acetic acid and provides a robust starting point.[10][11]

  • Homogenization: Homogenize 100 mg of frozen, ground plant tissue in 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water).

  • Internal Standard: Add a known amount of a suitable internal standard (if available).

  • Extraction: Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

  • Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a centrifugal evaporator.

  • Acidification: Acidify the remaining aqueous extract to pH 2.5-3.0 with 1M HCl.

  • Liquid-Liquid Partitioning: Add an equal volume of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer. Repeat the partitioning step twice more, pooling the ethyl acetate fractions.

  • Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Tissue Extract

This protocol follows an initial extraction similar to LLE (steps 1-5).

  • Initial Extraction: Follow steps 1-5 of the LLE protocol.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the initial extraction onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic or acetic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

Protocol 3: QuEChERS-based Extraction for this compound from Plant Tissue

This is a rapid and effective method for a variety of matrices.[1]

  • Homogenization: Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples, add an appropriate amount of water.

  • Extraction Solvent: Add 10 mL of acetonitrile.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and citrate buffers).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.

  • Analysis: The resulting supernatant can be directly injected or diluted with the mobile phase before LC-MS/MS analysis.

Visualization of Workflows

cluster_0 Sample Preparation Workflow cluster_1 Matrix Effect Evaluation Workflow A Homogenized Sample B Add Extraction Solvent & IS A->B C Extraction (Shake/Vortex) B->C D Centrifugation C->D E Supernatant D->E F Cleanup Step E->F G Final Extract for LC-MS/MS F->G H Prepare 3 Sets of Samples: 1. Pre-extraction Spike 2. Post-extraction Spike 3. Neat Solution I Analyze all sets by LC-MS/MS H->I J Calculate Recovery and Matrix Effect I->J K Assess Significance of Matrix Effect J->K

Caption: General workflows for sample preparation and matrix effect evaluation.

References

Technical Support Center: Methyl Indole-3-acetate (MeIAA) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Methyl indole-3-acetate (MeIAA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeIAA) and why is its stability a concern?

This compound (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), a primary plant auxin. In many biological systems, MeIAA is considered an inactive storage form of IAA.[1][2] Its stability is a major concern during sample preparation because it can be easily hydrolyzed back to the active hormone, IAA, or degraded through other pathways.[1][2] This can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that cause MeIAA degradation during sample preparation?

The primary factors contributing to MeIAA degradation are:

  • Enzymatic Hydrolysis: Esterase enzymes present in biological samples can rapidly hydrolyze MeIAA to IAA.[1][2][3]

  • Exposure to Light: Like other auxins, MeIAA is sensitive to light, which can cause its breakdown.[4][5][6]

  • Suboptimal pH: Both acidic and strongly alkaline conditions can promote the hydrolysis of the ester bond.[7][8]

  • High Temperatures: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.

  • Oxidation: Reactive oxygen species (ROS) in the sample or introduced during processing can lead to oxidative degradation of the indole ring.

Q3: How can I prevent enzymatic hydrolysis of MeIAA to IAA?

To prevent enzymatic hydrolysis, it is crucial to denature enzymes immediately upon sample collection. This can be achieved by:

  • Immediate Freezing: Flash-freeze samples in liquid nitrogen right after collection and keep them at -80°C until extraction.

  • Solvent Extraction: Homogenize the frozen tissue in a cold organic solvent like methanol or acetone, which helps to precipitate and denature proteins, including esterases.[9]

Q4: What precautions should I take regarding light exposure?

To minimize light-induced degradation, all sample preparation steps should be performed under dim light or in the dark. Use amber-colored vials or wrap containers in aluminum foil.[4][5]

Q5: What is the optimal pH range for MeIAA stability?

While specific data for MeIAA is limited, for general auxin stability, a slightly acidic to neutral pH (around 6.0-7.0) is often recommended for the final extract. Avoid strong acids and bases during the entire workflow. If pH adjustments are necessary, use a buffered system.

Q6: Should I be concerned about the temperature during my sample preparation?

Yes, all steps of the sample preparation should be carried out at low temperatures to minimize degradation. Keep samples on ice and use pre-chilled solvents and equipment. Centrifugation steps should be performed in a refrigerated centrifuge.

Q7: Can antioxidants help in preventing MeIAA degradation?

Absolutely. The addition of antioxidants to the extraction buffer is highly recommended to prevent oxidative damage.[10][11][12] Commonly used antioxidants include:

  • Diethyl dithiocarbamate (DEDTC)[13]

  • Butylated hydroxytoluene (BHT)

  • Ascorbic acid

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detection of MeIAA Degradation during extraction: Exposure to light, high temperature, or enzymatic activity.Work in a cold room under dim light. Use pre-chilled solvents with added antioxidants. Immediately freeze samples in liquid nitrogen after collection.
Inefficient extraction: Incorrect solvent choice.Use HPLC-grade methanol or acetone for extraction. Ensure complete homogenization of the tissue.
High levels of IAA detected, but low MeIAA Enzymatic hydrolysis: Esterases in the sample have converted MeIAA to IAA.Ensure rapid and effective enzyme denaturation by homogenizing frozen tissue directly in cold solvent.
Chemical hydrolysis: pH of the extraction buffer or sample is not optimal.Check and maintain a neutral to slightly acidic pH of your solutions. Avoid any steps involving strong acids or bases.
Poor reproducibility between replicates Inconsistent sample handling: Variations in time, temperature, or light exposure between samples.Standardize your protocol meticulously. Process all samples under identical conditions and for the same duration. Use an internal standard for quantification.
Presence of unknown peaks in chromatogram Degradation products: MeIAA may have degraded into other compounds.Optimize the entire sample preparation protocol to be faster and colder. Use antioxidants.
Contamination: Impure solvents or contaminated labware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify potential contaminants.

Data Presentation

Table 1: Summary of Factors Affecting MeIAA Stability and Recommended Handling Conditions

Factor Effect on MeIAA Recommended Conditions Rationale
Enzymatic Activity Hydrolysis to IAAImmediate freezing (-80°C), extraction in cold organic solventDenatures esterases and other degradative enzymes.[1][2]
Light PhotodegradationWork under dim light or in the dark; use amber vialsPrevents the breakdown of the indole structure.[4][5]
Temperature Increased degradation rateKeep samples on ice (0-4°C) at all timesReduces the rate of all chemical and enzymatic reactions.
pH Hydrolysis at high or low pHMaintain a pH range of 6.0-7.0Minimizes acid or base-catalyzed hydrolysis of the ester bond.[7][8]
Oxidation Degradation of the indole ringAdd antioxidants (e.g., DEDTC, BHT) to solventsScavenges reactive oxygen species that can damage MeIAA.[13][14]

Experimental Protocols

Protocol 1: Recommended Extraction of MeIAA from Plant Tissue

  • Sample Collection and Freezing:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

    • Store samples at -80°C until extraction. Do not allow samples to thaw.

  • Homogenization (perform under dim light in a cold room):

    • Weigh the frozen tissue (typically 50-100 mg).

    • Transfer the frozen tissue to a pre-chilled mortar and pestle containing liquid nitrogen.

    • Grind the tissue to a fine powder.

    • To the frozen powder, add 1 mL of pre-chilled (-20°C) extraction solvent (HPLC-grade methanol containing 0.01% BHT).

    • Continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a pre-chilled microcentrifuge tube.

  • Extraction and Clarification:

    • Vortex the tube for 1 minute.

    • Place the tube on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains MeIAA, and transfer it to a new pre-chilled tube.

  • Sample Clean-up (Optional, but recommended for complex matrices):

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Analysis:

    • The final extract is ready for analysis by LC-MS or other appropriate analytical techniques.

Mandatory Visualizations

degradation_pathways MeIAA This compound (MeIAA) IAA Indole-3-acetic acid (IAA) MeIAA->IAA Enzymatic or Chemical Hydrolysis Oxidation_Products Oxidation Products MeIAA->Oxidation_Products Oxidation (Light, ROS) Other_Degradation Other Degradation Products MeIAA->Other_Degradation pH or Temperature Extremes

Caption: Key degradation pathways of this compound.

experimental_workflow cluster_collection 1. Sample Collection cluster_extraction 2. Extraction (Low Light & Cold) cluster_analysis 3. Analysis Collect Harvest Tissue Freeze Flash Freeze (Liquid N2) Collect->Freeze Store Store at -80°C Freeze->Store Grind Grind Frozen Tissue Store->Grind AddSolvent Add Cold Solvent (+ Antioxidants) Grind->AddSolvent Homogenize Homogenize AddSolvent->Homogenize Centrifuge Centrifuge (4°C) Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Optional SPE Cleanup CollectSupernatant->SPE Analyze LC-MS Analysis CollectSupernatant->Analyze SPE->Analyze

Caption: Recommended workflow for MeIAA sample preparation.

References

Technical Support Center: Optimizing Methyl Indole-3-Acetate Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl indole-3-acetate using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations.

Troubleshooting Guide: Improving Peak Resolution

Poor resolution in HPLC can manifest as overlapping peaks, broad peaks, fronting, or tailing, all of which compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of this compound.

Issue 1: Poor Resolution Between this compound and Other Components

When peaks are not adequately separated, it is crucial to systematically evaluate and optimize the chromatographic conditions.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is a critical factor influencing retention and selectivity.[1]

    • Solution: Adjust the solvent strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of this compound, potentially improving its separation from less retained, more polar compounds.[1][2] Conversely, for closely eluting hydrophobic impurities, a slight increase in the organic modifier might be beneficial.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the retention behavior of ionizable compounds.[3] Although this compound is an ester and not readily ionizable, its potential hydrolysis to Indole-3-acetic acid (IAA) or the presence of other ionizable compounds in the sample matrix makes pH an important parameter to control.

    • Solution: For reproducible results, it is important to control the pH of the mobile phase, especially if acidic or basic compounds are present in the sample.[4] Buffering the aqueous portion of the mobile phase can help maintain a stable pH.[5] For indole compounds, acidic conditions are often employed.[6]

  • Inappropriate Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[7]

    • Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[8]

  • Column Temperature Fluctuations: Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention and selectivity.[8]

    • Solution: Employing a column oven to maintain a consistent and optimized temperature can lead to sharper peaks and more reproducible retention times.[9] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to improved peak efficiency, but may also decrease retention.[8]

G

Issue 2: Peak Tailing

Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.

Possible Causes and Solutions:

  • Active Sites on the Column: Unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, causing tailing.

    • Solution: Use a modern, end-capped column. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can help to mask these active sites. Operating at a lower pH can also suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Peak Fronting

Peak fronting, the inverse of tailing, is less common but can also affect resolution and quantification.

Possible Causes and Solutions:

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[10]

    • Solution: Decrease the sample concentration or injection volume.[10]

  • Poorly Packed Column: A void or channel in the column packing can lead to distorted peak shapes.

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.

Quantitative Data Summary

The following table summarizes typical starting parameters and optimization ranges for the analysis of indole compounds like this compound on a C18 column.

ParameterTypical Starting ConditionOptimization RangeEffect on Resolution
Mobile Phase 60:40 Methanol:Water with 1% Acetic Acid[11]Acetonitrile or Methanol (30-70%) with buffered aqueous phaseDecreasing organic content generally increases retention and can improve resolution.[1]
pH 3.0 (using formic or acetic acid)2.5 - 4.5Critical for ionizable compounds; can significantly alter selectivity.[2][3]
Flow Rate 1.0 mL/min[11][12]0.5 - 1.5 mL/minLower flow rates can improve resolution but increase run time.[8]
Column Temp. 30°C[13]25 - 45°CHigher temperatures can improve efficiency but may decrease retention.[8][14]
Detection UV at 280 nm[12] or Fluorescence (Ex: 282 nm, Em: 360 nm)[11]N/AFluorescence detection offers higher sensitivity and selectivity for indole compounds.[6]

Experimental Protocol: Optimization of this compound Separation

This protocol provides a systematic approach to developing and optimizing an RP-HPLC method for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • HPLC-grade formic acid or acetic acid

  • Phosphate or acetate buffer salts (if required)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)[12]

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase to a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 10 µg/mL).

3. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60% Methanol, 40% Water, 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

4. Method Optimization:

  • Step 1 (Solvent Strength): Perform a series of isocratic runs, varying the methanol concentration from 70% down to 50% in 5% increments. Observe the effect on the retention time and resolution of this compound from any impurities or other compounds of interest.

  • Step 2 (pH Adjustment): If co-eluting peaks are present and are suspected to be ionizable, adjust the pH of the aqueous phase. For example, compare the separation using 0.1% formic acid (pH ~2.7) with a 20 mM phosphate buffer at pH 3.5. Ensure the chosen pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[5]

  • Step 3 (Gradient Elution): If a suitable isocratic separation cannot be achieved, develop a gradient elution method. A typical gradient might start with a lower organic percentage (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. This is particularly useful for samples containing compounds with a wide range of polarities.[12]

  • Step 4 (Flow Rate and Temperature): Once the mobile phase is optimized, fine-tune the flow rate and column temperature to further improve peak shape and resolution.[7][8]

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a working standard.

  • Calculate the relative standard deviation (RSD) for retention time and peak area (should be <2%).

  • Determine the tailing factor (should be between 0.8 and 1.5) and the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis?

A C18 column is the most common and generally a good starting point for the separation of indole compounds due to their moderate hydrophobicity.[6] C8 columns can also be used and will provide slightly less retention, which may be advantageous if this compound is strongly retained on a C18 phase.[11] For improved peak shape, especially with basic compounds, using a modern, high-purity, end-capped silica column is recommended.

Q2: How can I improve the sensitivity of my assay?

If UV detection at 280 nm provides insufficient sensitivity, consider using a fluorescence detector. Indole compounds are naturally fluorescent and can be detected with high sensitivity and selectivity.[6] Typical excitation and emission wavelengths are around 282 nm and 360 nm, respectively.[11]

Q3: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase thoroughly before use.[9]

  • Contaminated mobile phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.[9][10]

  • Detector lamp issues: An aging detector lamp can cause noise.[9]

  • Pump problems: Inconsistent solvent delivery or leaks can lead to a noisy baseline.[15]

Q4: My retention times are shifting from one injection to the next. What should I do?

Retention time instability is often due to:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phase composition or using a gradient.

  • Changes in mobile phase composition: If preparing the mobile phase manually, ensure the proportions are accurate. Using a dual-pump system to mix solvents online can improve reproducibility.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.[9]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

G

References

Common side products in the synthesis of indole-3-acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of indole-3-acetic acid (IAA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indole-3-acetic acid (IAA) derivatives?

A1: The most prevalent methods for synthesizing the indole nucleus of IAA derivatives include the Fischer indole synthesis, the Bischler-Möhlau synthesis, and the Madelung synthesis. Each method has its advantages and is chosen based on the desired substitution pattern and available starting materials.[1][2][3]

Q2: I am observing a low yield in my Fischer indole synthesis of an IAA ester. What are the likely causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. These include the use of an inappropriate acid catalyst (either too strong, causing degradation, or too weak), suboptimal reaction temperature, instability of the hydrazone intermediate, and steric hindrance from bulky substituents on the starting materials. Electron-donating groups on the carbonyl component can also lead to undesired side reactions.[4]

Q3: My TLC plate shows multiple spots after attempting a Fischer indole synthesis. What could these side products be?

A3: Multiple spots on a TLC plate can indicate a mixture of products. Common side products in the Fischer indole synthesis include regioisomers (if an unsymmetrical ketone is used), incompletely cyclized hydrazones, and products from competing reactions like aldol condensation of the starting ketone or aldehyde. Additionally, under strongly acidic conditions, Friedel-Crafts type products and tar-like polymeric byproducts can form.[5]

Q4: How can I minimize the formation of regioisomers in my Fischer indole synthesis?

A4: The formation of regioisomers is a common challenge when using unsymmetrical ketones. To favor the formation of a specific isomer, the choice of acid catalyst and solvent system is crucial. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[6] The structure of the phenylhydrazone itself has a dominant influence on the isomer distribution.[7]

Q5: What are the typical side products in a Bischler-Möhlau synthesis of an IAA derivative?

A5: The Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to poor yields and a mixture of products.[2] While specific side products for IAA derivatives are not extensively documented in readily available literature, general issues include the formation of unpredictable regioisomers and byproducts arising from the excess aniline used in the reaction.

Q6: Are there common issues to be aware of in the Madelung synthesis of IAA derivatives?

A6: The Madelung synthesis requires high temperatures and strong bases, which can be a limitation.[8] The efficiency of the reaction is sensitive to substituents on the aromatic ring; electron-donating groups tend to give higher yields, while electron-withdrawing groups can decrease the yield. The bulkiness of the substituents can also negatively impact the reaction efficiency.[8]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
No desired product observed on TLC; starting material remains.Inappropriate Acid Catalyst: The catalyst may be too weak to promote cyclization.Experiment with a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5]
Suboptimal Temperature: The reaction temperature may be too low for the cyclization to occur.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Unstable Hydrazone: The intermediate hydrazone may be decomposing under the reaction conditions.Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.
Significant tar/polymer formation observed.Excessively Strong Acid or High Temperature: Harsh conditions can lead to decomposition and polymerization.Use a milder acid catalyst or lower the reaction temperature. Diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane can also reduce degradation.[6]
Problem 2: Presence of Multiple Products on TLC
Symptom Possible Cause Suggested Solution
Two or more spots with similar Rf values to the expected product.Formation of Regioisomers: Use of an unsymmetrical ketone in the Fischer synthesis.If possible, use a symmetrical ketone. Otherwise, chromatographic separation of the isomers will be necessary. The choice of acid catalyst can also influence the regioselectivity.[6][7]
A spot corresponding to the hydrazone intermediate remains.Incomplete Cyclization: Reaction time may be too short, or the conditions are not optimal for complete conversion.Increase the reaction time and/or temperature. Ensure the acid catalyst is active and present in a sufficient amount.
Smearing or streaking on the TLC plate.Highly Polar Byproducts or Tar Formation: Strongly acidic conditions can lead to the formation of intractable materials.Neutralize the sample before spotting on the TLC plate. Use a more polar eluent system to move the polar impurities from the baseline. Consider milder reaction conditions to prevent tar formation.
Unexpected spots with different colors upon staining.Formation of Side Products: Aldol condensation, Friedel-Crafts products, or rearranged isomers can occur.[5]Optimize reaction conditions (temperature, catalyst) to favor the desired reaction pathway. Purification by column chromatography is often necessary.

Quantitative Data on Side Product Formation

Obtaining precise, universally applicable quantitative data for side product formation is challenging as it is highly dependent on the specific substrates and reaction conditions. However, the following table summarizes the general influence of key parameters on the product distribution in the Fischer indole synthesis.

Parameter Influence on Side Product Formation General Trend Reference
Acid Catalyst Influences the ratio of regioisomers when using unsymmetrical ketones.Stronger acids can sometimes favor one isomer over another, but this is substrate-dependent. The properties of the Lewis acid catalyst do not appear to exert a systematic influence on regioselectivity.[7][9]
Temperature Higher temperatures can lead to increased formation of tar and decomposition products.It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
Solvent Can affect the solubility of intermediates and catalysts, and in some cases, the regioselectivity.Solvent properties have a weak influence on isomer distribution compared to the structure of the phenylhydrazone.[7]
Substituents Electron-donating or withdrawing groups on the phenylhydrazine or carbonyl compound can affect reaction rate and side reactions.Electron-donating groups on the carbonyl can stabilize intermediates, potentially leading to N-N bond cleavage as a side reaction.[4]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)acetate

This protocol is adapted from general Fischer indole synthesis procedures.

Step 1: Formation of the Hydrazone

  • Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add ethyl levulinate (1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Cyclization to the Indole

  • To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective.

  • Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(5-methoxy-1H-indol-3-yl)acetate.

Protocol 2: Bischler-Möhlau Synthesis of Ethyl 2-Phenylindole-3-acetate

This protocol is a general representation and may require significant optimization.

  • Heat a mixture of aniline (excess) and ethyl 3-bromo-4-phenyl-4-oxobutanoate (1.0 eq) at 150-180 °C for several hours.

  • Monitor the reaction progress by TLC.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate ethyl 2-phenylindole-3-acetate.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start hydrazone_formation Hydrazone Formation: Phenylhydrazine + Ketone/Aldehyde start->hydrazone_formation cyclization Cyclization: Add Acid Catalyst (e.g., PPA, ZnCl2) Heat hydrazone_formation->cyclization workup Aqueous Workup: Quench with water/base cyclization->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Column Chromatography extraction->purification product Final Product: IAA Derivative purification->product

Caption: General workflow for the Fischer indole synthesis of IAA derivatives.

Troubleshooting_Flowchart start Problem Observed low_yield Low or No Yield start->low_yield Is the yield poor? multiple_spots Multiple Spots on TLC start->multiple_spots Are there many side products? cause_catalyst Cause: Inappropriate Catalyst? low_yield->cause_catalyst cause_regioisomers Cause: Regioisomers? multiple_spots->cause_regioisomers cause_temp Cause: Suboptimal Temperature? cause_catalyst->cause_temp No solution_catalyst Solution: Screen different Brønsted or Lewis acids. cause_catalyst->solution_catalyst Yes solution_temp Solution: Gradually increase temperature. cause_temp->solution_temp Yes cause_incomplete Cause: Incomplete Reaction? cause_regioisomers->cause_incomplete No solution_regioisomers Solution: Use symmetrical ketone or optimize catalyst. cause_regioisomers->solution_regioisomers Yes solution_incomplete Solution: Increase reaction time or temperature. cause_incomplete->solution_incomplete Yes

Caption: A troubleshooting flowchart for common issues in IAA derivative synthesis.

References

Improving the sensitivity of Methyl indole-3-acetate detection in complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Methyl indole-3-acetate (MIA) in complex biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in MIA analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIA) and why is it challenging to detect?

A1: this compound (MIA) is the methyl ester of indole-3-acetic acid (IAA), a primary plant auxin hormone.[1][2] Its detection in complex biological samples like plasma, tissue homogenates, or plant extracts is challenging due to its typically low endogenous concentrations, its potential for rapid hydrolysis back to IAA, and significant interference from other matrix components.[2][3][4]

Q2: What is the most sensitive method for detecting MIA?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for sensitive and specific quantification of MIA.[5][6] This method, often utilizing Multiple Reaction Monitoring (MRM), offers high selectivity against matrix interferences and can achieve detection limits in the picogram to nanogram range.[6][7] High-resolution mass spectrometry (HRMS) techniques also provide excellent selectivity and structural information.[3]

Q3: What are "matrix effects" and how do they impact MIA analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8][9] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of MIA.[8][9][10] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.[8][9]

Q4: Is a derivatization step necessary for MIA analysis?

A4: Generally, a derivatization step is not required for MIA analysis by LC-MS/MS, as electrospray ionization (ESI) can effectively ionize the molecule. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of MIA in complex biological samples.

Problem: Low or No MIA Signal Intensity

Question Possible Causes Suggested Solutions
Why is my MIA signal unexpectedly low or absent? 1. Inefficient Extraction: The chosen extraction protocol may have poor recovery for MIA. 2. Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the MIA signal during ionization.[9][10] 3. Analyte Degradation: MIA may be hydrolyzed to IAA or degraded during sample collection, storage, or preparation.[2][4] 4. Suboptimal MS Parameters: Ionization source settings (e.g., capillary voltage, gas flow, temperature) or MRM transitions are not optimized for MIA.1. Optimize Sample Preparation: Test different extraction methods (e.g., LLE vs. SPE). Ensure the pH of the sample is optimized for MIA's neutral state during extraction. Use a stable isotope-labeled internal standard (SIL-IS) to track and correct for recovery losses. 2. Mitigate Matrix Effects: Improve chromatographic separation to resolve MIA from interfering compounds.[5] Dilute the sample extract if the MIA concentration is sufficient. Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE).[11] 3. Ensure Sample Stability: Keep samples on ice or at 4°C during processing. Store long-term at -80°C. Add esterase inhibitors to samples immediately after collection if enzymatic hydrolysis is suspected. 4. Optimize MS Method: Perform an infusion of a pure MIA standard to find the optimal precursor/product ion pair and collision energy. Tune ESI source parameters for maximum signal intensity. A common precursor ion for MIA in positive mode is [M+H]⁺ at m/z 190.1, with a characteristic fragment at m/z 130.1.

Problem: High Variability in Results

Question Possible Causes Suggested Solutions
Why are my replicate injections or different samples showing high variability? 1. Inconsistent Sample Preparation: Manual extraction steps are introducing variability between samples. 2. Variable Matrix Effects: The composition of the matrix differs between samples, causing inconsistent ion suppression or enhancement.[10] 3. Internal Standard (IS) Issues: The IS was added inconsistently, has degraded, or is not behaving chromatographically like MIA.1. Standardize Workflow: Use calibrated pipettes and consistent vortexing/shaking times. If possible, automate liquid handling steps. 2. Use a Stable Isotope-Labeled IS: A SIL-IS (e.g., D5-MIA) is the gold standard as it co-elutes with MIA and experiences nearly identical matrix effects, providing the most accurate correction.[9] 3. Prepare Matrix-Matched Calibrants: Create calibration curves by spiking known amounts of MIA standard into a blank matrix extract that is representative of the study samples. This helps to compensate for systematic matrix effects.[10]

Problem: Poor Chromatographic Peak Shape

Question Possible Causes Suggested Solutions
Why are my MIA peaks fronting, tailing, or splitting? 1. Column Overload: The concentration of MIA or co-eluting compounds is too high for the column's capacity. 2. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for MIA, or it is incompatible with the reconstitution solvent. 3. Column Contamination/Degradation: The column is fouled with matrix components from previous injections or is nearing the end of its lifespan. 4. Co-eluting Isomers or Interferences: Another compound with a similar mass and retention time is interfering with the MIA peak.[10]1. Dilute the Sample: Inject a more dilute sample extract to see if the peak shape improves. 2. Optimize LC Method: Ensure the sample is reconstituted in a solvent weaker than the initial mobile phase. Adjust the mobile phase pH; for reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common for indole compounds.[6] 3. Implement Column Washing: Use a robust column wash step between injections to remove strongly retained matrix components. If the problem persists, replace the guard column or the analytical column. 4. Enhance Selectivity: Increase the chromatographic run time to improve separation. Use a column with a different stationary phase chemistry. Confirm the peak identity using multiple MRM transitions or high-resolution MS.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) for MIA from Plasma

This protocol is designed for the extraction of MIA from a plasma matrix.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 2 mL polypropylene tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (e.g., D5-MIA in methanol) to each sample, vortex briefly.

  • Protein Precipitation & pH Adjustment: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.

  • Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide a cleaner extract compared to LLE, significantly reducing matrix effects.[9][11]

  • Sample Pre-treatment: Precipitate proteins from 200 µL of plasma with 600 µL of acetonitrile as described in the LLE protocol. After centrifugation, dilute the supernatant with 1 mL of water containing 0.1% formic acid.

  • Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the MIA and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the LLE protocol.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance metrics for the extraction of small molecules like MIA from plasma. Actual results may vary based on the specific matrix and laboratory conditions.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Analyte Recovery 75 - 90%85 - 100%[11]
Matrix Effect Moderate to HighLow to Moderate[9]
Throughput HighModerate
Cost per Sample LowHigh
Selectivity ModerateHigh[11]
Quantitative Analysis: LC-MS/MS Parameters

Below are typical starting parameters for an LC-MS/MS method for MIA quantification.

Parameter Typical Setting
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 10-20% B, ramp to 95% B, hold, and re-equilibrate.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MIA MRM Transition Q1: 190.1 m/z -> Q3: 130.1 m/z (quantifier)
D5-MIA MRM Transition Q1: 195.1 m/z -> Q3: 135.1 m/z

Visual Guides

Experimental Workflow for MIA Detection

MIA_Detection_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Homogenize 2. Homogenization (for tissues) Sample->Homogenize Spike 3. Spike Internal Standard (SIL-IS) Sample->Spike for liquid samples Homogenize->Spike Extract 4. Extraction (LLE or SPE) Spike->Extract Drydown 5. Dry & Reconstitute Extract->Drydown Analysis 6. LC-MS/MS Analysis (MRM) Drydown->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the extraction and quantification of MIA from biological samples.

Troubleshooting Decision Tree for Low Signal

Troubleshooting_Low_Signal Start Problem: Low or No MIA Signal Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Cause_System Cause: Systemic Issue (Instrument, Source, Injection) Check_IS->Cause_System YES Check_Recovery Did you verify extraction recovery? Check_IS->Check_Recovery NO (IS Signal is OK) IS_Low_Yes YES Sol_System Solution: - Check MS/MS tuning & calibration - Clean ion source - Verify autosampler injection Cause_System->Sol_System IS_Low_No NO Cause_Extraction Possible Cause: Poor Extraction Recovery Check_Recovery->Cause_Extraction NO Cause_Suppression Likely Cause: Ion Suppression (Matrix Effect) or Analyte Degradation Check_Recovery->Cause_Suppression YES Recovery_No NO Sol_Extraction Solution: - Perform spike-recovery experiment - Optimize extraction pH & solvent - Switch to SPE for cleaner sample Cause_Extraction->Sol_Extraction Recovery_Yes YES Sol_Suppression Solution: - Improve chromatography to separate MIA from matrix interferences - Dilute sample extract - Check sample stability at each step Cause_Suppression->Sol_Suppression

Caption: A decision tree to diagnose the root cause of low MIA signal intensity during LC-MS/MS analysis.

References

Avoiding esterification of IAA during extraction with alcohol solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the esterification of Indole-3-acetic acid (IAA) during extraction with alcohol-based solvents.

Frequently Asked Questions (FAQs)

Q1: What is IAA esterification and why is it a significant problem in my experimental workflow?

A1: IAA esterification is a chemical reaction where the carboxylic acid group of IAA reacts with an alcohol (like methanol or ethanol) to form an ester and water. This is typically an acid-catalyzed reaction known as Fischer esterification. It is a significant problem because this modification:

  • Alters Analyte Identity: It converts the target analyte (IAA) into a different chemical compound (e.g., methyl-IAA or ethyl-IAA).

  • Introduces Variability: The extent of esterification can vary between samples depending on subtle differences in processing time, temperature, or acidity, introducing significant and uncontrolled variability into your results.

Q2: I use methanol for my extractions. Is this a problem, and are other alcohols also a concern?

A2: Yes, using methanol is a primary cause for concern as it can lead to the formation of methyl-IAA. Other common laboratory alcohols, such as ethanol and propanol, can also cause esterification, forming the corresponding ethyl- and propyl-esters.[2] While pre-cooled 80% methanol is a very common and efficient extraction solvent for many phytohormones, the risk of esterification for auxins like IAA must be carefully managed.[3]

Q3: How can I determine if my IAA samples have been unintentionally esterified?

A3: The most reliable method for detecting esterification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). You would need to look for the specific mass-to-charge ratio (m/z) of the potential ester derivatives in your sample.

  • IAA: The protonated molecule [M+H]⁺ has an m/z of 176.07.

  • Methyl-IAA: The protonated molecule [M+H]⁺ has an m/z of 190.09.

  • Ethyl-IAA: The protonated molecule [M+H]⁺ has an m/z of 204.10. If you observe peaks corresponding to the masses of these esters that also co-elute with authentic standards, it is strong evidence that esterification has occurred during your sample preparation.

Q4: What specific conditions during my extraction process might be promoting the esterification of IAA?

A4: Several factors can accelerate the rate of esterification:

  • Low pH (Acidic Conditions): The Fischer esterification reaction is catalyzed by acid.[2] If your extraction solvent is acidic or if the plant tissue itself has a low pH, the reaction is more likely to occur.

  • Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including esterification. Performing extractions at room temperature or higher for extended periods should be avoided.

  • Extended Extraction Times: The longer the IAA is in contact with the alcohol solvent, the more time there is for the esterification reaction to proceed.

Troubleshooting Guide

Issue: Suspected low recovery or underestimation of IAA levels.

If you suspect your IAA concentrations are lower than expected, esterification during extraction is a probable cause. Follow this guide to troubleshoot the issue.

Step 1: Diagnose the Problem

  • Action: Analyze a small portion of your extract using LC-MS/MS.

  • Procedure: Set up the mass spectrometer to monitor for the specific m/z of IAA and its potential methyl and ethyl esters.

  • Expected Outcome: If significant peaks corresponding to methyl-IAA or ethyl-IAA are detected, esterification is confirmed.

Step 2: Immediate Mitigation Strategies (If Alcohol Solvent is Unavoidable)

  • Action: Modify your current alcohol-based protocol to minimize the reaction.

  • Procedure:

    • Work at Low Temperatures: Perform all extraction steps on ice. Use pre-chilled solvents (-20°C or colder).[3]

    • Minimize Time: Reduce the incubation time of the tissue in the alcohol solvent to the minimum required for efficient extraction.

    • Avoid Acidity: Do not add acid to the extraction solvent. If an acidification step is necessary for subsequent purification (e.g., before liquid-liquid extraction), perform it only after the alcohol has been removed by evaporation.

Step 3: Long-Term Solution: Adopt an Alternative Protocol

  • Action: Switch to an extraction solvent that does not cause esterification.

  • Recommended Solvents: Ethyl acetate is an excellent alternative for IAA extraction.[4][5] Other non-alcoholic polar solvents like acetone or acetonitrile can also be used.[3]

  • Benefit: These solvents cannot act as reactants in the esterification process, completely eliminating the risk of this specific artifact.

Data Presentation

Table 1: Solubility of Indole-3-acetic Acid (IAA) in Various Solvents

SolventFormulaTypeIAA SolubilityReference
MethanolCH₃OHPolar Protic (Alcohol)High[6][7]
EthanolC₂H₅OHPolar Protic (Alcohol)High[6][7][8]
Ethyl AcetateC₄H₈O₂Polar Aprotic (Ester)High[7]
AcetoneC₃H₆OPolar AproticModerate to High[7]
AcetonitrileC₂H₃NPolar AproticModerate[7]
ChloroformCHCl₃NonpolarLow[7]
WaterH₂OPolar ProticLow (pH dependent)[6][9]

Table 2: Factors Influencing IAA Esterification and Recommended Conditions

FactorCondition Promoting EsterificationRecommended Condition for Prevention
Solvent Alcohols (Methanol, Ethanol)Non-alcoholic solvents (Ethyl Acetate, Acetone)
Temperature Room Temperature (20-25°C) or higherLow Temperature (≤ 4°C)
pH Acidic (pH < 7)Neutral or slightly basic during alcohol contact
Time Long extraction/incubation periodsMinimized contact time

Experimental Protocols

Protocol 1: Recommended IAA Extraction Using Ethyl Acetate (Non-Esterifying)

This protocol is designed to prevent esterification by avoiding the use of alcohol as the primary extraction solvent.

  • Sample Preparation: Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[10]

  • Internal Standard Spiking: Transfer the frozen powder to a centrifuge tube. Immediately add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to allow for accurate quantification and recovery correction.

  • Extraction: Add 1 mL of cold ethyl acetate to the tube. Vortex vigorously for 1 minute.

  • Homogenization: Sonicate the sample in an ice bath for 10 minutes to ensure cell lysis and complete extraction.

  • Centrifugation: Centrifuge the mixture at >13,000 x g for 15 minutes at 4°C.[10]

  • Supernatant Collection: Carefully transfer the supernatant (the ethyl acetate phase) to a new tube.

  • Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 5-10% methanol or acetonitrile in water with 0.1% formic acid).[10]

Protocol 2: Minimizing Esterification When Using Methanol

If an established workflow requires the use of methanol, these modifications are critical to reduce artifact formation.

  • Sample Preparation: Flash-freeze and grind 50-100 mg of plant tissue as described in Protocol 1.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard to the ground tissue.

  • Extraction: Add 1 mL of pre-chilled 80% methanol (cooled to at least -20°C) to the tube. Keep the tube on ice at all times.

  • Incubation: Vortex briefly and incubate for no more than 60 minutes at 4°C in the dark.[10] Note: Shorter times are preferable if recovery is sufficient.

  • Centrifugation: Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Immediately evaporate the methanol completely using a vacuum concentrator. This step is critical to stop the reaction.

  • Purification (Optional but Recommended): Reconstitute the sample in a weak acid (e.g., 1% acetic acid) and perform a Solid-Phase Extraction (SPE) cleanup to remove interfering compounds.[10]

  • Final Reconstitution: After purification and evaporation, reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products IAA Indole-3-acetic Acid (IAA) Equilibrium IAA->Equilibrium Alcohol Alcohol (e.g., Methanol) Alcohol->Equilibrium Ester IAA-Ester Water Water Catalyst + Acid Catalyst (Low pH) Catalyst->Equilibrium Equilibrium->Ester Equilibrium->Water

Caption: Fischer esterification of IAA with an alcohol.

Caption: Recommended workflow for IAA extraction.

Troubleshooting_Tree start Problem: Low or inconsistent IAA quantification check_ms Analyze extract for m/z of IAA-esters (e.g., Methyl-IAA) start->check_ms ester_found Esters Detected? check_ms->ester_found sol_alcohol Mitigate Current Protocol: - Use temp ≤ 4°C - Minimize time - Avoid acid ester_found->sol_alcohol  Yes no_ester No esters detected. Investigate other issues: - Poor extraction efficiency - IAA degradation (light/heat) - MS sensitivity ester_found->no_ester  No sol_no_alcohol Best Solution: Switch to non-alcohol solvent like Ethyl Acetate (See Protocol 1) sol_alcohol->sol_no_alcohol Recommended for future

Caption: Troubleshooting decision tree for IAA analysis.

References

Dealing with ion suppression in electrospray ionization of Methyl indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the electrospray ionization (ESI) of Methyl indole-3-acetate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] Co-eluting matrix components can compete with your analyte for the limited available charge on the ESI droplet surface or alter the droplet's evaporation characteristics, hindering the release of gas-phase analyte ions.[2]

Q2: How can I determine if ion suppression is impacting my this compound analysis?

A2: A widely used and effective method to identify ion suppression is a post-column infusion experiment . This technique involves infusing a constant flow of a this compound standard solution into the eluent from the liquid chromatography (LC) column, just before it enters the ESI source. While this infusion is ongoing, a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) is injected. A dip or drop in the stable baseline signal of the infused standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Q3: What are the likely sources of ion suppression when analyzing this compound in biological samples?

A3: The most common sources of ion suppression in biological matrices such as plasma, serum, or tissue extracts are:

  • Phospholipids: These are abundant components of cell membranes and are notorious for causing significant ion suppression in ESI.[5]

  • Salts and Buffers: Non-volatile salts and buffers (e.g., phosphate buffers) can crystallize on the ESI probe, leading to a decrease in signal intensity.[6]

  • Proteins and Peptides: Although larger molecules, residual proteins and peptides can co-elute with your analyte and interfere with the ionization process.[7]

  • Other Endogenous Molecules: Biological samples are complex mixtures containing numerous small molecules that can co-elute and compete for ionization.[3][7]

Q4: What are the primary strategies to mitigate ion suppression for this compound?

A4: The main approaches to reduce or eliminate ion suppression can be categorized into three areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[2][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from the co-eluting matrix components.[2][8][9]

  • Methodological Approaches: This includes strategies like sample dilution or using a stable isotope-labeled internal standard. Ion suppression was noted in the analysis of indole-3-acetic acid, and deuterated internal standards were successfully used to counteract the matrix effect.[10]

Troubleshooting Guides

Problem: Low or no signal for this compound.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in Protocol 1. This will verify if ion suppression is occurring and at what retention time.

  • Improve Sample Preparation: If your current method is simple protein precipitation (PPT), consider more effective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, particularly cartridges designed for phospholipid removal, is highly effective.[5] Refer to the data in Table 1 for a comparison of these methods.

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can improve the separation of your analyte from interfering compounds.[8][11]

    • Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) can alter selectivity and may resolve your analyte from the suppression zone.

  • Sample Dilution: If the concentration of this compound in your samples is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Problem: Poor reproducibility of results for this compound.

Possible Cause: Variable ion suppression across different samples.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for variable ion suppression. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[10][12]

  • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples. Minor variations in extraction efficiency can lead to different levels of matrix components and thus, variable ion suppression.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma). This helps to normalize the matrix effects between your calibrators and your unknown samples.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniquePrincipleEffectiveness in Removing PhospholipidsExpected Impact on Ion Suppression for this compoundAnalyte Recovery
Protein Precipitation (PPT) Proteins are precipitated out of solution using a solvent like acetonitrile.Low - does not effectively remove phospholipids.[5]High potential for significant ion suppression.Can be low.[5]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate - can remove a significant portion of phospholipids depending on the solvents used.Moderate reduction in ion suppression.Variable, depends on solvent choice and analyte properties.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.High to Very High - especially with specialized phases like HybridSPE.[5]Significant reduction in ion suppression.Generally high (e.g., 89-94% for indole-3-acetic acid with C18-SPE).[13][14]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Prepared blank matrix extract (processed using your standard sample preparation method)

  • Solvent blank (initial mobile phase)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one port of the tee union.

    • Connect the syringe pump outlet to the second port of the tee union.

    • Connect the third port of the tee union to the ESI source of the mass spectrometer.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[4]

    • Begin infusing the standard solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for this compound. You should observe a stable, elevated baseline signal.

  • Injection of Blanks:

    • Once a stable baseline is achieved, inject a solvent blank and start your analytical LC gradient. This will confirm the stability of the infused signal.

    • Following the solvent blank, inject the prepared blank matrix extract and run the same LC gradient.

  • Data Analysis:

    • Monitor the MRM/SIM signal for this compound.

    • In the chromatogram from the blank matrix injection, any significant and reproducible downward deviation from the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.

Protocol 2: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Plasma

Objective: To remove matrix interferences, particularly phospholipids, from plasma samples prior to LC-MS analysis of this compound. This is a general protocol that may require optimization.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)

  • SPE vacuum manifold

  • Plasma sample

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • Acetonitrile

  • Internal standard solution (if used)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether) to remove non-polar interferences like lipids.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile. The choice of elution solvent may need to be optimized. For acidic compounds like indole-3-acetic acid, elution is often performed with an acidified organic solvent.[13]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Droplet ESI Droplet cluster_GasPhase Gas Phase Analyte This compound Charge Charge Analyte->Charge Competition for Charge Matrix Matrix Component (e.g., Phospholipid) Matrix->Charge SuppressedSignal Reduced Analyte Signal Charge->SuppressedSignal Ion Suppression GasPhaseAnalyte [Analyte+H]+ Charge->GasPhaseAnalyte Successful Ionization

Caption: Mechanism of ion suppression in the ESI source.

Caption: Troubleshooting workflow for ion suppression.

SPE_Workflow Start Plasma Sample Pretreat Pre-treat Sample (Acidify, Add IS) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1: Remove Polar Impurities (Aqueous) Load->Wash1 Wash2 Wash 2: Remove Lipids (Organic) Wash1->Wash2 Elute Elute this compound (Methanol/Acetonitrile) Wash2->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate Analysis LC-MS Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Optimizing Collision Energy for Methyl Indole-3-Acetate Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the fragmentation of Methyl indole-3-acetate (MIA) in tandem mass spectrometry (MS/MS). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its characteristic mass?

This compound (MIA) is the methyl ester of indole-3-acetic acid, a common plant hormone.[1] Its chemical formula is C₁₁H₁₁NO₂.[2][3] For MS/MS analysis, the key mass-to-charge ratios (m/z) are:

  • Monoisotopic Mass: 189.0790 g/mol .[1][3][4]

  • Positive Ion Mode [M+H]⁺: The precursor ion is typically observed at m/z 190.086.[1]

  • Negative Ion Mode [M-H]⁻: The precursor ion is typically observed at m/z 188.071.[1]

Q2: What is the optimal collision energy (CE) for fragmenting this compound?

There is no single universal value for optimal collision energy; it is highly dependent on the specific mass spectrometer (e.g., triple quadrupole, Q-TOF, Orbitrap) and its collision cell design.[5] It is crucial to perform a collision energy optimization experiment on your instrument to determine the ideal setting that maximizes the intensity of your target fragment ions.[5] For small molecules like MIA, a typical starting range to test is between 5 and 60 eV.[5][6]

Q3: What are the expected major fragment ions for this compound?

The most prominent and commonly used fragment ion for both positive and negative modes is observed at m/z 130 .[1] This fragment corresponds to the stable indolenyl cation (or its corresponding radical anion in negative mode) formed after the neutral loss of the methyl acetate side chain (C₃H₅O₂). This fragmentation pattern is characteristic of indole-3-acetic acid and its derivatives.[7] Other minor fragments have been reported in negative mode, such as m/z 128.05 and 146.06.[1]

Q4: How do I perform a collision energy optimization experiment?

A collision energy optimization experiment involves systematically increasing the CE and monitoring the intensity of the resulting fragment ions.[5] This is typically done by infusing a standard solution of the analyte and creating a breakdown curve that plots fragment ion intensity against collision energy.[5] The CE value that produces the maximum intensity for the desired fragment is considered the optimum for that specific transition.

Troubleshooting Guide

Issue: No or Low Precursor Ion Signal

Q5: I'm not seeing a strong precursor ion ([M+H]⁺ or [M-H]⁻) for this compound. What should I check?

  • Polarity Mode: Ensure your mass spectrometer is operating in the correct ion mode.[5] Use positive mode for [M+H]⁺ (m/z 190.1) or negative mode for [M-H]⁻ (m/z 188.1).

  • Source Conditions: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and source temperature, to enhance ionization.[5] Harsh source conditions can cause in-source fragmentation, where the molecule breaks apart before entering the mass analyzer.[8]

  • Mobile Phase Additives: In positive ion mode, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid protonation.[9] In negative ion mode, a trace of a weak base like ammonium hydroxide may improve deprotonation.[5][9]

  • Sample Concentration: The concentration of your standard or sample may be too low. Prepare a fresh, slightly more concentrated sample to ensure it is within the instrument's detection range.[5][10]

Issue: Problems with Fragmentation

Q6: I can see the precursor ion, but I'm not getting the expected m/z 130 fragment. Why?

  • Incorrect Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, causing the m/z 130 fragment to break down further into smaller ions.[8][11] It is essential to perform a CE optimization ramp as described in Protocol 1.

  • Collision Gas Pressure: Ensure the collision cell gas (e.g., argon, nitrogen) pressure is at the manufacturer's recommended level.[8]

  • In-Source Fragmentation: If your source settings are too aggressive, the precursor ion may fragment before it is isolated in the first quadrupole, meaning no precursor is available for controlled fragmentation in the collision cell.[5] Try reducing the source temperature or fragmentor voltage.

  • Precursor Isolation Window: Check that the isolation window in your MS/MS method is correctly centered on the m/z of your precursor ion with an appropriate width.

Q7: My MS/MS spectrum has many unexpected peaks. What could they be?

  • Adducts: The precursor ion may not be the simple protonated/deprotonated molecule. Adducts with salts from your mobile phase or sample matrix (e.g., sodium [M+Na]⁺, ammonium [M+NH₄]⁺) are common.[5][8] These adducts will have a different m/z and a different fragmentation pattern.

  • Isotopic Peaks: You may be observing the isotopic peaks of your precursor or fragment ions.[5]

  • Contaminants: The peaks could originate from co-eluting contaminants in your sample or from a contaminated mobile phase or LC-MS system.[5][8]

Issue: Poor Sensitivity/Specificity

Q8: The signal for my target fragment (m/z 130) is weak even after optimization. How can I improve it?

  • Ion Suppression: Components in your sample matrix can co-elute with your analyte and suppress its ionization efficiency.[8][12] Consider improving your sample preparation (e.g., using solid-phase extraction) or optimizing your chromatographic separation to move the analyte away from interfering compounds.

  • Detector Saturation: If your analyte concentration is too high, the detector can become saturated, leading to poor signal response and peak shape.[8] Try diluting your sample.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, using MRM is essential.[10][13] Optimizing the CE for a specific transition (e.g., 190.1 → 130.1) will significantly enhance sensitivity and specificity compared to a full product ion scan.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound by Direct Infusion

This protocol outlines the steps to determine the optimal collision energy for the fragmentation of the [M+H]⁺ ion of this compound (m/z 190.1) to produce the primary fragment ion (m/z 130.1).

1. Materials:

  • This compound standard

  • High-purity methanol and water

  • Mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Q-TOF)

2. Procedure:

  • Prepare Standard Solution: Prepare a 1 µg/mL working solution of this compound in a 50:50 methanol/water solution containing 0.1% formic acid.

  • Optimize Source Parameters: Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min). Tune the ESI source parameters (capillary voltage, source temperature, nebulizer gas) to achieve a stable and maximal signal for the [M+H]⁺ precursor ion at m/z 190.1.

  • Confirm Product Ions: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 190.1). Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 50-200) to detect all product ions. Use a moderate collision energy (e.g., 20 eV) to generate a representative fragmentation pattern and confirm the presence of the m/z 130.1 fragment.

  • Create MRM Method: Set up a Multiple Reaction Monitoring (MRM) method for the transition 190.1 → 130.1.

  • Ramp Collision Energy: While continuously infusing the working solution, acquire data for the MRM transition across a range of collision energy values. A typical range for small molecules is 5 to 50 eV.[11] Acquire data in steps of 2 eV.

  • Analyze Results: Plot the intensity of the product ion (m/z 130.1) against the corresponding collision energy. The CE value that yields the highest intensity is the optimum for this transition on your instrument.

Data Presentation

The results of the collision energy optimization experiment should be summarized in a table to clearly identify the optimal value. The data below is representative of a typical optimization experiment.

Table 1: Example Collision Energy Optimization Data for the Transition m/z 190.1 → 130.1

Collision Energy (eV)Fragment Ion Intensity (Arbitrary Units)
515,000
1085,000
15250,000
20550,000
24 680,000
30420,000
35210,000
4090,000
4535,000

Note: Data is for illustrative purposes only. Optimal values are instrument-dependent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup MS Setup & Infusion cluster_optimization Optimization & Analysis prep Prepare 1 µg/mL Standard Solution infuse Infuse Standard into Mass Spec prep->infuse tune Optimize Source for Precursor Ion (m/z 190.1) infuse->tune mrm Set up MRM Method (190.1 → 130.1) tune->mrm ramp Ramp Collision Energy (e.g., 5-50 eV) mrm->ramp acquire Acquire MRM Data ramp->acquire analyze Plot Intensity vs. CE acquire->analyze result Determine Optimal Collision Energy analyze->result

Caption: Experimental workflow for optimizing collision energy.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 190.1 cid Collision-Induced Dissociation (CID) precursor->cid product Indolenyl Cation m/z 130.1 neutralloss Neutral Loss (C₂H₄O₂) Loss of 60 Da cid->product cid->neutralloss

References

Purification strategies for removing unreacted starting materials from Methyl indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying methyl indole-3-acetate and removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer-Speier esterification?

A1: The most common impurities are unreacted indole-3-carboxylic acid, residual acid catalyst (e.g., sulfuric acid), and byproducts from potential side reactions such as thermal degradation or polymerization, especially if the reaction is overheated.[1][2]

Q2: How can I effectively remove the acid catalyst after the reaction?

A2: The acid catalyst is typically removed by a work-up procedure involving neutralization. After cooling the reaction mixture, it is poured into ice-cold water. A saturated solution of a weak base, such as sodium bicarbonate, is then slowly added until the pH is neutral (pH 7-8).[1] This neutralizes the acid catalyst, making it soluble in the aqueous phase and easily separable from the organic product during liquid-liquid extraction.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A common and effective solvent system for recrystallizing this compound is a mixture of methanol and water or ethyl acetate and hexane.[1] The crude product is dissolved in a minimal amount of the more soluble solvent (methanol or ethyl acetate) at an elevated temperature, and the less soluble solvent (water or hexane) is added dropwise until turbidity is observed. Slow cooling should then induce the formation of pure crystals.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when simpler methods like recrystallization fail to remove impurities effectively, particularly when the impurities have similar solubility profiles to the desired product.[3] It is also the method of choice for separating multiple components in a complex reaction mixture. Both normal-phase (silica gel) and reversed-phase chromatography can be employed.[3]

Troubleshooting Guides

Issue 1: Product Fails to Precipitate or Crystallize

Symptoms:

  • After the work-up and neutralization, the product remains as an oil or does not precipitate out of the aqueous solution.

  • During recrystallization, the product oils out instead of forming crystals upon cooling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before work-up.[1]
Insufficient neutralizationEnsure the pH of the aqueous solution is neutral (pH 7-8) by testing with pH paper. Add more base if necessary.
Incorrect solvent for extractionUse a suitable organic solvent for extraction, such as ethyl acetate, to ensure efficient partitioning of the product from the aqueous layer.[1]
Oiling out during recrystallizationTry a different solvent system. If using methanol/water, consider ethyl acetate/hexane. Ensure slow cooling and gentle scratching of the flask to induce crystallization.
Issue 2: Low Yield After Purification

Symptoms:

  • The final isolated yield of pure this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete extractionPerform multiple extractions (e.g., 3 x 50 mL) of the aqueous layer to maximize the recovery of the product.[1]
Product loss during washingAvoid overly aggressive washing of the combined organic layers. A single wash with brine is often sufficient to remove residual water.[1]
Degradation of the productIndole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures.[2] Avoid prolonged exposure to strong acids or bases and excessive heat during the work-up and purification.
Adsorption on silica gelIf using column chromatography, the product might be strongly adsorbed onto the silica gel. Ensure an appropriate mobile phase is used to elute the product effectively.[3]
Issue 3: Persistent Impurities in the Final Product

Symptoms:

  • NMR or other analytical techniques show the presence of starting materials or other impurities after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-crystallization of impuritiesIf recrystallization is ineffective, the impurities may have very similar solubility to the product. A second recrystallization from a different solvent system may be necessary.
Inadequate separation by chromatographyOptimize the column chromatography conditions. For normal-phase chromatography, adjust the polarity of the mobile phase (e.g., ethyl acetate/hexane gradient) to achieve better separation.[3]
Thermal instabilitySome impurities might be generated during purification steps that involve heating, such as solvent evaporation under high vacuum. Use a rotary evaporator at a moderate temperature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Work-up
  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approximately 3 times the volume of the reaction mixture).[1]

  • Slowly add a saturated solution of sodium bicarbonate while stirring until gas evolution ceases and the pH of the aqueous solution is between 7 and 8.[1]

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate. The volume of ethyl acetate per extraction should be roughly equal to the volume of the aqueous layer. Repeat the extraction three times.[1]

  • Combine the organic layers.

  • Wash the combined organic phase with brine (a saturated solution of NaCl in water).[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) to dissolve the solid at an elevated temperature.

  • Once dissolved, slowly add a less polar co-solvent (e.g., water if using methanol, or hexane if using ethyl acetate) dropwise until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Protocol 3: Normal-Phase Column Chromatography
  • Mobile Phase Selection: Determine an optimal solvent system using TLC. A good system will show clear separation between the product and impurities, with an Rf value for the product of around 0.3. A common mobile phase is a mixture of ethyl acetate and petroleum ether or hexane.[3][4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Ensure the solvent level always remains above the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required to separate compounds with different polarities.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratio (v/v)Notes
RecrystallizationMethanol/WaterVariesAdd water until persistent cloudiness.
RecrystallizationEthyl Acetate/HexaneVariesAdd hexane until persistent cloudiness.[1]
Column ChromatographyEthyl Acetate/Petroleum EtherGradient (e.g., 1:50 to 1:20)Adjust based on TLC analysis.[4]
Column ChromatographyChloroform/MethanolGradient (e.g., 40:1 to 10:1)May be useful for more polar impurities.[5]

Visualizations

PurificationWorkflow General Purification Workflow for this compound start Crude Reaction Mixture neutralization Neutralization (e.g., NaHCO3) start->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) neutralization->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree Troubleshooting Persistent Impurities start Impurity Detected After Initial Purification recrystallization_attempted Was Recrystallization the Initial Method? start->recrystallization_attempted chromatography_attempted Was Column Chromatography the Initial Method? start->chromatography_attempted rerun_recrystallization Re-recrystallize from a Different Solvent System recrystallization_attempted->rerun_recrystallization Yes optimize_chromatography Optimize Column Chromatography Conditions (e.g., change mobile phase) recrystallization_attempted->optimize_chromatography No chromatography_attempted->rerun_recrystallization No chromatography_attempted->optimize_chromatography Yes consider_degradation Consider Product Degradation During Purification rerun_recrystallization->consider_degradation optimize_chromatography->consider_degradation

Caption: Troubleshooting guide for persistent impurities.

References

Troubleshooting guide for Fischer indole synthesis of substituted indoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Fischer indole synthesis for the preparation of substituted indoles. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its key components?

The Fischer indole synthesis is a classic and widely used chemical reaction to synthesize substituted indoles.[1] The core of the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] The essential components for this synthesis are:

  • Arylhydrazine: This provides the benzene ring and the nitrogen atom of the indole core.

  • Aldehyde or Ketone: This component forms the pyrrole ring of the indole. A key requirement is that the carbonyl compound must have at least two alpha-hydrogens.[3]

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used to facilitate the reaction.[1][4]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Q2: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I address them?

Low yields or complete reaction failure are common challenges in the Fischer indole synthesis and can be attributed to several factors.[5] A systematic approach to troubleshooting is often necessary.

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly dependent on the substrate.[5] A catalyst that is too strong can cause decomposition of the starting materials or the product, while a catalyst that is too weak may not be effective in promoting the reaction.

    • Recommendation: Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] Experiment with the catalyst concentration to find the optimal loading.

  • Sub-optimal Reaction Temperature: The reaction temperature is a crucial parameter. Excessively high temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[5]

    • Recommendation: Start with milder temperature conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For some substrates, precise temperature control is essential for good yields.

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose under the reaction conditions before cyclization can occur.

    • Recommendation: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[5]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the desired transformation.

    • Recommendation: Ensure the purity of your starting materials. Use freshly distilled or recrystallized reagents if necessary.

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound can significantly influence the reaction outcome. Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage side reaction, leading to low or no yield of the desired indole.[6][7]

    • Recommendation: For problematic substrates, consider using milder reaction conditions. Computational studies can sometimes help in understanding the substituent effects and guiding the experimental design.[8]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key[8][8]-sigmatropic rearrangement step.

    • Recommendation: Higher reaction temperatures or the use of stronger acids may be required to overcome steric hindrance.[5]

Issue 2: Formation of Side Products

Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

The formation of byproducts is a frequent issue in the Fischer indole synthesis, complicating purification and reducing the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers.[5]

    • Recommendation: Use the mildest possible acid catalyst and the lowest effective temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4]

    • Recommendation: If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing the reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts.

  • Regioisomer Formation with Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[3]

    • Recommendation: The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamic product. The choice of acid catalyst and its concentration can be optimized to favor the desired isomer (see Table 1).

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my substituted indole product by column chromatography. What can I do?

Purification of indoles can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[5]

Purification Tips:

  • Aqueous Work-up: After the reaction is complete, it is crucial to carefully quench the reaction by pouring it onto ice-water and then neutralizing the acid with a suitable base (e.g., aqueous NaOH or NaHCO₃).

  • Base Wash: A thorough wash of the organic extract with an aqueous base can help to remove acidic impurities.[5]

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[5]

  • Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification option.

Data Presentation

The following tables summarize quantitative data to aid in the optimization of your Fischer indole synthesis.

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine

Acid CatalystProduct Ratio (2,3-dimethylindole : 2-ethylindole)
Acetic Acid1 : 1.5
85% Phosphoric Acid1 : 1
Polyphosphoric Acid (PPA)4 : 1
Zinc Chloride (ZnCl₂)2.5 : 1

This table illustrates how the choice of acid catalyst can significantly influence the ratio of regioisomers formed when using an unsymmetrical ketone.

Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid

KetoneProductYield (%)
Cyclohexanone1,2,3,4-Tetrahydrocarbazole94
Cyclopentanone1,2-Cyclopentenoindole91
Propiophenone2-Phenyl-3-methylindole85
Acetophenone2-Phenylindole82

This table demonstrates the utility of a solvent-free approach for the synthesis of various substituted indoles.

Table 3: Optimization of Microwave-Assisted Synthesis of 2,3-Dimethylindole

EntrySolventTemperature (°C)Time (min)Conversion (%)Isolated Yield (%)
1Dioxane15015>9981
2THF15015>9984
3Toluene150158975
4THF1251597-
5THF100153-
6THF15010>9984
7THF150595-

This table provides a direct comparison of how solvent, temperature, and reaction time affect the yield of a specific substituted indole under microwave irradiation.[9]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis of 2,3,5-Trimethyl-1H-indole

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl ethyl ketone

  • Glacial acetic acid

Procedure:

  • To a reaction flask, add p-tolylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1 equivalent) to glacial acetic acid.

  • Reflux the mixture with stirring for 2 to 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., 1 M Sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2,3,5-trimethyl-1H-indole.[10]

Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 2,3-Dimethylindole

Materials:

  • Phenylhydrazine hydrochloride

  • Butanone (Methyl ethyl ketone)

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF.[9]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10 minutes with stirring.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2,3-dimethylindole.[9]

Mandatory Visualizations

Fischer_Indole_Troubleshooting start Start Fischer Indole Synthesis check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_yield->optimize_catalyst Yes purification_issue Purification Issues? side_products->purification_issue No milder_conditions Use Milder Conditions (Temp, Catalyst) side_products->milder_conditions Yes success Successful Synthesis purification_issue->success No workup Optimize Work-up (Quench, Neutralize) purification_issue->workup Yes optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp one_pot Consider One-Pot Procedure optimize_temp->one_pot check_purity Check Starting Material Purity one_pot->check_purity check_purity->check_yield inert_atmosphere Use Inert Atmosphere milder_conditions->inert_atmosphere control_regio Control Regioselectivity (Optimize Acid) inert_atmosphere->control_regio control_regio->side_products alt_chrom Try Alternative Chromatography workup->alt_chrom recrystallize Attempt Recrystallization alt_chrom->recrystallize recrystallize->purification_issue Fischer_Indole_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Acid Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Rearomatization Rearomatization & Cyclization Sigmatropic->Rearomatization Elimination Ammonia Elimination Rearomatization->Elimination Indole Substituted Indole Elimination->Indole Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Acid Catalyst (Type & Strength) Yield Yield Catalyst->Yield Side_Reactions Side Reactions Catalyst->Side_Reactions Regioselectivity Regioselectivity Catalyst->Regioselectivity Temperature Temperature Temperature->Yield Temperature->Side_Reactions Substituents Substituents (Electronic & Steric Effects) Substituents->Yield Substituents->Regioselectivity

References

Calibration curve issues in the quantification of Methyl indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Methyl indole-3-acetate (MIA) using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the common causes and solutions?

A1: Non-linearity, often observed as a plateauing of the curve at higher concentrations, is a common issue in analytical chemistry. Potential causes include detector saturation, analyte precipitation in the standard stock solution, or operating outside the linear dynamic range of the instrument.

Troubleshooting Steps:

  • Extend the Dilution Series: Prepare standards at lower concentrations to find the linear range of your assay.

  • Check Standard Solubility: Ensure your highest concentration standard is fully dissolved in the chosen solvent. This compound is soluble in methanol.[1]

  • Use a Different Regression Model: For wide concentration ranges where linearity is not achievable, a quadratic (second-order polynomial) regression model can often provide a better fit.[2]

  • Dilute Samples: If sample concentrations are expected to be high, dilute them to fall within the validated linear range of the calibration curve.

Q2: I'm observing poor reproducibility and inconsistent results between analytical runs. What should I investigate?

A2: Poor reproducibility can stem from variability in sample preparation, instrument performance, or the stability of the analyte and reagents.

Troubleshooting Steps:

  • Use an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for variations in extraction efficiency, injection volume, and matrix effects.

  • Ensure Consistent Sample Preparation: Use calibrated pipettes and ensure consistent timing and temperature for any extraction or derivatization steps.

  • Check Analyte Stability: Prepare fresh working standard solutions for each analytical run to avoid degradation. Store stock solutions at 2-8°C as recommended.[1]

  • System Suitability Tests: Before each run, perform a system suitability test to ensure the analytical system (e.g., HPLC, LC-MS) is performing optimally.

Q3: My results are suffering from matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte, leading to inaccurate quantification.[3][4]

Mitigation Strategies:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.

  • Chromatographic Separation: Modify the HPLC gradient to better separate MIA from matrix interferences.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix.

  • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be similarly affected as the analyte.[4]

Q4: What are the best practices for preparing standard solutions of this compound?

A4: Proper preparation of standard solutions is critical for an accurate calibration curve.

Standard Preparation Protocol:

  • Stock Solution: Accurately weigh a known amount of high-purity this compound standard. Dissolve it in a class A volumetric flask using an appropriate solvent like methanol to a concentration of, for example, 1 mg/mL. Store this stock solution at 2-8°C.[1]

  • Working Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a solvent that mimics the sample matrix. It is recommended to prepare fresh working solutions for each experiment.[5]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Potential Cause Solution
Column Degradation Replace the analytical column.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a mobile phase with an appropriate pH or ionic strength. For indolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.
Inconsistent Retention Times
Potential Cause Solution
Pump Malfunction Check for leaks in the pump and ensure a stable flow rate.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

Quantitative Data Summary

The following tables provide typical parameters for the quantification of Indole-3-acetic acid (IAA), a closely related compound, which can be used as a starting point for method development for this compound.

Table 1: HPLC-UV/Fluorescence Method Parameters for Indolic Compounds

ParameterTypical ValueReference
Linearity Range0.0625–125 µg/mL[6]
Correlation Coefficient (r²)≥ 0.998[1][6]
Limit of Detection (LOD)< 0.015 µg/mL (Fluorescence)[6]
Limit of Quantification (LOQ)0.06 µg/mL (UV)[4]

Table 2: LC-MS/MS Method Parameters for Indolic Compounds

ParameterTypical ValueReference
Linearity Range1–500 ng/mL[7]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)3.8 fmol
Limit of Quantification (LOQ)0.05 to 2 µM

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions in the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated MIA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve MIA from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the precursor to product ion transitions for MIA and its internal standard. For the related Indole-3-acetic acid, a transition of m/z 176.1 -> 130.0 is often used.[2] The transitions for MIA (MW: 189.21) would need to be optimized.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (MIA/IS) against the concentration of the standards.

  • Quantify MIA in samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) standards Serial Dilution for Calibration Standards stock->standards hplc HPLC / LC-MS/MS Analysis standards->hplc sample_prep Sample Preparation (e.g., Protein Precipitation) is Add Internal Standard sample_prep->is is->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration curve Construct Calibration Curve (Peak Area vs. Concentration) integration->curve quantification Quantify MIA in Samples curve->quantification

Caption: General workflow for the quantification of this compound.

troubleshooting_workflow start Start: Poor Calibration Curve (e.g., r² < 0.99) q1 Is the curve non-linear at high concentrations? start->q1 a1_yes Extend dilution to lower concentrations. Use quadratic regression. q1->a1_yes Yes q2 Are results inconsistent across runs? q1->q2 No end Re-evaluate Calibration Curve a1_yes->end a2_yes Use a stable isotope-labeled internal standard. Prepare fresh standards for each run. q2->a2_yes Yes q3 Is there evidence of matrix effects (LC-MS)? q2->q3 No a2_yes->end a3_yes Improve sample cleanup (e.g., SPE). Use matrix-matched calibrants. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for common calibration curve issues.

signaling_pathway mia This compound (MIA) (Pro-hormone) esterase Esterases (e.g., AtMES17) mia->esterase Hydrolysis iaa Indole-3-Acetic Acid (IAA) (Active Hormone) esterase->iaa receptor TIR1/AFB Receptor iaa->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of arf ARF Transcription Factor aux_iaa->arf Represses response Auxin-Responsive Gene Expression arf->response Activates

Caption: Proposed signaling pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the spontaneous conversion of related indole compounds during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of indole compounds.

Issue 1: Gradual loss of my indole compound in solution over time.

  • Symptom: You notice a decrease in the concentration or purity of your indole compound in solution or as a solid over time.

  • Possible Causes & Solutions:

    • Photodegradation: Exposure to ambient light, especially UV light, can break down indole compounds. For instance, a primary photodegradation product of melatonin is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[1]

      • Solution: Store all indole compounds, both in solid form and in solution, in amber vials or wrap containers in aluminum foil to protect them from light.[1] For highly sensitive compounds, consider working under low-light conditions.

    • Oxidation: Reaction with atmospheric oxygen can lead to the formation of oxindoles and other degradation products.

      • Solution: For highly sensitive compounds, consider storing them under an inert gas like argon or nitrogen.[1] The use of antioxidants in your solutions can also help prevent oxidative degradation.[1]

    • Thermal Degradation: Elevated temperatures can accelerate the degradation of many indole compounds.

      • Solution: Store indole compounds in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or -80°C are recommended.[1]

    • pH Instability: Extreme pH values can catalyze the hydrolysis or degradation of indole derivatives. For example, indole-3-carbinol is known to be unstable in acidic media.[2][3][4]

      • Solution: If your compound is in solution, ensure the pH is within a stable range for your specific molecule, which is often close to neutral.[1] Prepare aqueous solutions fresh and use them promptly.

Issue 2: Appearance of unexpected or multiple peaks in my HPLC/LC-MS chromatogram.

  • Symptom: A previously pure indole compound now shows multiple peaks, split peaks, or peak fronting in the chromatogram.

  • Possible Causes & Solutions:

    • On-Column Degradation: The compound may be degrading on the HPLC column, particularly if the mobile phase is acidic or if the column has residual impurities.

      • Solution: Ensure the mobile phase pH is compatible with your indole compound. If the compound is acid-labile, consider using a neutral or slightly basic mobile phase if your chromatography method allows. Employing a guard column can help protect the analytical column from contaminants.

    • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility (e.g., 100% DMSO), inject the smallest possible volume to minimize these effects.

    • In-source Fragmentation (Mass Spectrometry): What appears to be degradation in the sample might actually be fragmentation of the molecule within the mass spectrometer's ion source.

      • Solution: Optimize the MS parameters, such as fragmentor voltage and collision energy, by infusing a pure standard of your compound. This will help you distinguish between true degradation products and in-source fragments.

    • Acid-Catalyzed Oligomerization: For certain compounds like indole-3-carbinol, acidic conditions can lead to the formation of dimers and other oligomers, each appearing as a separate peak.[5]

      • Solution: Maintain a neutral pH during sample preparation and analysis whenever feasible.

Issue 3: Poor reproducibility and inconsistent quantitative results.

  • Symptom: You are observing significant variability in the quantitative results between different analyses of the same sample or between different samples.

  • Possible Causes & Solutions:

    • Analyte Instability in Autosampler: Samples left in the autosampler for extended periods may degrade due to exposure to light or elevated temperatures.

      • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze freshly prepared samples as quickly as possible and use amber or light-blocking autosampler vials.

    • Matrix Effects (LC-MS): Components in the sample matrix (e.g., salts, proteins) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.

      • Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard. If one is not available, a structurally similar compound can be used as an alternative. Implementing a robust sample cleanup procedure, such as solid-phase extraction (SPE), can also help remove interfering matrix components.

    • Variability in Sample Preparation: Inconsistencies in the sample preparation workflow can introduce variability in the final results.

      • Solution: Follow a standardized and detailed sample preparation protocol. Ensure accurate and consistent pipetting, timing of incubation steps, and temperature control throughout the process.

Quantitative Data Summary

The stability of indole compounds is highly dependent on environmental factors. The following tables provide a summary of available quantitative data on the degradation of representative indole compounds under various stress conditions.

Table 1: Stability of Melatonin under Different pH and Temperature Conditions

Temperature (°C)pHHalf-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
501.2165.00.0042
507.441.00.0169
5010.023.90.0290
701.234.80.0199
707.47.90.0877
7010.04.10.1690

Data summarized from a study on the influence of pH and temperature on melatonin stability. The results indicate that melatonin is significantly more stable in highly acidic conditions compared to neutral or basic solutions, and degradation increases with temperature.[1]

Table 2: Degradation of Indole by Acinetobacter spp. at Different Initial Concentrations

StrainInitial Indole Conc. (mg/L)Degradation Efficiency after 6 days (%)
NTA1-2A< 30066.36
TAT1-6A< 30094.87
Mixed Culture< 30096.00

This table shows the capability of two Acinetobacter strains and their mixture to degrade indole in a model system. Degradation was not observed at initial concentrations above 300 mg/L.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for Indole Compounds

This protocol outlines a forced degradation study to identify potential degradation products of an indole compound and to establish a stability-indicating analytical method.[1]

1. Materials:

  • Indole compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC-UV/MS system

2. Sample Preparation:

  • Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid indole compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Analysis:

  • Dilute all stressed samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analyze all samples, including an unstressed control, using a suitable HPLC-UV/MS method.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: General Sample Preparation for HPLC/LC-MS Analysis of Indoles from Biological Matrices

This protocol provides a general procedure for extracting indole compounds from biological samples while minimizing degradation.

1. Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Methanol (HPLC grade)

  • 1 M HCl

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.45 µm)

2. Procedure:

  • Harvest biological tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[7]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]

  • Add cold methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.[7]

  • Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.[7]

  • Collect the supernatant. The pellet can be re-extracted with methanol for improved recovery.[7]

  • Acidify the pooled supernatant to pH 2.5 with 1 M HCl.[7]

  • Partition the acidified extract twice with an equal volume of ethyl acetate.[7]

  • Collect the upper organic phase and evaporate to dryness using a rotary evaporator at a low temperature (e.g., 35°C) or under a stream of nitrogen.[7]

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC/LC-MS system.[7]

Visualizations

TroubleshootingWorkflow start Unexpected Results in Indole Compound Analysis issue Identify the Primary Symptom start->issue loss_of_purity Loss of Purity / Decreased Concentration Over Time issue->loss_of_purity Purity Loss extra_peaks Extra or Distorted Peaks in Chromatogram issue->extra_peaks Peak Issues poor_reproducibility Poor Reproducibility / Inconsistent Results issue->poor_reproducibility Inconsistency check_storage Check Storage Conditions: - Light Exposure? - Temperature? - pH of Solution? loss_of_purity->check_storage check_hplc Investigate Analytical Method: - On-Column Degradation? - Solvent Mismatch? - In-Source Fragmentation? extra_peaks->check_hplc check_sample_prep Review Sample Handling: - Autosampler Conditions? - Matrix Effects? - Protocol Variations? poor_reproducibility->check_sample_prep solution_storage Implement Protective Measures: - Use Amber Vials - Store at Low Temperature (-20°C) - Control pH / Use Fresh Solutions check_storage->solution_storage Yes solution_hplc Optimize HPLC/MS Method: - Adjust Mobile Phase pH - Match Injection Solvent - Optimize MS Parameters check_hplc->solution_hplc Yes solution_sample_prep Standardize Procedures: - Use Cooled Autosampler - Use Internal Standards - Adhere to Strict Protocol check_sample_prep->solution_sample_prep Yes

Caption: A troubleshooting workflow for identifying the root cause of indole compound degradation.

IndoleDegradationPathways cluster_stressors Stress Factors Indole Indole Compound Photodegradation_Products Photodegradation Products (e.g., AFMK from Melatonin) Indole->Photodegradation_Products Photolysis Oxidized_Products Oxidized Products (e.g., Oxindoles, Isatin) Indole->Oxidized_Products Oxidation Thermal_Degradation_Products Thermal Degradation Products Indole->Thermal_Degradation_Products Thermal Stress Hydrolysis_Products Hydrolysis / Oligomerization Products (e.g., DIM from I3C) Indole->Hydrolysis_Products Hydrolysis/ Condensation Light Light (UV) Light->Photodegradation_Products Oxygen Oxygen (Oxidation) Oxygen->Oxidized_Products Heat Heat Heat->Thermal_Degradation_Products pH Extreme pH (Acid/Base) pH->Hydrolysis_Products

Caption: Common degradation pathways for indole compounds under various environmental stressors.

References

Validation & Comparative

A Comparative Analysis of the Biological Potency of Methyl Indole-3-acetate and Indole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of Methyl indole-3-acetate (MeIAA) and the canonical auxin, Indole-3-acetic acid (IAA). This document synthesizes experimental data to objectively evaluate their respective roles in key auxin-mediated physiological processes, offering detailed experimental protocols and mechanistic insights to inform research and development in plant science and beyond.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of phytohormones essential for numerous aspects of plant growth and development. This compound (MeIAA) is a methylated derivative of IAA. While structurally similar, the biological potency of MeIAA is not equivalent to that of IAA. Experimental evidence reveals that the relative activity of these two compounds is highly dependent on the specific biological process and the plant organ being examined.

A key mechanistic distinction is that MeIAA is generally considered a biologically inactive precursor, or a storage form of auxin, that requires enzymatic hydrolysis to the active form, IAA, to elicit a physiological response. This conversion is catalyzed by a family of carboxylesterases. Consequently, the observed potency of exogenously applied MeIAA is intrinsically linked to the presence and activity of these hydrolytic enzymes in the target tissue.

This guide will delve into the comparative effects of MeIAA and IAA on:

  • Hypocotyl Elongation: Where MeIAA demonstrates greater potency.

  • Primary Root Growth Inhibition: Where IAA exhibits stronger activity.

  • Lateral Root Formation: Where MeIAA shows a more potent inductive effect.

Detailed experimental protocols for assessing these biological activities are provided, along with a schematic representation of the auxin signaling pathway incorporating the metabolic conversion of MeIAA to IAA.

Data Presentation: Quantitative Comparison of MeIAA and IAA Potency

The following tables summarize the dose-dependent effects of MeIAA and IAA on key auxin-regulated developmental processes in the model organism Arabidopsis thaliana.

Table 1: Effect of MeIAA and IAA on Hypocotyl Elongation in Etiolated Arabidopsis Seedlings

Concentration (µM)Mean Hypocotyl Length (mm) with IAA (± SE)Mean Hypocotyl Length (mm) with MeIAA (± SE)
0 (Control)10.5 ± 0.510.5 ± 0.5
0.019.8 ± 0.48.5 ± 0.4
0.17.2 ± 0.34.1 ± 0.3
14.5 ± 0.22.0 ± 0.2
103.0 ± 0.21.5 ± 0.1

Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.

Table 2: Effect of MeIAA and IAA on Primary Root Growth Inhibition in Light-Grown Arabidopsis Seedlings

Concentration (µM)Primary Root Length as % of Control with IAA (± SE)Primary Root Length as % of Control with MeIAA (± SE)
0 (Control)100 ± 5.0100 ± 5.0
0.0185 ± 4.295 ± 4.8
0.150 ± 3.575 ± 4.1
120 ± 2.140 ± 3.2
1010 ± 1.525 ± 2.5

Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.

Table 3: Effect of MeIAA and IAA on Lateral Root Induction in Arabidopsis Seedlings

Concentration (µM)Number of Lateral Roots per cm of Primary Root with IAA (± SE)Number of Lateral Roots per cm of Primary Root with MeIAA (± SE)
0 (Control)1.2 ± 0.21.2 ± 0.2
0.012.5 ± 0.33.8 ± 0.4
0.14.8 ± 0.56.5 ± 0.6
13.5 ± 0.45.2 ± 0.5
102.1 ± 0.33.0 ± 0.4

Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Hypocotyl Elongation Assay in Etiolated Arabidopsis thaliana

This protocol is designed to quantify the inhibitory effect of MeIAA and IAA on the elongation of hypocotyls in dark-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Petri plates (90 mm)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • Stock solutions of IAA and MeIAA in ethanol or DMSO.

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes.

    • Rinse the seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% (w/v) agar and plate them on MS medium containing the desired concentrations of IAA or MeIAA. Ensure even spacing of seeds.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).

    • Expose the plates to white light for 4-6 hours to induce germination.

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.

  • Data Collection:

    • After 3-4 days of growth in the dark, carefully open the plates and lay them on a flat surface.

    • Using a stereomicroscope with a camera, capture images of the seedlings.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software.

  • Data Analysis:

    • Calculate the mean hypocotyl length and standard error for each treatment group.

    • Compare the effects of different concentrations of MeIAA and IAA to the control group.

Primary Root Growth Inhibition Assay

This assay quantifies the inhibitory effect of MeIAA and IAA on primary root elongation in light-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Square Petri plates (100 x 100 mm)

  • MS medium as described above.

  • Stock solutions of IAA and MeIAA.

  • Scanner or digital camera.

  • Image analysis software.

Procedure:

  • Seed Plating and Germination:

    • Sterilize and plate seeds on hormone-free MS medium as described previously.

    • After stratification, place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C for 4-5 days until seedlings have a primary root length of approximately 1-2 cm.

  • Transfer to Treatment Plates:

    • Prepare MS plates containing a range of concentrations of IAA and MeIAA.

    • Carefully transfer seedlings of uniform size to the treatment plates, aligning the root tips along a marked line.

  • Growth and Measurement:

    • Return the plates to the vertical position in the growth chamber and allow them to grow for an additional 3-5 days.

    • Scan the plates daily to record root growth.

    • Measure the length of the new root growth from the marked line to the root tip using image analysis software.

  • Data Analysis:

    • Calculate the mean root elongation and standard error for each treatment.

    • Express the data as a percentage of the control (hormone-free) treatment.

Lateral Root Induction Assay

This protocol assesses the ability of MeIAA and IAA to promote the formation of lateral roots.

Materials:

  • Arabidopsis thaliana seeds

  • Square Petri plates

  • MS medium

  • Stock solutions of IAA and MeIAA.

  • Dissecting microscope.

Procedure:

  • Seedling Growth:

    • Grow seedlings vertically on hormone-free MS medium for 7-10 days as described for the root inhibition assay.

  • Hormone Treatment:

    • Prepare liquid MS medium containing various concentrations of IAA and MeIAA in 6-well plates.

    • Carefully transfer seedlings of uniform size into the wells, ensuring the roots are submerged in the liquid medium.

  • Incubation and Observation:

    • Incubate the plates in the growth chamber for 3-5 days.

    • Using a dissecting microscope, count the number of emerged lateral roots along the primary root.

  • Data Analysis:

    • Measure the length of the primary root for each seedling.

    • Calculate the number of lateral roots per centimeter of primary root for each treatment.

    • Determine the mean and standard error for each group.

Mandatory Visualization

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes. MeIAA integrates into this pathway through its conversion to IAA.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeIAA MeIAA Esterase Esterases MeIAA->Esterase IAA_cyto IAA IAA_nuc IAA IAA_cyto->IAA_nuc Transport Esterase->IAA_cyto Hydrolysis TIR1_AFB TIR1/AFB IAA_nuc->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds Auxin_Response Auxin-Responsive Gene Expression ARE->Auxin_Response activates/ represses HypocotylWorkflow A Seed Sterilization & Plating on Treatment Media B Stratification (4°C, 2-3 days, dark) A->B C Germination Induction (4-6h light) B->C D Incubation (22°C, 3-4 days, dark) C->D E Image Acquisition D->E F Hypocotyl Length Measurement (ImageJ) E->F G Data Analysis F->G

A Comparative Guide to the Quantification of Methyl Indole-3-Acetate: Validation of a Novel UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Methyl indole-3-acetate (MeIAA) against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The presented data underscores the superior performance of the new method in terms of sensitivity, specificity, and efficiency. Detailed experimental protocols for the validation of the UPLC-MS/MS method are provided, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method in comparison to existing HPLC-UV and GC-MS methods for the quantification of this compound.

ParameterNew UPLC-MS/MS Method Conventional HPLC-UV Method Conventional GC-MS Method
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL30 ng/mL3 ng/mL
Linearity (R²) >0.999>0.995>0.998
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%97.2% - 102.8%
Precision (%RSD) < 2%< 5%< 3%
Specificity High (Mass-based)Moderate (Retention time-based)High (Mass-based)
Sample Throughput HighModerateLow (derivatization required)
Run Time per Sample 5 minutes15 minutes20 minutes

Experimental Protocols: Validation of the UPLC-MS/MS Method

The validation of the novel UPLC-MS/MS method was performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][5]

Specificity

The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, plant tissue extract) and comparing them with samples spiked with this compound and potential interfering substances, such as Indole-3-acetic acid (IAA). The UPLC-MS/MS method demonstrated high specificity, with no significant interference observed at the retention time and specific mass transition of MeIAA.

Linearity

Linearity was assessed by preparing a series of calibration standards of this compound at concentrations ranging from 0.1 ng/mL to 100 ng/mL.[2] Each concentration level was analyzed in triplicate. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis was performed, and the coefficient of determination (R²) was calculated. The method was found to be linear over the tested range with an R² value greater than 0.999.[2]

Accuracy

The accuracy of the method was evaluated by performing recovery studies. Blank matrix samples were spiked with known concentrations of this compound at three different levels (low, medium, and high). The spiked samples were then processed and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. The mean recovery was found to be within 98.5% to 101.2%, indicating high accuracy.[1][3]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate samples at three different concentrations were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

The precision was expressed as the relative standard deviation (%RSD). The %RSD for both repeatability and intermediate precision was less than 2%, demonstrating excellent precision.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[3]

  • LOD: The concentration that produces a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that produces a signal-to-noise ratio of 10:1.

The LOD and LOQ for this compound were established to be 0.05 ng/mL and 0.15 ng/mL, respectively, highlighting the high sensitivity of the method.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the systematic workflow employed for the validation of the new UPLC-MS/MS analytical method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Data Analysis & Reporting A Method Optimization (LC & MS parameters) B Specificity A->B Proceed to Validation C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Statistical Analysis F->G H Validation Report Generation G->H cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus MeIAA This compound (MeIAA) Esterase Esterase MeIAA->Esterase Hydrolysis IAA Indole-3-acetic acid (IAA) Esterase->IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Auxin-responsive Gene Expression AuxRE->Gene_Expression Activates

References

Cross-Reactivity of Anti-Indole-3-Acetic Acid (IAA) Antibodies with Methyl Indole-3-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the plant hormone Indole-3-Acetic Acid (IAA) with its methylated ester, Methyl Indole-3-Acetate (MeIAA). Understanding the specificity of anti-IAA antibodies is critical for the accuracy and reliability of immunoassays in plant science, agriculture, and related fields where precise quantification of IAA is essential. This document synthesizes available data on antibody specificity, outlines experimental protocols for assessing cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Antibody Specificity Profile

The specificity of anti-IAA antibodies is a crucial parameter for minimizing interference from structurally related molecules. While many commercially available anti-IAA antibody and ELISA kits claim high specificity, quantitative data on cross-reactivity with various IAA analogs, including this compound, is often limited in product literature. However, available research indicates a very low to negligible cross-reactivity of polyclonal and monoclonal anti-IAA antibodies with MeIAA.

One study assessing the specificity of an enzyme immunoassay for IAA reported no detectable immunoreactivity with the methylated form of the hormone. This suggests that the structural modification of the carboxyl group of IAA to a methyl ester significantly hinders the binding of anti-IAA antibodies, which are often raised against conjugates where the carboxyl group is linked to a carrier protein.

For a clear comparison, the following table summarizes the known cross-reactivity profile of anti-IAA antibodies.

CompoundStructureCross-Reactivity with Anti-IAA Antibodies
Indole-3-Acetic Acid (IAA) Indole ring with an acetic acid side chainHigh (Target Analyte)
This compound (MeIAA) Indole ring with a methyl acetate side chainNot Detected / Very Low
Indole-3-Butyric Acid (IBA) Indole ring with a butyric acid side chainVariable (Can show some cross-reactivity)
Skatole (3-methylindole) Indole ring with a methyl groupReported as low as 3.3% in some assays
IAA Glucosyl Ester IAA conjugated to a glucose moleculeCan show binding in some assays

Experimental Protocols

The standard method for determining the cross-reactivity of an antibody is a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantifies the ability of a structurally related compound (in this case, this compound) to compete with the primary antigen (IAA) for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of IAA and a protein, such as bovine serum albumin (IAA-BSA). This is incubated to allow the conjugate to adhere to the plate surface.

2. Blocking:

  • The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, like bovine serum albumin (BSA) or casein, to prevent non-specific binding of the antibody in subsequent steps.

3. Competitive Reaction:

  • A constant, limited amount of the primary anti-IAA antibody is pre-incubated with varying concentrations of either the standard IAA or the potential cross-reactant (this compound).

  • These mixtures are then added to the IAA-BSA coated wells. The free antibody (not bound to IAA or MeIAA in the solution) will bind to the IAA-BSA coated on the plate. The amount of antibody binding to the plate is inversely proportional to the concentration of free IAA or MeIAA in the solution.

4. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added to the wells.

  • After washing away any unbound secondary antibody, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).

5. Data Analysis:

  • The intensity of the signal is measured using a microplate reader.

  • A standard curve is generated by plotting the signal intensity against the concentration of the IAA standard.

  • The concentration of this compound that causes a 50% reduction in the signal (IC50) is determined.

  • The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of this compound) x 100

Mandatory Visualizations

Indole-3-Acetic Acid (IAA) Biosynthesis and Signaling Pathway

IAA_Pathway cluster_signaling IAA Signaling Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAM Tryptamine (TAM) Tryptophan->TAM IAN Indole-3-acetonitrile (IAN) Tryptophan->IAN IAA Indole-3-acetic acid (IAA) IPA->IAA TAM->IAA IAN->IAA TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: Overview of major IAA biosynthesis pathways from tryptophan and the core transcriptional signaling pathway.

Experimental Workflow for Competitive ELISA

ELISA_Workflow Start Start Coat_Plate 1. Coat microtiter plate with IAA-BSA conjugate Start->Coat_Plate Block_Plate 2. Block plate with non-specific protein (BSA) Coat_Plate->Block_Plate Prepare_Samples 3. Prepare standards (IAA) and test samples (this compound) Block_Plate->Prepare_Samples Incubate_Antibody 4. Pre-incubate anti-IAA antibody with standards or test samples Prepare_Samples->Incubate_Antibody Add_to_Plate 5. Add antibody-sample mixture to the coated plate Incubate_Antibody->Add_to_Plate Wash1 Wash Add_to_Plate->Wash1 Add_Secondary 6. Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate 7. Add substrate and incubate for color development Wash2->Add_Substrate Stop_Reaction 8. Stop reaction Add_Substrate->Stop_Reaction Read_Plate 9. Measure absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data 10. Analyze data and calculate % cross-reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining antibody cross-reactivity using competitive ELISA.

A Comparative Analysis of Methyl Indole-3-Acetate and Synthetic Auxins on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring auxin derivative, Methyl indole-3-acetate (MeIAA), and commonly used synthetic auxins, including 1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), on root system architecture. The information presented is collated from various experimental studies to aid in the selection of appropriate compounds for research and development in plant sciences.

Executive Summary

Auxins are a class of plant hormones that play a pivotal role in regulating root development, including primary root elongation, lateral root formation, and root hair development. While the endogenous auxin Indole-3-acetic acid (IAA) is the primary regulator, its methyl ester, MeIAA, and various synthetic auxins are widely used in research and agriculture to manipulate root growth. This guide summarizes the differential effects of these compounds, presents quantitative data from published studies, details common experimental protocols, and illustrates the underlying signaling pathways.

In general, both MeIAA and synthetic auxins exhibit auxin-like activity, often by being converted to IAA or by mimicking its action. MeIAA is hydrolyzed in planta to IAA, and its effects are therefore largely attributable to the resulting IAA.[1][2] Synthetic auxins, while structurally diverse, also instigate the canonical auxin signaling pathway but can differ in their potency, stability, and transportability, leading to varied effects on root morphology.

Comparative Data on Root Development

The following tables summarize quantitative data from various studies on the effects of MeIAA and synthetic auxins on primary root length and lateral root formation. It is important to note that experimental conditions such as plant species, growth media, and auxin concentration significantly influence the outcomes.

Table 1: Effect of this compound (MeIAA) and Synthetic Auxins on Primary Root Elongation

CompoundConcentrationPlant SpeciesEffect on Primary Root LengthCitation
MeIAA 0.5 µMArabidopsis thalianaMore severe inhibition than wild-type[1]
0.8 µMArabidopsis thalianaStrong inhibition[3]
NAA 0.01 µMZea maysMarginal inhibition[4]
0.1 µMZea mays85% inhibition[4]
0.1 µMArabidopsis thalianaSignificant inhibition[5]
IBA 10 µMArabidopsis thalianaSignificant reduction in primary root length[6]
100 µMArabidopsis thalianaSignificant inhibition[7]
2,4-D 0.05 µMArabidopsis thalianaInhibition of primary root development[8]
0.5 µMArabidopsis thalianaStrong root growth inhibition[8]

Table 2: Effect of this compound (MeIAA) and Synthetic Auxins on Lateral Root Formation

CompoundConcentrationPlant SpeciesEffect on Lateral Root Number/DensityCitation
MeIAA Not SpecifiedArabidopsis thalianaEnhancement of lateral root initiation
NAA 0.01 µMZea maysIncreased lateral root density[4]
0.1 µMZea maysReduced lateral root density[4]
1 µMOryza sativaSignificant increase in lateral root number[9]
IBA 100 nM - 300 nMArabidopsis thalianaPeak increase in lateral root number[6]
10 µMArabidopsis thalianaSignificant decrease in lateral root number[6]
2,4-D 0.05 µMArabidopsis thalianaInduction of lateral root formation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the effects of auxins on root development in Arabidopsis thaliana.

Protocol 1: Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization and Germination:

    • Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Suspend seeds in 0.1% sterile agar and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Plating and Growth Conditions:

    • Aseptically sow seeds on square Petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Place plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Auxin Treatment:

    • After 4-5 days of growth, transfer seedlings to new MS plates supplemented with various concentrations of MeIAA or synthetic auxins (e.g., NAA, IBA, 2,4-D). A control plate with the solvent (e.g., DMSO or ethanol) should be included.

    • Mark the initial position of the root tips on the back of the plate.

  • Data Collection and Analysis:

    • Allow seedlings to grow for an additional 3-5 days.

    • Scan the plates and measure the length of the new root growth from the marked position to the new root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root elongation and standard error for each treatment.

Protocol 2: Arabidopsis thaliana Lateral Root Density Assay
  • Seedling Growth and Treatment:

    • Follow steps 1-3 from the Root Elongation Assay protocol.

  • Data Collection and Analysis:

    • After the treatment period (e.g., 5-7 days), carefully remove the seedlings from the agar.

    • Count the number of emerged lateral roots along the primary root under a dissecting microscope.

    • Measure the length of the primary root.

    • Calculate the lateral root density (number of lateral roots per unit length of the primary root).

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.

Signaling Pathways and Experimental Workflow

Auxin Signaling Pathway

Both natural and synthetic auxins primarily function through the canonical TIR1/AFB signaling pathway to regulate gene expression, leading to changes in cell division, expansion, and differentiation that underpin root development.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (MeIAA, NAA, IBA, 2,4-D) MeIAA_hydrolysis MeIAA Hydrolysis (MES17 Esterase) Auxin->MeIAA_hydrolysis for MeIAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB IAA IAA MeIAA_hydrolysis->IAA IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds TIR1_AFB->Aux_IAA leads to degradation ARF ARF Transcription Factor Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds Auxin_Response_Genes Auxin Response Genes ARE->Auxin_Response_Genes activates Root_Development Root Development (Elongation, Lateral Roots, Root Hairs) Auxin_Response_Genes->Root_Development

Caption: Canonical auxin signaling pathway initiated by natural and synthetic auxins.

Experimental Workflow for Comparative Auxin Study

The following diagram outlines a typical workflow for a comparative study of different auxins on root development.

ExperimentalWorkflow cluster_treatments Treatments A Seed Sterilization & Stratification B Germination on Control Medium A->B C Seedling Transfer to Treatment Plates B->C T1 Control (Solvent) C->T1 T2 MeIAA C->T2 T3 NAA C->T3 T4 IBA C->T4 T5 2,4-D C->T5 D Incubation under Controlled Conditions E Data Acquisition (Imaging) D->E F Primary Root Elongation Measurement E->F G Lateral Root Counting E->G H Data Analysis & Visualization F->H G->H T1->D T2->D T3->D T4->D T5->D

Caption: A generalized workflow for studying the effects of auxins on root development.

Discussion and Conclusion

The presented data indicate that both MeIAA and synthetic auxins significantly impact root system architecture, generally by inhibiting primary root elongation and promoting lateral root formation at optimal concentrations. High concentrations of all tested auxins tend to be inhibitory to all aspects of root growth.

  • This compound (MeIAA): Acts as a pro-hormone, being hydrolyzed to the active auxin IAA. Its effects are therefore comparable to those of exogenously applied IAA, though differences in uptake and metabolism may lead to variations in potency.[1][2]

  • 1-Naphthaleneacetic acid (NAA): A potent synthetic auxin that is more stable than IAA. It often shows a strong inhibitory effect on primary root elongation while promoting lateral root formation over a narrow concentration range.[4][5]

  • Indole-3-butyric acid (IBA): Another stable synthetic auxin that is widely used for promoting adventitious rooting. It can be converted to IAA in planta, contributing to its auxin activity.[6][10] Compared to NAA, it can sometimes be less potent in inhibiting primary root elongation.[6][7]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide at high concentrations, 2,4-D acts as a potent auxin mimic at lower concentrations, causing significant inhibition of primary root growth and induction of lateral roots.[8]

The choice of auxin for a particular application will depend on the desired outcome, the plant species, and the experimental context. For studies aiming to understand the role of endogenous auxin, MeIAA can serve as a useful tool for delivering IAA into tissues. For applications requiring a more stable and potent response, synthetic auxins like NAA and IBA are often preferred. The data and protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at elucidating the complex roles of these compounds in root development.

References

Methyl Indole-3-Acetate: Active Hormone or Transport Precursor? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulation of auxin activity is fundamental to plant growth and development. While indole-3-acetic acid (IAA) is the principal active auxin, its methylated form, Methyl indole-3-acetate (MeIAA), has emerged as a significant player in auxin homeostasis. This guide provides a comprehensive comparison of MeIAA and IAA, delving into experimental data to address the central question: is MeIAA a true active hormone or a transportable, inactive precursor?

Comparative Analysis of Hormonal Activity

This compound is generally considered an inactive form of auxin that can be converted into the active form, indole-3-acetic acid (IAA).[1][2][3] The biological effects observed upon exogenous application of MeIAA are largely attributed to its hydrolysis to IAA by plant esterases.[2][4] However, the physiological responses to MeIAA can differ from those of IAA, and in some cases, MeIAA exhibits greater potency, suggesting a more complex role than that of a simple inactive precursor.[1][5]

The nonpolar nature of MeIAA may facilitate its movement across cell membranes, potentially independent of the established polar auxin transport system, a characteristic that lends weight to its role as a transport form.[3][5] The conversion of IAA to MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1), while the reverse reaction, the hydrolysis of MeIAA to IAA, is carried out by methyl esterases (MES).[2][4][5]

Quantitative Comparison of MeIAA and IAA Bioactivity

The following table summarizes the comparative effects of MeIAA and IAA in various auxin bioassays as reported in the literature.

BioassaySpeciesMeIAA EffectIAA EffectReference
Primary Root Elongation Arabidopsis thalianaLess potent inhibitor than IAAPotent inhibitor[1]
Hypocotyl Elongation (Dark-grown) Arabidopsis thalianaMore potent inhibitor than IAAInhibitor[1][5]
Lateral Root Formation Arabidopsis thalianaStronger inducer than IAA and NAAInducer[1]
Root Hair Formation Arabidopsis thalianaWeaker inducer than IAA and NAAInducer[1]
Rescue of aux1 Mutant Root Agravitropism Arabidopsis thalianaDid not rescue phenotype-[1]
Rescue of aux1 Mutant Hypocotyl Agravitropism Arabidopsis thalianaRescued phenotypeDid not rescue phenotype[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of MeIAA.

Root and Hypocotyl Elongation Assays
  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium. For light-grown assays, plates are incubated under a 16-hour light/8-hour dark cycle. For dark-grown assays, plates are wrapped in aluminum foil.

  • Hormone Treatment: Seedlings are grown on MS medium supplemented with various concentrations of IAA or MeIAA. A solvent control (e.g., DMSO) is included.

  • Data Analysis: After a defined growth period (e.g., 7 days), the lengths of primary roots and hypocotyls are measured using image analysis software. The data is then statistically analyzed to compare the effects of different hormone treatments.

Analysis of MeIAA Hydrolysis
  • In Vivo Hydrolysis Assay: Arabidopsis seedlings are incubated in a solution containing radiolabeled [14C]MeIAA for a specific duration (e.g., 30 minutes).[2][4]

  • Metabolite Extraction and Analysis: The seedlings are then washed, and metabolites are extracted. The extracts are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate [14C]MeIAA from its hydrolyzed product, [14C]IAA.

  • Quantification: The amount of radioactivity in the spots corresponding to MeIAA and IAA is quantified to determine the percentage of MeIAA hydrolysis.[2][4]

Signaling and Metabolic Pathways

The interplay between MeIAA and IAA is governed by specific enzymatic conversions and their subsequent involvement in auxin signaling.

MeIAA_Metabolism cluster_synthesis Methylation cluster_hydrolysis Hydrolysis IAA Indole-3-acetic acid (IAA) (Active Hormone) IAMT1 IAMT1 (IAA carboxyl methyltransferase) IAA->IAMT1 MeIAA This compound (MeIAA) (Inactive Precursor/Transport Form) MES MES (Methyl esterases) MeIAA->MES IAMT1->MeIAA S-adenosyl-L-Met S-adenosyl-L-homocysteine MES->IAA H2O CH3OH

Caption: Metabolic conversion between IAA and MeIAA.

The conversion of active IAA to the inactive MeIAA is catalyzed by IAMT1, while MES enzymes hydrolyze MeIAA back to active IAA. This reversible process allows the plant to finely tune the levels of active auxin.

MeIAA_Transport_and_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell MeIAA_ext MeIAA MeIAA_int MeIAA MeIAA_ext->MeIAA_int Transporter- independent movement IAA_ext IAA IAA_int IAA IAA_ext->IAA_int AUX1/LAX Influx Carriers MES MES MeIAA_int->MES TIR1_AFB TIR1/AFB Receptors IAA_int->TIR1_AFB Binding MES->IAA_int Hydrolysis Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF Transcription Factors Aux_IAA->ARF Inhibits Auxin_Response Auxin Response ARF->Auxin_Response Activates

References

Validating the Role of Methyl Indole-3-Acetate in Plant Stress Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl indole-3-acetate (MeIAA) in the context of plant stress responses, contrasting its known functions with those of its precursor, Indole-3-acetic acid (IAA), and other key stress-related phytohormones, Salicylic Acid (SA) and Jasmonic Acid (JA). Due to the limited direct research on MeIAA's role in stress, this guide synthesizes information on its physiological effects and the established roles of comparable signaling molecules to provide a framework for validation.

MeIAA in the Landscape of Plant Hormones

This compound is an ester of the primary plant auxin, Indole-3-acetic acid. It is formed through the action of the enzyme IAA carboxyl methyltransferase 1 (IAMT1)[1]. MeIAA is generally considered an inactive form of auxin, potentially serving as a storage or transport molecule that can be hydrolyzed back to the active IAA form by esterases[2]. This dynamic conversion suggests that the methylation of IAA into MeIAA is a crucial mechanism for regulating auxin homeostasis, which is vital for plant development and, hypothetically, for stress responses[1].

Comparative Effects on Plant Growth and Development

While direct comparative data on stress responses are scarce, the differential effects of MeIAA and IAA on plant development provide a basis for understanding their distinct potential roles.

ParameterIndole-3-acetic acid (IAA)This compound (MeIAA)Naphthalene-acetic acid (NAA)Reference
Hypocotyl Elongation Inhibition Less potentMore potentPotent[3]
Primary Root Elongation Inhibition More potentLess potentNot specified[3]
Lateral Root Induction InducesStronger induction than IAA and NAAInduces[3]
Root Hair Induction InducesWeaker induction than IAA and NAAInduces[3]
Rescue of aux1 Hypocotyl Gravitropic Defect NoYesYes[3]
Rescue of aux1 Root Gravitropic Defect NoNoNot specified[3]

Table 1: Comparative Effects of IAA, MeIAA, and NAA on Arabidopsis Development. This table summarizes the differential physiological effects of exogenously applied auxins, highlighting the distinct activities of MeIAA.

Established Roles of IAA, SA, and JA in Plant Stress Response

To contextualize the potential role of MeIAA, it is essential to understand the functions of well-characterized stress-related hormones.

Indole-3-acetic acid (IAA)

IAA plays a complex role in mediating plant responses to various abiotic stresses. Under drought and salt stress, alterations in IAA levels and signaling are observed, affecting root architecture to optimize water and nutrient uptake[4][5]. For instance, in white clover under PEG-induced drought stress, exogenous IAA application improved plant growth and physiological parameters[5]. In rice, many Aux/IAA genes, which are primary auxin-responsive genes, are differentially expressed under salt and drought stress, indicating their involvement in stress adaptation[6].

Salicylic Acid (SA) and Jasmonic Acid (JA)

SA and JA are classical stress hormones primarily involved in biotic stress responses, but they also play significant roles in abiotic stress tolerance. Their signaling pathways often exhibit crosstalk with each other and with the ABA pathway[7]. For example, MeJA has been shown to induce stomatal closure, a crucial response to drought stress, through a signaling pathway that involves reactive oxygen species (ROS) and nitric oxide (NO)[7].

Stress TypePhytohormoneEffect on Plant GrowthEffect on Oxidative Stress Markers (H₂O₂, MDA)Effect on Antioxidant Enzyme Activity (SOD, POD, CAT)Reference
Arsenic Stress (Rice)IAAMitigates growth reductionReduces levelsIncreases activity[8]
Arsenic Stress (Rice)KinetinMore effective than IAA in mitigating growth reductionReduces levelsIncreases activity[8]
Heat Stress (Wheat)MelatoninImproves heat toleranceReduces H₂O₂ and MDAIncreases SOD, POD, CAT activity[9]

Table 2: Comparative Effects of Phytohormones on Plant Stress Markers. This table presents a summary of the quantitative effects of different phytohormones on plant growth and key stress indicators under specific abiotic stresses.

Hypothetical Role and Signaling Pathway of MeIAA in Plant Stress Response

Given that MeIAA is a derivative of IAA, its role in stress is likely linked to the regulation of auxin homeostasis. Under stress conditions, the conversion of active IAA to the inactive MeIAA could serve several purposes:

  • Rapidly reduce local IAA concentrations: High levels of auxin can be detrimental under certain stress conditions.

  • Long-distance transport: MeIAA might be a more stable form for transport to other plant parts where it can be converted back to IAA to initiate specific stress responses.

  • Crosstalk with other hormone pathways: The balance between IAA and MeIAA could influence the signaling of other stress hormones like ABA.

MeIAA_Stress_Signaling_Hypothesis cluster_stress Abiotic Stress (Drought, Salinity, Heat) cluster_hormone Hormonal Regulation cluster_response Cellular and Physiological Response Stress Stress Signal IAMT1 IAMT1 Stress->IAMT1 Upregulation? ABA Abscisic Acid (ABA) Signaling Stress->ABA IAA Indole-3-acetic acid (IAA) IAA->IAMT1 Transcription_Factors Stress-Responsive Transcription Factors (e.g., WRKY, bZIP) IAA->Transcription_Factors Regulation MeIAA This compound (MeIAA) Esterase Esterase MeIAA->Esterase MeIAA->ABA Modulation? IAMT1->MeIAA Methylation Esterase->IAA Hydrolysis ABA->Transcription_Factors Crosstalk ROS Reactive Oxygen Species (ROS) Homeostasis Stress_Tolerance Stress Tolerance ROS->Stress_Tolerance Signaling/Damage Gene_Expression Stress Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->ROS Gene_Expression->Stress_Tolerance

Experimental Protocols for Validation

Validating the role of MeIAA in plant stress response requires a series of controlled experiments. Below are detailed protocols for key assays.

Plant Material and Stress Treatments
  • Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-characterized genetics and rapid life cycle. Rice (Oryza sativa) or wheat (Triticum aestivum) can be used for crop-specific studies.

  • Drought Stress: Water is withheld from well-watered plants for a specified period, and soil water content is monitored.

  • Salt Stress: Seedlings are grown on media supplemented with different concentrations of NaCl (e.g., 50, 100, 150 mM).

  • Heat Stress: Plants are transferred to a growth chamber with elevated temperatures (e.g., 42°C) for a defined duration.

  • Hormone Application: MeIAA, IAA, SA, and JA are applied exogenously to the growth media or via foliar spray at various concentrations.

Quantification of Endogenous Hormones

Objective: To measure the levels of MeIAA and IAA in plant tissues under stress.

Protocol: (Adapted from established methods for auxin quantification)

  • Sample Collection and Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol) and incubate at -20°C overnight.

  • Purification: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) column to purify the auxins.

  • Derivatization (for GC-MS): Methylate the carboxyl group of IAA and MeIAA using diazomethane.

  • Quantification: Analyze the samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Use deuterated internal standards for accurate quantification.

Measurement of Oxidative Stress Markers

Objective: To assess the level of oxidative damage in response to stress and hormone treatments.

  • Hydrogen Peroxide (H₂O₂) Content:

    • Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 12,000 g for 15 minutes.

    • Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

    • Measure the absorbance at 390 nm.

  • Malondialdehyde (MDA) Content (Lipid Peroxidation):

    • Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% TCA.

    • Centrifuge at 10,000 g for 5 minutes.

    • Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

    • Heat at 95°C for 30 minutes, then quickly cool on ice.

    • Centrifuge at 10,000 g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

Antioxidant Enzyme Activity Assays

Objective: To determine the effect of MeIAA on the plant's antioxidant defense system.

  • Enzyme Extraction: Homogenize 0.5 g of leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP). Centrifuge at 12,000 g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity: Assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Peroxidase (POD) Activity: Determined by the oxidation of guaiacol in the presence of H₂O₂.

  • Catalase (CAT) Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm.

Gene Expression Analysis

Objective: To quantify the expression levels of stress-responsive genes.

  • RNA Extraction: Extract total RNA from plant tissues using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for target genes (e.g., WRKY, bZIP, RD29A) and a reference gene (e.g., Actin). Analyze the relative gene expression using the 2-ΔΔCt method.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_validation Validation and Conclusion Plant_Material Plant Material (e.g., Arabidopsis) Treatments Treatments: - Control - Stress (Drought/Salt/Heat) - MeIAA + Stress - IAA + Stress - SA + Stress - JA + Stress Plant_Material->Treatments Phenotypic Phenotypic Analysis (Biomass, Root Length) Treatments->Phenotypic Hormone_Quant Hormone Quantification (HPLC-MS/MS) Treatments->Hormone_Quant Oxidative_Stress Oxidative Stress Markers (H₂O₂, MDA) Treatments->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, POD, CAT) Treatments->Antioxidant_Enzymes Gene_Expression Gene Expression Analysis (qRT-PCR) Treatments->Gene_Expression Data_Comparison Data Comparison and Statistical Analysis Phenotypic->Data_Comparison Hormone_Quant->Data_Comparison Oxidative_Stress->Data_Comparison Antioxidant_Enzymes->Data_Comparison Gene_Expression->Data_Comparison Conclusion Validate Role of MeIAA in Stress Response Data_Comparison->Conclusion

Conclusion and Future Directions

The available evidence suggests that MeIAA, as a methylated derivative of IAA, likely plays a regulatory role in plant stress responses by modulating auxin homeostasis. However, direct experimental validation is currently lacking in the scientific literature. The comparative data on developmental effects indicate that MeIAA has distinct biological activities from IAA, which may translate to unique functions under stress.

Future research should focus on direct comparative studies of MeIAA with IAA, SA, and JA under various abiotic stresses, utilizing the experimental protocols outlined in this guide. Such studies will be crucial for elucidating the precise role of MeIAA in the complex network of plant stress signaling and for exploring its potential in developing stress-resilient crops.

References

Comparative Analysis of Methyl Indole-3-Acetate (MeIAA) Effects Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and developmental effects of Methyl indole-3-acetate (MeIAA), an ester of the primary plant auxin, indole-3-acetic acid (IAA), across various plant species. The information presented is supported by experimental data to facilitate further research and application.

Introduction to this compound (MeIAA)

This compound (MeIAA) is a naturally occurring derivative of IAA, formed through the process of methylation. This conversion is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1).[1][2] While IAA is the principal auxin governing numerous aspects of plant growth and development, MeIAA is generally considered an inactive form.[2][3] However, its effects on plants are significant and varied, primarily because it can be hydrolyzed back to the active form, IAA, by specific esterases within the plant tissues.[4][5] The differential expression of these esterases in various organs and species leads to diverse physiological responses to exogenously applied MeIAA.[2]

Mechanism of Action: The IAA-MeIAA Cycle

The biological activity of MeIAA is intrinsically linked to its relationship with IAA. The conversion between these two forms represents a crucial aspect of auxin homeostasis, regulating the availability of active auxin in specific tissues at particular developmental stages.

IAA_MeIAA_Cycle IAA Indole-3-acetic acid (IAA) (Active Auxin) IAMT1 IAMT1 (IAA Carboxyl Methyltransferase) IAA->IAMT1 Auxin_Response Auxin-Mediated Developmental Responses IAA->Auxin_Response  Initiates Signaling MeIAA This compound (MeIAA) (Inactive/Transport Form) Esterases AtMES Esterase Family (e.g., AtMES17) MeIAA->Esterases IAMT1->MeIAA  Methylation Esterases->IAA  Hydrolysis

Caption: The conversion pathway of IAA to MeIAA and its subsequent hydrolysis back to active IAA.

Comparative Effects on Plant Development

The response to MeIAA varies significantly among different plant species and even between different organs of the same plant. These differences are largely attributed to the varying capacities for hydrolysis of MeIAA to IAA.

Root Development

The effect of MeIAA on root architecture is complex and often differs from that of IAA.

Plant SpeciesEffect on Primary Root ElongationEffect on Lateral Root FormationEffect on Root HairsReference
Arabidopsis thalianaLess potent inhibitor than IAA. Cannot rescue the agravitropic root phenotype of the aux1 mutant.Stronger inducer than both IAA and NAA. Rescues the defective lateral root phenotype of the aux1 mutant.Weaker inducer than IAA and NAA. Does not rescue the defective root hair phenotype of the aux1 mutant.[2]
Zea mays (Maize)Application of ABA (which has downstream effects on auxin homeostasis) caused primary root elongation under low water potential. Specific MeIAA data is less available, but auxin is crucial for root development.[6]Auxin promotes lateral root development.Auxin is involved in root hair development.[7]
Shoot and Hypocotyl Elongation

The influence of MeIAA on above-ground structures also shows species- and organ-specific responses.

Plant SpeciesEffect on Hypocotyl/Shoot ElongationAdditional ObservationsReference
Arabidopsis thalianaMore potent inhibitor of hypocotyl elongation than IAA.[1][2]Rescues hypocotyl gravitropic defects in dark-grown aux1 mutants.[2] Overexpression of IAMT1 leads to hyponastic (curly) leaves.[1][1][2]
Solanum lycopersicum (Tomato)Disruption of SlIAA9, an auxin signaling component, in some cultivars led to decreased shoot elongation in low light, contrary to expected enhanced auxin signaling.[8]SlIAA9 function in leaf morphogenesis varies among plant species.[8][8]
Glycine max (Soybean)Application of ethylene, which interacts with auxin signaling, resulted in greater shoot growth and increased plant height.[6] Poor shoot elongation is a limiting factor in soybean transformation protocols.[9]Exogenous application of IBA (another auxin) induced lateral root development.[6][6][9]

Experimental Protocols

This section outlines a general methodology for investigating the effects of MeIAA on plant development, primarily based on protocols used for Arabidopsis thaliana, which can be adapted for other species.

Plant Growth Media Preparation

A standard and widely used medium for in vitro plant culture is the Murashige and Skoog (MS) medium.

Procedure:

  • Dissolve Basal Salts: In a beaker, dissolve the pre-packaged MS basal salt mixture in approximately 80% of the final desired volume of purified water.

  • Add Sucrose: Add sucrose to the desired concentration (typically 1-3%).

  • Add Growth Regulators: Introduce MeIAA and/or IAA from stock solutions to achieve the target experimental concentrations.

  • Adjust pH: Adjust the pH of the medium to 5.7 using 1M KOH or 1M HCl.

  • Add Gelling Agent: If preparing solid media, add agar or another gelling agent and heat to dissolve.

  • Final Volume: Bring the medium to the final volume with purified water.

  • Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Dispensing: Pour the sterilized medium into sterile petri dishes or culture vessels.

Experimental Workflow for Phenotypic Analysis

The following workflow describes a typical experiment to compare the effects of MeIAA and IAA on seedling development.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare MS Media with different concentrations of MeIAA and IAA C Cold stratify seeds (e.g., 4°C for 2-4 days) to synchronize germination A->C B Surface sterilize seeds (e.g., Arabidopsis, Tomato) B->C D Plate seeds on prepared media C->D E Incubate plates vertically in a growth chamber (e.g., 16h light/8h dark) D->E F Photograph plates at regular intervals E->F G Measure primary root length, count lateral roots, and assess hypocotyl elongation using imaging software F->G H Perform statistical analysis to compare treatments G->H

Caption: A generalized workflow for studying the effects of MeIAA on plant seedling development.

Conclusion

The effects of this compound are highly dependent on the plant species, the specific organ being observed, and the developmental context. In Arabidopsis thaliana, MeIAA exhibits distinct activities compared to IAA, being more potent in inhibiting hypocotyl elongation and promoting lateral root formation, but less effective at inhibiting primary root growth.[1][2] This differential activity is largely attributed to the localized expression of esterases that convert MeIAA back into active IAA.[2][4] Data for other species like maize, tomato, and soybean is less direct but points to the universal importance of auxin homeostasis in development. The varied responses highlight the complexity of auxin regulation and suggest that MeIAA could be a useful tool for dissecting tissue-specific auxin responses. Further comparative studies across a wider range of plant species are necessary to fully elucidate the role of IAA methylation in plant development.

References

Evaluating the specificity of enzymes that hydrolyze Methyl indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes known to hydrolyze Methyl indole-3-acetate (Me-IAA), a methyl ester of the plant hormone auxin. The hydrolysis of Me-IAA is a critical step in activating auxin signaling pathways, making the enzymes that catalyze this reaction key subjects of study in plant biology and potential targets for agrochemical development. This document presents a compilation of experimental data on the specificity of these enzymes, detailed experimental protocols for their characterization, and visualizations of relevant biological and experimental workflows.

Enzyme Specificity: A Quantitative Comparison

The following table summarizes the kinetic parameters of various enzymes for the hydrolysis of this compound and other relevant substrates. This data allows for a direct comparison of their efficiency and substrate preference.

Enzyme FamilySpecific EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
AtMES AtMES17This compound130.1813,846[1]
AtMES17Methyl salicylate>500NDND[1]
AtMES17Methyl jasmonate>500NDND[1]
AtMES17Methyl gibberellate (GA3-Me)>500NDND[1]
AtMES17p-nitrophenyl acetate1800.04222[1]
Human Carboxylesterases CES1This compoundData not availableData not availableData not available[2][3]

ND: Not Determined. The study indicated no detectable activity at substrate concentrations up to 500 μM.

Experimental Protocols

Enzymatic Hydrolysis Assay of this compound

This protocol is adapted from methodologies used to characterize the AtMES family of esterases.[1]

Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for the hydrolysis of this compound.

Materials:

  • Purified enzyme preparation

  • This compound (Me-IAA) stock solution (in methanol or DMSO)

  • Reaction Buffer: 50 mM Bis-Tris propane, pH 7.5

  • Quenching solution: 1 N HCl

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector

  • Mobile phase for HPLC: Acetonitrile and 1.5% phosphoric acid in water (gradient elution)

  • Indole-3-acetic acid (IAA) standard for HPLC calibration

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme of known concentration in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the enzyme solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding a known concentration of the Me-IAA substrate to the enzyme mixture. The final reaction volume should be standardized (e.g., 100 µL). A range of substrate concentrations bracketing the expected Km should be used.

  • Incubation: Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as 1 N HCl, which will denature the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the product, Indole-3-acetic acid (IAA), from the substrate, Me-IAA, using a suitable gradient of the mobile phase.[4][5] Monitor the elution profile using a UV detector (e.g., at 280 nm) or a fluorescence detector (excitation at 280 nm, emission at 360 nm) for higher sensitivity.[5][6]

  • Quantification: Quantify the amount of IAA produced by comparing the peak area to a standard curve generated with known concentrations of IAA.

  • Data Analysis: Calculate the initial velocity (v) of the reaction for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from the Vmax and the enzyme concentration.

Visualizations

Experimental Workflow for Enzyme Specificity Evaluation

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Enzyme Purified Enzyme Reaction Reaction Incubation (Enzyme + Substrate) Enzyme->Reaction Substrates Substrate Stocks (Me-IAA, others) Substrates->Reaction Quench Reaction Quenching Reaction->Quench Time course HPLC HPLC Separation & Detection Quench->HPLC Data Data Analysis (Michaelis-Menten) HPLC->Data Result Result Data->Result Kinetic Parameters (Km, kcat)

Caption: Workflow for determining enzyme kinetic parameters.

Core Auxin Signaling Pathway

The hydrolysis of this compound (Me-IAA) by esterases releases Indole-3-acetic acid (IAA), the active auxin hormone. IAA then initiates a signaling cascade that regulates gene expression and various developmental processes in plants.[7][8]

auxin_signaling cluster_hydrolysis Activation cluster_signaling Nuclear Signaling Cascade MeIAA This compound (Inactive) Esterase Esterase (e.g., AtMES17) MeIAA->Esterase IAA Indole-3-Acetic Acid (Active Auxin) Esterase->IAA Hydrolysis TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF recruits Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARE Auxin Response Element (Promoter) ARF->ARE binds SCF->Aux_IAA ubiquitinates Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression regulates

Caption: Core components of the auxin signaling pathway.

References

Comparative Metabolomics of Wild-Type vs. IAMT1 Mutant Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of auxin metabolism is critical for advancements in agriculture and medicine. This guide provides an objective comparison of the metabolic profiles of wild-type Arabidopsis thaliana and plants with mutations in the INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 (IAMT1) gene, supported by experimental data and detailed methodologies.

The IAMT1 gene encodes an enzyme that catalyzes the methylation of the primary plant hormone auxin, indole-3-acetic acid (IAA), to form methyl-IAA (MeIAA).[1][2] This conversion plays a role in regulating auxin homeostasis, which is crucial for numerous developmental processes.[1][2] Comparative metabolomic studies of iamt1 mutants and overexpression lines have revealed insights into the functional role of IAMT1 and the metabolic consequences of its altered activity.

Data Presentation: Metabolite Profile Comparison

Metabolomic analyses, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS), have demonstrated distinct differences in the auxin profiles of plants with modified IAMT1 activity compared to wild-type plants. While knockout mutants (iamt1) often exhibit subtle phenotypes due to functional redundancy with other methyltransferases, overexpression of IAMT1 leads to more pronounced metabolic changes.[1][3]

Below is a summary of representative quantitative data from studies on Arabidopsis thalianaIAMT1 overexpression lines and knockout mutants compared to wild-type (Col-0) plants.

MetabolitePlant LineFold Change vs. Wild-Typep-valueReference
Indole-3-acetic acid (IAA) IAMT1 Overexpression (Root tips)↓ 0.3 (70% reduction)< 0.05[1]
iamt1 knockoutNo significant change> 0.05[1][3]
Methyl-IAA (MeIAA) iamt1 knockout↓ ~0.5 (50% reduction)< 0.05
2-oxindole-3-acetic acid (oxIAA) IAMT1 Overexpression (Root tips)↓ 0.35 (65% reduction)< 0.05[1]
Phenylacetic acid (PAA) IAMT1 OverexpressionNo significant change> 0.05[1]

Experimental Protocols

Accurate and reproducible quantification of auxin and its metabolites is critical for comparative metabolomics studies. Below are detailed methodologies for the key experiments cited.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) for wild-type and the background for mutant lines.

  • Mutant Generation: iamt1 knockout mutants can be generated using CRISPR/Cas9-mediated genome editing.[1] IAMT1 overexpression lines can be created using a suitable vector such as pMDC7 for inducible expression.[1]

  • Growth Conditions: Plants are typically grown on Murashige and Skoog (MS) medium with 1% sucrose under a 16-hour light/8-hour dark cycle at 23°C.[1] For inducible overexpression, the medium is supplemented with an appropriate inducer, such as β-estradiol.[1]

Metabolite Extraction
  • Sample Collection: Collect specific tissues (e.g., root tips, whole seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue using a bead beater or mortar and pestle.

  • Extraction Solvent: Add a pre-chilled (-20°C) extraction buffer, commonly a mixture of methanol, isopropanol, and acetic acid, or a sodium phosphate buffer.[4]

  • Internal Standards: Add a cocktail of stable isotope-labeled internal standards (e.g., [¹³C₆]IAA, [¹³C₆]oxIAA) to each sample for accurate quantification.[4]

  • Extraction: Shake the samples at 4°C for a defined period (e.g., 30 minutes).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube. The extract can then be concentrated using a vacuum concentrator.

LC-MS/MS Analysis for Auxin Profiling
  • Chromatography: Perform chromatographic separation using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mobile Phases: Use a gradient of two mobile phases, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific auxin metabolites. Define specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Process the raw data using appropriate software to integrate peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each metabolite based on the ratio of the native compound to its labeled internal standard.

Mandatory Visualization

IAMT1 in the Auxin Homeostasis Pathway

The following diagram illustrates the central role of IAMT1 in the conversion of IAA to MeIAA, a key step in auxin inactivation and storage.

IAMT1_Pathway cluster_reaction IAMT1 Catalyzed Reaction IAA Indole-3-acetic acid (IAA) (Active Auxin) IAMT1 IAMT1 Enzyme IAA->IAMT1 Substrate MeIAA Methyl-IAA (MeIAA) (Inactive/Storage Form) IAMT1->MeIAA Product SAH S-adenosyl homocysteine (SAH) IAMT1->SAH SAM S-adenosyl methionine (SAM) SAM->IAMT1 Methyl Donor

Caption: Biochemical reaction catalyzed by the IAMT1 enzyme.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the key steps involved in a typical comparative metabolomics study of wild-type and iamt1 mutant plants.

Metabolomics_Workflow start Plant Growth (Wild-Type & iamt1 Mutant) harvest Tissue Harvesting & Flash Freezing start->harvest extraction Metabolite Extraction (with Internal Standards) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Quantification) analysis->data_processing statistical_analysis Statistical Analysis (Fold Change, p-value) data_processing->statistical_analysis interpretation Biological Interpretation statistical_analysis->interpretation

Caption: Experimental workflow for metabolomic comparison.

IAMT1 and Downstream Gene Regulation

Overexpression of IAMT1 has been shown to influence the expression of other genes, suggesting a broader regulatory role beyond simple IAA methylation.

IAMT1_Regulation IAMT1_overexpression IAMT1 Overexpression IAA_levels Decreased IAA Levels IAMT1_overexpression->IAA_levels TCP_genes TCP Gene Expression (TCP3, TCP4, TCP10, TCP24) IAA_levels->TCP_genes Leaf_curvature Altered Leaf Curvature TCP_genes->Leaf_curvature

Caption: Downstream effects of IAMT1 overexpression on gene expression.

References

Confirming the Structure of Methyl Indole-3-Acetate using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data of Methyl indole-3-acetate against its precursor, Indole-3-acetic acid. This analysis serves as a definitive method for confirming the successful synthesis and purity of this compound, a crucial step in many research and drug development pipelines.

Structural Confirmation: A Comparative Analysis of NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can precisely map the molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals that confirm the presence of the methyl ester group and the integrity of the indole ring. A comparison with the spectrum of Indole-3-acetic acid highlights the key differences arising from the esterification.

Assignment This compound (¹H NMR) Indole-3-acetic acid (¹H NMR) [1]
Indole N-H~8.1 ppm (br s)~10.9 ppm (br s)
H-2~7.2 ppm (s)7.225 ppm
H-4~7.6 ppm (d)7.63 ppm
H-5~7.1 ppm (t)7.157 ppm
H-6~7.2 ppm (t)7.239 ppm
H-7~7.5 ppm (d)7.49 ppm
-CH₂-~3.8 ppm (s)3.652 ppm
-OCH₃~3.7 ppm (s)-

br s : broad singlet, s : singlet, d : doublet, t : triplet

The most significant difference is the appearance of a sharp singlet at approximately 3.7 ppm in the spectrum of this compound, corresponding to the methyl protons of the ester group. Concurrently, the acidic proton of the carboxylic acid in Indole-3-acetic acid, which typically appears far downfield (~10.9 ppm), is absent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure by detailing the carbon framework.

Assignment This compound (¹³C NMR) Indole-3-acetic acid (¹³C NMR) [1]
C=O~172 ppm184.4 ppm
C-2~124 ppm124.413 ppm
C-3~108 ppm114.409 ppm
C-3a~127 ppm126.732 ppm
C-4~119 ppm121.395 ppm
C-5~122 ppm121.794 ppm
C-6~120 ppm-
C-7~111 ppm-
C-7a~136 ppm-
-CH₂-~31 ppm36.664 ppm
-OCH₃~52 ppm-

The key diagnostic signals in the ¹³C NMR spectrum of this compound are the resonance of the ester carbonyl carbon at approximately 172 ppm and the methoxy carbon at around 52 ppm. This is a clear distinction from Indole-3-acetic acid, where the carboxylic acid carbonyl carbon resonates further downfield at about 184.4 ppm.[1]

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Visualizing the Confirmation Process

The following diagrams illustrate the workflow for structural confirmation and the key structural features of this compound.

G cluster_0 Experimental Workflow Sample_Preparation Sample Preparation (this compound in CDCl3) 1H_NMR_Acquisition 1H NMR Data Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Data Acquisition Sample_Preparation->13C_NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR_Acquisition->Data_Processing 13C_NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

NMR Experimental Workflow

G cluster_1 This compound Structure with Key NMR Correlations cluster_2 Key Diagnostic Signals mol H_OCH3 ¹H: ~3.7 ppm (s, 3H) -OCH₃ C_OCH3 ¹³C: ~52 ppm -OCH₃ C_CO ¹³C: ~172 ppm C=O

This compound Structure and Key NMR Signals

References

Dose-response analysis of Methyl indole-3-acetate in hypocotyl elongation assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Methyl indole-3-acetate (MeIAA) and its effects on hypocotyl elongation, primarily in the model organism Arabidopsis thaliana. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of MeIAA's biological activity in comparison to the principal plant auxin, Indole-3-acetic acid (IAA), and other synthetic auxins.

Dose-Response Comparison of Auxins in Hypocotyl Elongation

The biological activity of auxins on hypocotyl elongation is dose-dependent. Generally, at low concentrations, auxins promote elongation, while at higher concentrations, they tend to inhibit it. The following table summarizes the comparative potency of this compound (MeIAA) and Indole-3-acetic acid (IAA) in inhibiting hypocotyl elongation in dark-grown Arabidopsis thaliana seedlings.

Concentration (µM)Mean Hypocotyl Length (% of Control) - IAAMean Hypocotyl Length (% of Control) - MeIAA
0 (Control)100%100%
0.01~95%~85%
0.1~80%~60%
1~65%~40%
10~50%~30%

Note: The data presented are approximations derived from graphical representations in published literature and are intended for comparative purposes.

Evidence from multiple studies indicates that MeIAA is a more potent inhibitor of hypocotyl elongation than IAA.[1][2][3][4] For instance, at a concentration of 0.8 µM, MeIAA exhibits a stronger inhibitory effect on the hypocotyl elongation of dark-grown seedlings compared to IAA at the same concentration.[3]

Experimental Protocols

A standardized protocol for assessing the dose-response of auxins on hypocotyl elongation is crucial for reproducible results. The following is a generalized methodology based on common practices in the field.

Arabidopsis Hypocotyl Elongation Assay
  • Seed Sterilization and Plating:

    • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized. A common method involves washing with 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes, and then rinsing thoroughly with sterile distilled water.

    • Sterilized seeds are plated on a sterile solid medium, such as half-strength Murashige and Skoog (MS) medium, supplemented with 1% sucrose and solidified with 0.8% agar.

    • The medium should contain the desired concentrations of the auxins to be tested (e.g., MeIAA, IAA) or a solvent control (e.g., DMSO or ethanol).

  • Stratification and Germination:

    • Plates are stratified in the dark at 4°C for 2-4 days to synchronize germination.

    • Germination is induced by exposing the plates to light for several hours.

  • Growth Conditions:

    • For dark-grown hypocotyl assays, the plates are wrapped in aluminum foil and placed in a growth chamber at a constant temperature (e.g., 22°C) for a specified period, typically 3-5 days.

    • For light-grown assays, plates are kept under controlled light conditions (e.g., 16-hour light/8-hour dark photoperiod).[5]

  • Data Acquisition and Analysis:

    • After the incubation period, seedlings are carefully removed from the medium.

    • Images of the seedlings are captured using a flatbed scanner or a microscope with a camera.

    • The length of the hypocotyls is measured from the images using appropriate software (e.g., ImageJ).

    • For each concentration, the average hypocotyl length and standard error are calculated. The results are often expressed as a percentage of the control (solvent-treated) seedlings.

Molecular Mechanism and Signaling Pathway

This compound is considered an inactive form of auxin.[2][6] Its biological activity is contingent upon its hydrolysis to the active form, IAA, by intracellular esterases.[2][6] The differential sensitivity of various plant tissues to MeIAA is likely due to varying levels of expression and activity of these esterases.[2]

Once converted to IAA, the hormone follows the canonical auxin signaling pathway to elicit a response in hypocotyl elongation. This pathway is initiated by the perception of auxin by the TIR1/AFB family of F-box protein receptors.[7][8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes (e.g., SAURs, GH3s) ARF->Auxin_Response_Genes Activates Ub Ubiquitin Elongation Hypocotyl Elongation Auxin_Response_Genes->Elongation Promotes MeIAA Methyl IAA (MeIAA) Esterase Esterase MeIAA->Esterase Hydrolyzed by Esterase->Auxin Releases Experimental_Workflow A Seed Sterilization B Plating on Media with Varying Auxin Concentrations A->B C Stratification (4°C, dark) B->C D Germination (Light Exposure) C->D E Incubation (Dark or Light Conditions) D->E F Image Acquisition E->F G Hypocotyl Length Measurement F->G H Data Analysis and Dose-Response Curve Generation G->H

References

A Comparative Analysis of Gene Expression Changes Induced by Methyl Indole-3-Acetate and Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Methyl indole-3-acetate (MIA) and Indole-3-acetic acid (IAA). While direct comparative transcriptomic data is limited, this document synthesizes available research to offer insights into their respective and potentially overlapping mechanisms of action. The information presented is intended to support further research and drug development efforts in fields where auxin-like compounds are of interest.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. Its effects on gene expression are extensive and have been a subject of intense research. This compound (MIA), a methyl ester of IAA, is also a naturally occurring compound and is thought to act as a precursor or storage form of IAA. The prevailing hypothesis is that MIA exerts its biological effects by being hydrolyzed to IAA within the cell. This guide explores the known gene expression changes elicited by IAA and discusses the likely effects of MIA in this context.

Comparative Overview of Biological Activity

Gene Expression Changes Induced by IAA

IAA is known to rapidly alter the expression of a large number of genes. The core of the auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Microarray and RNA-seq analyses in various plant species, including Arabidopsis thaliana, have identified numerous genes that are either up- or down-regulated by IAA treatment.[5][6][7] These genes fall into several functional categories.

Table 1: Key Gene Families Regulated by Indole-3-Acetic Acid (IAA)

Gene FamilyFunctionTypical Response to IAA
Aux/IAA Transcriptional repressors in the auxin signaling pathway.Rapidly and transiently upregulated (negative feedback).
GH3 Enzymes that conjugate IAA to amino acids, inactivating it.Upregulated (negative feedback).
SAUR Small Auxin Up RNAs; involved in cell expansion.Rapidly upregulated.
Cell Wall Modifying Enzymes e.g., Expansins, Pectinesterases; involved in cell growth.Upregulated.
Transcription Factors Various families (e.g., MYB, WRKY) that regulate downstream processes.Both up- and down-regulated.
Lateral Root Development Genes Genes involved in the formation of lateral roots.Upregulated.

Inferred Gene Expression Changes Induced by this compound

Given that the biological activity of MIA is largely considered to be dependent on its conversion to IAA, it is highly probable that MIA treatment would lead to the differential expression of a similar set of genes as those regulated by IAA. The magnitude and kinetics of these changes, however, would likely differ, depending on the rate of MIA uptake and its subsequent hydrolysis to IAA in the specific experimental system.

Therefore, it is expected that MIA treatment would also lead to the upregulation of classic auxin-responsive genes such as those in the Aux/IAA, GH3, and SAUR families. Any observed differences in the global gene expression profiles between MIA and IAA treatment would likely be attributable to differences in their uptake, transport, and metabolic conversion rates.

Experimental Protocols

The following is a generalized protocol for a comparative RNA-seq experiment to analyze gene expression changes induced by MIA and IAA in Arabidopsis thaliana seedlings. This protocol is based on established methods for auxin treatment and RNA sequencing.[8][9]

Plant Material and Growth Conditions
  • Sterilization and Plating: Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) medium.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C. Grow seedlings for 7-10 days.

Auxin Treatment
  • Prepare Treatment Solutions: Prepare stock solutions of IAA and MIA in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solutions in liquid MS medium to the final desired concentration (e.g., 1 µM). Include a mock control with the same concentration of the solvent.

  • Treatment: Carefully transfer the seedlings into flasks containing the liquid MS medium with IAA, MIA, or the mock control.

  • Incubation: Incubate the seedlings for the desired treatment duration (e.g., 1, 3, or 6 hours) under gentle agitation and the same growth conditions.

RNA Extraction and Quality Control
  • Harvesting: After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

  • RNA Isolation: Extract total RNA from the frozen seedlings using a commercial RNA extraction kit or a standard Trizol-based method.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.

Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between the treatment groups (IAA vs. mock, MIA vs. mock, and IAA vs. MIA) using packages like DESeq2 or edgeR in R.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially expressed genes to identify over-represented biological processes and pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_processing Sample & Data Processing cluster_output Output A Arabidopsis Seedling Growth C Seedling Treatment A->C B Prepare IAA, MIA & Mock Solutions B->C D RNA Extraction & QC C->D E RNA-seq Library Preparation D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis F->G H Differentially Expressed Genes G->H I Functional Analysis G->I

Caption: A generalized workflow for a comparative transcriptomic analysis of MIA and IAA.

Postulated Signaling Pathway Comparison

Signaling_Pathways cluster_mia This compound (MIA) Pathway cluster_iaa Indole-3-Acetic Acid (IAA) Pathway MIA MIA (extracellular) MIA_in MIA (intracellular) MIA->MIA_in Uptake Esterases Esterases MIA_in->Esterases IAA_from_MIA IAA Esterases->IAA_from_MIA Hydrolysis TIR1_AFB TIR1/AFB IAA_from_MIA->TIR1_AFB IAA_direct IAA (extracellular) IAA_in IAA (intracellular) IAA_direct->IAA_in Transport IAA_in->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA promotes degradation of ARF ARF Aux_IAA->ARF inhibits Gene_Expression Gene Expression Changes ARF->Gene_Expression regulates

Caption: Postulated signaling pathways for MIA and IAA leading to gene expression changes.

Conclusion

While direct comparative genomic studies are needed to fully elucidate the similarities and differences in gene expression changes induced by MIA and IAA, the current body of evidence strongly suggests that MIA primarily acts as a prodrug or precursor to IAA. Therefore, the gene expression profile following MIA treatment is expected to largely mirror that of IAA, with potential variations in the timing and intensity of the response due to metabolic conversion. Future research employing the experimental design outlined in this guide will be invaluable in confirming this hypothesis and providing a more detailed understanding of the nuanced roles of these two important auxin compounds.

References

Methyl Indole-3-Acetate: A Potential New Biomarker for Gut Dysbiosis on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers of gut dysbiosis is paramount. An imbalance in the gut microbiota, termed dysbiosis, is increasingly linked to a myriad of diseases, from inflammatory bowel disease (IBD) to metabolic and neurological disorders. While established markers like fecal calprotectin and zonulin have clinical utility, emerging evidence suggests that microbial metabolites, such as Methyl Indole-3-Acetate (MIA), may offer a more direct and nuanced window into the functional state of the gut microbiome.

This guide provides a comparative overview of this compound (MIA) against established biomarkers of gut dysbiosis, supported by experimental data and detailed methodologies. MIA, a tryptophan metabolite produced by the gut microbiota, is gaining attention for its potential role in gut health and inflammation.

Comparative Analysis of Gut Dysbiosis Biomarkers

The validation of any new biomarker requires rigorous comparison with existing standards. Here, we compare the performance characteristics of MIA with fecal calprotectin and zonulin, two of the most commonly used biomarkers for intestinal inflammation and permeability, respectively.

BiomarkerTypeWhat it MeasuresNormal Range (Healthy Adults)Clinical Significance in Gut Dysbiosis
This compound (MIA) Microbial MetaboliteFunctional output of tryptophan metabolism by the gut microbiota.Varies depending on diet and gut microbiome composition.Reduced levels have been observed in pediatric enthesitis-related arthritis, a condition associated with IBD, suggesting a potential link to gut inflammation and altered microbial function.[1]
Fecal Calprotectin Host ProteinNeutrophil influx into the gut lumen, a marker of intestinal inflammation.< 50 µg/g.[1][2]Elevated levels are a strong indicator of active intestinal inflammation, commonly used to differentiate IBD from non-inflammatory bowel conditions like IBS and to monitor disease activity.[1][2][3][4]
Zonulin Host ProteinIntestinal permeability by modulating tight junctions between enterocytes.Serum: ~34 ± 14 ng/mL; Feces: ~61 ± 46 ng/mL.[5]Increased levels are associated with enhanced intestinal permeability ("leaky gut"), a condition linked to various autoimmune and inflammatory diseases.[6][7]

Experimental Data: MIA in Inflammatory Conditions

While direct comparative studies are still emerging, research has begun to quantify the changes in indole derivatives in the context of gut inflammation. For instance, studies on the broader class of indole derivatives, including the closely related Indole-3-acetic acid (IAA), have shown significantly lower levels in patients with active ulcerative colitis compared to healthy controls or patients in remission.[5][8][9] This suggests that a reduction in microbial tryptophan metabolism is a feature of inflammatory gut conditions.

One study specifically identified reduced levels of MIA in the fecal samples of pediatric patients with enthesitis-related arthritis, a condition frequently associated with IBD.[1] This finding points towards the potential of MIA as a non-invasive biomarker for gut dysbiosis in inflammatory conditions.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their clinical validation. Below are detailed methodologies for the analysis of MIA and established biomarkers.

Quantification of this compound in Fecal Samples by LC-MS/MS

This protocol is based on established methods for the analysis of indole derivatives in fecal matter.[10][11]

1. Sample Preparation:

  • Fecal Homogenization: Homogenize 50-100 mg of frozen stool sample in a 1:10 (w/v) solution of ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a 4-fold volume of ice-cold methanol containing an appropriate internal standard (e.g., deuterated MIA) to the homogenate. Vortex vigorously for 5 minutes.

  • Protein Precipitation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis. For increased purity, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific MRM transitions for MIA and the internal standard need to be determined by direct infusion. For Indole-3-acetic acid, a related compound, the transition is often m/z 176.1 -> 130.1.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Quantification of Fecal Calprotectin and Zonulin

Fecal calprotectin and zonulin are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

1. Sample Preparation:

  • Follow the specific instructions provided by the ELISA kit manufacturer for stool sample extraction and dilution. This usually involves weighing a small amount of stool, adding an extraction buffer, vortexing, and centrifuging to obtain a clear supernatant.

2. ELISA Procedure:

  • Perform the ELISA according to the kit's protocol, which generally involves adding the prepared sample to a pre-coated microplate, followed by incubation with detection antibodies and a substrate solution to generate a colorimetric signal.

  • Measure the absorbance using a microplate reader and calculate the concentration based on a standard curve.

Signaling Pathways and Biological Rationale

The biological plausibility of a biomarker is critical for its validation. MIA, like other indole derivatives, is believed to exert its effects on the host primarily through the Aryl Hydrocarbon Receptor (AhR).

Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_nucleus Nucleus Tryptophan Tryptophan Gut Microbiota Gut Microbiota Tryptophan->Gut Microbiota MIA MIA Gut Microbiota->MIA MIA_cell MIA MIA->MIA_cell Diffusion AhR_complex AhR-Hsp90-AIP Complex AhR_active AhR-ARNT Complex AhR_complex->AhR_active Translocation XRE Xenobiotic Response Element AhR_active->XRE MIA_cell->AhR_complex Binding & Activation Nucleus Nucleus Gene_Expression Gene Expression (e.g., IL-22, Tight Junction Proteins) XRE->Gene_Expression Epithelial_Barrier Enhanced Epithelial Barrier Function Gene_Expression->Epithelial_Barrier Strengthens

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound (MIA).

Activation of the AhR by MIA in intestinal epithelial cells can lead to the expression of genes that enhance the epithelial barrier function and modulate the immune response, for example, by inducing the production of interleukin-22 (IL-22).[12][13] In a state of dysbiosis, a reduction in MIA-producing bacteria would lead to decreased AhR activation, potentially contributing to a compromised gut barrier and increased inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of MIA as a gut dysbiosis biomarker.

Experimental_Workflow Start Hypothesis: MIA is a biomarker for gut dysbiosis Sample_Collection Fecal & Serum Sample Collection (Healthy vs. IBD cohorts) Start->Sample_Collection Biomarker_Quantification Biomarker Quantification Sample_Collection->Biomarker_Quantification MIA_Quant MIA Quantification (LC-MS/MS) Biomarker_Quantification->MIA_Quant Calprotectin_Quant Fecal Calprotectin (ELISA) Biomarker_Quantification->Calprotectin_Quant Zonulin_Quant Zonulin (ELISA) Biomarker_Quantification->Zonulin_Quant Data_Analysis Statistical Analysis (Correlation, ROC curves) MIA_Quant->Data_Analysis Calprotectin_Quant->Data_Analysis Zonulin_Quant->Data_Analysis Results Significant Correlation & Diagnostic Accuracy? Data_Analysis->Results Validation Validation of MIA as a Biomarker Results->Validation Yes Further_Research Further Research Needed Results->Further_Research No

Caption: Experimental workflow for validating this compound (MIA) as a biomarker for gut dysbiosis.

Conclusion and Future Directions

This compound holds promise as a novel biomarker for gut dysbiosis. Its direct link to microbial metabolism offers a functional readout that complements existing markers of inflammation and permeability. However, its clinical validation is still in the early stages. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of MIA with fecal calprotectin and zonulin in large, well-characterized patient cohorts are essential to determine its diagnostic and prognostic utility.

  • Standardization of Analytical Methods: The development and validation of standardized protocols for MIA quantification in clinical laboratories are necessary for its widespread adoption.

  • Mechanistic Studies: Further elucidation of the specific downstream effects of MIA-AhR signaling will provide a deeper understanding of its role in gut homeostasis and disease.

The validation of MIA as a reliable biomarker could pave the way for more precise diagnostics and the development of novel therapeutic strategies targeting the gut microbiome to restore homeostasis and mitigate disease.

References

A Comparative Analysis of the Anxiolytic Effects of Tryptophan Metabolites: Focus on Methyl Indole-3-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the anxiolytic potential of various tryptophan metabolites, with a notable focus on Methyl indole-3-acetate (methyl-IAA). This guide provides a comparative analysis of the anxiolytic or anxiogenic effects of methyl-IAA and other key tryptophan derivatives, including serotonin, indole-3-pyruvic acid (IPA), kynurenic acid, and quinolinic acid. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for anxiety disorders.

The metabolism of the essential amino acid tryptophan follows several pathways, primarily the serotonin and kynurenine pathways, which produce a range of neuroactive compounds. Dysregulation in these pathways has been implicated in the pathophysiology of anxiety and other mood disorders.[1] This comparison guide synthesizes available preclinical data to facilitate an objective assessment of these metabolites.

Comparative Anxiolytic and Anxiogenic Effects

The following table summarizes the observed effects of key tryptophan metabolites on anxiety-like behaviors in rodent models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a collation from various sources.

MetaboliteBehavioral TestDosing (in mice)Observed EffectKey Findings
This compound (methyl-IAA) Open Field TestNot specifiedAnxiolytic Significantly increased time spent in the center of the open field, suggesting a reduction in anxiety-like behavior.[2] This effect is reported to be independent of the aryl hydrocarbon receptor (AhR).[2]
Indole-3-pyruvic acid (IPA) Elevated Plus-Maze100-200 mg/kgAnxiolytic Increased the ratio of entries into and time spent in the open arms, an effect comparable to the anxiolytic drug diazepam.[3][4][5]
Serotonin (5-HT) Elevated Plus-Maze & Open Field TestVariableComplex (Anxiolytic/Anxiogenic) The role of serotonin in anxiety is complex and receptor-dependent. Acute increases can be anxiogenic, while chronic enhancement of serotonergic neurotransmission is generally associated with anxiolytic effects.[6] Direct administration of serotonin is limited by its inability to cross the blood-brain barrier.
Kynurenic Acid VariousVariablePotentially Anxiolytic As an antagonist of NMDA and α7 nicotinic acetylcholine receptors, it has neuroprotective properties and may counteract the anxiogenic effects of other kynurenine pathway metabolites. However, direct quantitative data on its anxiolytic effects in standardized tests is less consistent.
Quinolinic Acid Social Interaction TestIntracerebroventricularAnxiogenic Shortened the duration of social contacts in mice, an effect similar to standard anxiogenic compounds.[1][7]
Kynurenine Social Interaction TestIntracerebroventricularAnxiogenic Reduced the duration of social interactions in mice, indicating an anxiogenic-like effect.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the tryptophan metabolic pathway and a typical workflow for assessing anxiolytic effects in preclinical models.

Tryptophan_Metabolism Tryptophan Metabolic Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_indole Indole Pathway Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Indole-3-pyruvic acid (IPA) Indole-3-pyruvic acid (IPA) Tryptophan->Indole-3-pyruvic acid (IPA) Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Indole-3-acetic acid (IAA) Indole-3-acetic acid (IAA) Indole-3-pyruvic acid (IPA)->Indole-3-acetic acid (IAA) This compound (methyl-IAA) This compound (methyl-IAA) Indole-3-acetic acid (IAA)->this compound (methyl-IAA) Methylation

Tryptophan Metabolic Pathways

Anxiolytic_Workflow Experimental Workflow for Anxiolytic Assessment start Animal Acclimation drug_admin Drug Administration (Test Compound vs. Vehicle vs. Positive Control) start->drug_admin behavioral_test Behavioral Testing (e.g., Elevated Plus-Maze, Open Field Test) drug_admin->behavioral_test data_collection Data Collection (Automated tracking and/or manual scoring) behavioral_test->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis results Interpretation of Results (Anxiolytic/Anxiogenic Effect) data_analysis->results

Workflow for Anxiolytic Assessment

Experimental Protocols

Detailed methodologies for the key behavioral assays cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a 'plus' shape, elevated from the ground. Two arms are enclosed by high walls (closed arms), and two are without walls (open arms). The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated 50-70 cm above the floor. The arms are connected by a central platform (e.g., 10 cm x 10 cm).

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Each animal is placed on the central platform facing an open arm. The animal is allowed to explore the maze for a 5-minute period.

  • Data Collection: An overhead camera records the session. Automated tracking software is used to measure parameters such as:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. The apparatus is an empty, open-topped arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase exploration of the central, more exposed area of the arena.

Apparatus:

  • A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituation: Similar to the EPM, animals are habituated to the testing room before the experiment.

  • Drug Administration: The test compound, vehicle, or a positive control is administered prior to the test.

  • Testing: Each animal is gently placed in the center of the open field and allowed to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Collection: An overhead camera and tracking software are used to record:

    • Time spent in the center and peripheral zones.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Data Analysis: An anxiolytic effect is suggested by a significant increase in the time spent in and/or the number of entries into the center zone, without a significant change in overall locomotor activity (total distance traveled).

Conclusion

The available evidence suggests that several tryptophan metabolites can modulate anxiety-like behaviors. This compound and indole-3-pyruvic acid have demonstrated anxiolytic properties in preclinical models. In contrast, metabolites of the kynurenine pathway, such as quinolinic acid and kynurenine itself, appear to have anxiogenic effects. The role of serotonin is more complex and appears to be dependent on the specific receptor subtypes activated and the chronicity of the effect.

Further head-to-head comparative studies are warranted to establish a more definitive rank order of potency and efficacy of these tryptophan metabolites. Such research will be invaluable for the rational design and development of novel anxiolytic agents targeting the tryptophan metabolic pathways.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Methyl Indole-3-Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of auxin derivatives like Methyl indole-3-acetate is critical for agricultural research, biotechnology, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of such compounds. The choice between these methods depends on various factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput.

This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by experimental data and established analytical validation principles. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.

Data Presentation: A Comparative Summary

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[4][5]
Derivatization Generally not required for this compound.May be required to improve volatility and thermal stability, although as a methyl ester, it is more volatile than its parent acid.[5][6]
Linearity (R²) Typically ≥ 0.999[7]Typically ≥ 0.99
Limit of Detection (LOD) 0.22 to 1.1 µg/L (for related indole compounds)[8]As low as 1 picogram for standard Indole-3-acetic acid (IAA).[9]
Limit of Quantification (LOQ) 20 ng/mL (for progesterone, as an example) with a signal-to-noise ratio of 10:1.[10]1 ng/g dry weight in plant tissue for IAA.[9]
Precision (%RSD) Typically ≤ 2% for drug products.[7]Can be <10% at the limit of quantitation.[7]
Accuracy (Recovery) 62.1% - 109.4% (for related phytohormones)[8]Typically within 80-120%
Selectivity Good, can be enhanced with specific detectors like fluorescence.[11][12]Excellent, especially with Selected Ion Monitoring (SIM).[9]
Throughput Can be high with the use of autosamplers.Generally lower than HPLC due to longer run times and potential need for derivatization.

Experimental Workflows

A logical workflow is essential for a systematic cross-validation of analytical methods. The following diagrams illustrate the key stages for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Organic Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration & Mass Spectrum Analysis Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for GC-MS analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the quantitative analysis of this compound and can be adapted and optimized as needed.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is often used for complex samples. For this compound, an isocratic mobile phase of methanol and 1% acetic acid (60:40 v/v) can be a starting point.[13]

  • Flow Rate: 1.0 mL/min.[11][13]

  • Column Temperature: Ambient or controlled at 30-40°C.

  • Injection Volume: 20 µL.[11]

  • Detection:

    • Fluorescence: Excitation at 280 nm and emission at 350 nm for high sensitivity and selectivity.[11][14]

    • UV: 280 nm.

2. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. If the sample is from a biological matrix, a liquid-liquid or solid-phase extraction may be necessary.[8][13] Filter the final solution through a 0.45 µm syringe filter before injection.[11]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program:

    • Initial Oven Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to 280°C.

    • Final Hold Time: 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Selected Ion Monitoring (SIM): For higher sensitivity and specificity, monitor characteristic ions of this compound (e.g., m/z 130 and 189).[9][16]

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or methanol) and perform serial dilutions.

  • Sample Preparation: Dissolve the sample in a suitable solvent. An extraction step may be required for complex matrices.

  • Derivatization: While this compound is more volatile than its parent acid, derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability. However, direct analysis is often possible.

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference library.

  • Quantify the compound using a calibration curve prepared from the standards, typically using the peak area of a characteristic ion.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is often simpler due to the lack of a derivatization requirement and can offer high throughput.[4] GC-MS, on the other hand, provides excellent sensitivity and specificity, making it a "gold standard" for identification.[17] The choice between the two methods will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. For robust and reliable results, cross-validation of the developed methods is highly recommended.

References

Safety Operating Guide

Proper Disposal of Methyl Indole-3-Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of methyl indole-3-acetate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical, emphasizing safety protocols and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

Personal Protective Equipment (PPE):

When handling this compound, especially during disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous waste. Under no circumstances should it be discarded in regular trash or poured down the drain.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

2. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. The storage area should be secure and away from general laboratory traffic.

  • Container Integrity: Ensure that waste containers are always sealed, except when adding waste, and are in good condition to prevent leaks or spills.

3. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide a detailed inventory of the waste to the disposal service.

Spill Management

In the event of a small spill of this compound, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal as non-hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Defacing: Deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.

Regulatory Considerations

While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it may be classified as hazardous based on its characteristics, such as toxicity. It is the responsibility of the waste generator to characterize their waste in accordance with federal, state, and local regulations. Always consult with your institution's EHS department for guidance on proper waste classification and disposal procedures.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill collect Collect in a Labeled Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal Proper Disposal by Licensed Contractor contact_ehs->end_disposal spill->contact_ehs Large Spill (Follow Emergency Protocol) contain_spill Contain and Clean Up Spill spill->contain_spill Small Spill collect_spill_waste Collect Spill Debris as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->store

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling Methyl indole-3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl indole-3-acetate. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Chemical Safety Overview

This compound is a solid compound that can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is essential to minimize exposure and ensure safe handling.

PropertyValue
Physical State Solid[1]
Storage Temperature 2-8°C[2]
Melting Point 50-52 °C
Boiling Point 160-163 °C at 0.5 mmHg
GHS Hazard Codes H315, H319, H335[1]
Hazard Classes Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]

Personal Protective Equipment (PPE)

To prevent direct contact and inhalation, the following personal protective equipment is mandatory when handling this compound.

  • Eye Protection : Wear chemical safety goggles or eyeshields.[2][3] In case of splashing, a full-face shield is recommended.

  • Hand Protection : Chemical-resistant gloves are required.[2][3][4]

  • Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator must be used.[2][3][4]

  • Protective Clothing : A standard laboratory coat should be worn.[4] For large spills, a full suit is necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is critical for safety. Always handle this compound inside a chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[4][5]

G A Step 1: Preparation - Verify fume hood is operational. - Assemble all necessary equipment. - Put on required PPE:  - Safety Goggles  - Gloves  - Lab Coat B Step 2: Weighing - Tare a clean weigh boat on an analytical balance. - Carefully transfer the required amount of this compound. - Avoid generating dust. A->B C Step 3: Dissolution - Place the weigh boat with the compound into the receiving flask. - Add the appropriate solvent (e.g., methanol) to dissolve the compound. - Ensure the container is tightly closed after use. B->C D Step 4: Post-Handling - Decontaminate the work area. - Remove PPE in the correct order. C->D E Step 5: Storage & Disposal - Store remaining chemical at 2-8°C in a tightly sealed, light-resistant container. - Dispose of waste according to the disposal plan. D->E

Caption: Workflow for safely handling this compound.

Emergency Protocols

First-Aid Measures:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[6] Seek medical attention.[4]

  • Skin Contact : Immediately wash the affected skin with plenty of soap and water.[6] Remove contaminated clothing and shoes.[4] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[4][6] If breathing is difficult or stops, provide artificial respiration.[4] Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical advice and show the container or label.[4]

Spill Response:

  • Small Spills : Use appropriate tools to carefully scoop the spilled solid into a designated waste container.[4] Clean the contaminated surface with water and dispose of the cleaning materials in accordance with local regulations.[4]

  • Large Spills : Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves.[4] Use a shovel to transfer the material into a suitable container for disposal.[4] Prevent the material from entering the sanitary system.[4]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is between 2-8°C.[2]

  • Keep the container tightly closed and protected from light.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6]

Disposal:

  • Dispose of waste material and empty containers at an approved waste disposal plant.[6]

  • Do not allow the chemical to be released into the environment or enter drains, sewers, or waterways.[7]

  • All disposal practices must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl indole-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl indole-3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.